molecular formula C7H14O3 B1258001 3-Hydroxy-3-methylhexanoic acid CAS No. 58888-76-9

3-Hydroxy-3-methylhexanoic acid

Numéro de catalogue: B1258001
Numéro CAS: 58888-76-9
Poids moléculaire: 146.18 g/mol
Clé InChI: RGRNSTGIHROKJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat. It has a role as a human metabolite. It is a 3-hydroxy monocarboxylic acid and a volatile organic compound. It is a conjugate acid of a 3-hydroxy-3-methylhexanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-hydroxy-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNSTGIHROKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586585
Record name 3-Hydroxy-3-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58888-76-9
Record name 3-Hydroxy-3-methylhexanoic acid
Source EPA DSSTox
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Record name 3-hydroxy-3-methylhexanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylhexanoic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a naturally occurring, branched-chain fatty acid that has garnered significant scientific interest due to its pivotal role as a key contributor to human axillary odor.[1][2] It is a metabolite produced by leukocytes and is found in human sweat.[3][4][5][6] This volatile organic compound is not secreted in its odorous form but is released from a non-volatile, odorless precursor through bacterial action on the skin.[1] Understanding the chemical properties, structure, and biological pathways of HMHA is crucial for research in areas ranging from human biology and microbiology to the development of novel deodorants and personal care products. This guide provides a comprehensive overview of this compound, presenting its chemical and physical data, discussing its stereochemistry, outlining its biological synthesis and role in human body odor, and providing conceptual experimental workflows.

Chemical Structure and Stereochemistry

This compound is a chiral molecule, with the carbon at position 3 serving as a stereocenter. This gives rise to two distinct enantiomers, (R)- and (S)-3-hydroxy-3-methylhexanoic acid, each possessing unique sensory properties.[1]

  • IUPAC Name: this compound[3][4]

  • CAS Number: 58888-76-9[3][7]

  • Molecular Formula: C₇H₁₄O₃[3][4][7]

  • Canonical SMILES: CCCC(C)(CC(=O)O)O[3]

  • InChI Key: RGRNSTGIHROKJB-UHFFFAOYSA-N[3]

The two enantiomers of HMHA are known to have different odor profiles:

  • (+)-(S)-3-hydroxy-3-methylhexanoic acid: Described as having an armpit-like and cumin spice-like odor, with some researchers noting a strong spicy character.[1][2][8]

  • (-)-(R)-3-hydroxy-3-methylhexanoic acid: Characterized by a cumin spice-like odor that is weaker than the (S)-form, and sometimes described as having a weak animalic scent.[1][2][8]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its detection, analysis, and understanding its behavior in biological systems. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Weight 146.18 g/mol [3][4]
Boiling Point 265.4 ± 23.0 °C at 760 mmHg[7][9][10]
Density 1.072 ± 0.06 g/cm³[7][9]
pKa 4.40 ± 0.10 (Predicted)[7][9]
Flash Point 128.5 ± 19.1 °C[7][10]
Vapor Pressure 0.00127 mmHg at 25°C[7]
Refractive Index 1.463[7][10]
Solubility DMSO (Slightly, Heated), Methanol (Slightly)[7][9]
LogP 1.01220[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 4[7]
Exact Mass 146.094294304 Da[4][7]

Synthesis and Analysis

Synthesis

This compound can be produced through both biological and chemical pathways.

  • Biological Synthesis: In humans, HMHA is a metabolic product of leukocytes.[3][6] It is derived from the metabolism of the essential amino acid leucine.[3] The final compound is then excreted in the urine.[3][6]

  • Chemical Synthesis: Laboratory synthesis of HMHA can be achieved through methods such as the hydrolysis of corresponding esters or the reduction of appropriate ketones.[3]

Analytical Methods

The identification and quantification of this compound, particularly in biological samples like sweat, typically involve chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like HMHA.[11] Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectra, are used for structural elucidation and confirmation.[11][12]

A generalized workflow for the analysis of HMHA in axillary secretions is depicted below.

G cluster_workflow General Analytical Workflow for HMHA SampleCollection Axillary Sweat Sample Collection Extraction Solvent Extraction (e.g., with dichloromethane) SampleCollection->Extraction Sample Prep Derivatization Derivatization (Optional) (e.g., silylation for GC) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

A generalized workflow for the analysis of HMHA.

Biological Role and Mechanism of Action

Contribution to Human Body Odor

This compound is a primary contributor to the characteristic malodor of human sweat.[1][13] Freshly secreted apocrine sweat is odorless. The distinctive scent is the result of microbial biotransformation of odorless precursors present in the sweat.[1]

Mechanism of Odor Release

The release of volatile and odorous HMHA is mediated by specific bacteria residing in the human axilla.[1] The odorless precursor of HMHA is a glutamine conjugate.[14] Bacteria, particularly species of Corynebacterium and a newly discovered Anaerococcus strain, produce enzymes that cleave this precursor, liberating the free, volatile fatty acid.[1][2][14] Specifically, a zinc-dependent N-acyl-glutamine aminoacylase (B1246476) has been identified as the enzyme responsible for this cleavage.[1]

G cluster_pathway Biological Pathway of HMHA Odor Release ApocrineGland Apocrine Gland Secretion Precursor Odorless Precursor (HMHA-Glutamine Conjugate) ApocrineGland->Precursor Secretes HMHA Volatile this compound (HMHA) Precursor->HMHA Cleavage by Bacteria Skin Microbiota (e.g., Corynebacterium, Anaerococcus sp.) Enzyme N-acyl-glutamine aminoacylase Bacteria->Enzyme Produces Enzyme->Precursor Odor Characteristic Axillary Odor HMHA->Odor Results in

The enzymatic release of odorous HMHA from its precursor.
Gender-Specific Differences

Research has indicated potential gender-specific differences in the concentrations of HMHA precursors in axillary secretions, which may contribute to the distinct characteristics of male and female body odor.[13] Some studies suggest that the precursor to HMHA is more abundant in men, while the precursor to another odorous compound, 3-methyl-3-sulfanylhexan-1-ol (MSH), is more prevalent in women.[13]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound are highly specific to the research context and are typically found in primary research articles. However, a general methodology for the extraction and analysis of HMHA from sweat, based on common analytical chemistry principles, is outlined here.

Objective: To quantify the concentration of this compound in human axillary sweat samples.

Methodology Outline:

  • Sample Collection:

    • Axillary sweat is collected from volunteers using absorbent pads worn for a specified period.

    • Pads are then transferred to sterile vials and stored at low temperatures (e.g., -20°C or -80°C) prior to analysis to prevent degradation.

  • Extraction:

    • The absorbent pads are placed in a solvent, such as dichloromethane (B109758) or diethyl ether, to extract the organic compounds.

    • The sample is agitated or sonicated to ensure efficient extraction.

    • An internal standard (a known amount of a similar but distinct compound) is often added at this stage for accurate quantification.

    • The solvent is then separated from the pad and concentrated, often under a gentle stream of nitrogen, to a smaller volume.

  • Derivatization (Optional but Recommended for GC):

    • To improve the volatility and chromatographic behavior of the carboxylic acid, it is often derivatized.

    • A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • A small volume of the extracted and derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column.

    • The mass spectrometer then fragments the separated compounds and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification.

    • Quantification is achieved by comparing the peak area of the HMHA derivative to the peak area of the internal standard.

Conclusion

This compound is a molecule of significant interest in human biology, microbiology, and the cosmetics industry. Its chemical structure, particularly its stereochemistry, is directly linked to its function as a key component of human body odor. The release of HMHA is a fascinating example of a host-microbe interaction, where skin bacteria metabolize odorless precursors into volatile, odorous compounds. A thorough understanding of its chemical properties and the biological pathways governing its formation provides a scientific basis for the development of effective deodorant technologies and offers insights into the chemical communication signals present in humans. Further research into the specific enzymes involved and the regulation of precursor secretion will continue to enhance our knowledge in this field.

References

biosynthesis pathway of 3-Hydroxy-3-methylhexanoic acid in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-3-methylhexanoic Acid in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (HMHA) is a branched-chain fatty acid that has been identified as a key contributor to human axillary malodor.[1][2] In its volatile free acid form, HMHA is perceived as having a cheesy or rancid odor.[3] It exists as two stereoisomers, (S)- and (R)-HMHA, with the (S)-enantiomer possessing a more potent armpit-like and cumin spice-like odor.[2] Freshly secreted axillary sweat is odorless; the characteristic malodor is the result of the bacterial transformation of non-volatile precursors.[1][4] This guide provides a detailed overview of the current understanding of the biosynthesis of HMHA in humans, from the metabolic origin of its carbon backbone to its release by the skin microbiome.

Human Biosynthesis of the this compound Precursor

The complete biosynthesis of free HMHA does not occur within human cells. Instead, humans synthesize and secrete a non-volatile, odorless precursor into axillary sweat. The primary precursor has been identified as N-α-3-hydroxy-3-methylhexanoyl-L-glutamine .[3][5] An alternative precursor form, a covalent conjugate to the N-terminus of Apolipoprotein D, has also been proposed.[1] The biosynthesis of the acyl portion of the precursor is believed to originate from the catabolism of the essential amino acid L-leucine.

Part 1: Catabolism of L-Leucine (Established Pathway)

The initial steps in the formation of the carbon backbone of HMHA follow the well-established pathway for L-leucine catabolism, which occurs within the mitochondria.

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase.

  • Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase.

  • Hydration: 3-methylglutaconyl-CoA is hydrated to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

Leucine_Catabolism Leucine (B10760876) L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA Carboxylase HMG_CoA (S)-3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA Hydratase

Figure 1: Leucine Catabolism Pathway.
Part 2: Formation of the Acyl-CoA Intermediate (Hypothesized)

The direct enzymatic conversion of HMG-CoA to a 3-hydroxy-3-methylhexanoyl-CoA intermediate has not been described in human metabolism. HMG-CoA is primarily directed towards cholesterol synthesis (via HMG-CoA reductase) or ketone body formation (via HMG-CoA lyase). It is hypothesized that acetyl-CoA, a product of leucine catabolism, contributes to a fatty acid synthesis pathway that can produce a C6 branched-chain acyl-CoA. This would likely involve a series of reactions analogous to fatty acid synthesis but with a different starting molecule or set of enzymes with broader substrate specificity.

Part 3: Conjugation to Glutamine (Hypothesized)

The final step in the human biosynthesis of the precursor is the conjugation of the putative 3-hydroxy-3-methylhexanoyl-CoA to L-glutamine. A likely candidate for this reaction is a mitochondrial enzyme with acyl-CoA:L-glutamine N-acyltransferase activity. The gene GLYATL1 (Glycine-N-Acyltransferase Like 1) is known to encode a glutamine N-acyltransferase, though its specificity for branched-chain aliphatic acyl-CoAs has not been confirmed. This conjugation reaction would produce N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, which is then secreted into the axilla.

Bacterial Release of Volatile this compound

The odorless precursor, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, is secreted into the axillary vault. Commensal bacteria on the skin, particularly species of the genus Corynebacterium (e.g., Corynebacterium striatum), produce a zinc-dependent N-acyl-glutamine aminoacylase .[6][7] This enzyme is highly specific for the L-glutamine residue and hydrolyzes the amide bond, releasing free, volatile this compound and L-glutamine.[6] This final step is responsible for the generation of the characteristic axillary malodor.

HMHA_Release cluster_human Human Metabolism cluster_bacteria Skin Microbiome (Corynebacterium sp.) Leucine L-Leucine Intermediates Metabolic Intermediates (e.g., HMG-CoA, Acetyl-CoA) Leucine->Intermediates Acyl_CoA 3-Hydroxy-3-methylhexanoyl-CoA (Hypothesized) Intermediates->Acyl_CoA Hypothetical Pathway Precursor N-α-3-hydroxy-3-methylhexanoyl-L-glutamine Acyl_CoA->Precursor Acyl-CoA:L-glutamine N-acyltransferase (Hypothesized) HMHA This compound (Volatile, Odorous) Precursor->HMHA N-acyl-glutamine aminoacylase Glutamine L-Glutamine Precursor->Glutamine N-acyl-glutamine aminoacylase

Figure 2: Overall Proposed Biosynthesis and Release of HMHA.

Quantitative Data

Quantitative analysis of HMHA and its precursor in human sweat is challenging due to large inter-individual variations. The following table summarizes available data on the precursor concentrations.

CompoundSexMean Concentration (± SEM)Maximum ConcentrationNotesReference
N-α-3-hydroxy-3-methylhexanoyl-L-glutamineMale20 (± 4) µ g/sample 620 µ g/sample Data from 24 male volunteers over 3 years.[3][8]
N-α-3-hydroxy-3-methylhexanoyl-L-glutamineFemale606 (± 86) µ g/sample 2290 µ g/sample Data from 25 female volunteers over 3 years.[3][8]
Ratio of Precursor 1 to Precursor 2Male143 (± 27)-Ratio is approximately 3 times higher in men.[3][8]
Ratio of Precursor 1 to Precursor 2Female44 (± 7.3)-[3][8]

*Precursor 1 is N-α-3-hydroxy-3-methylhexanoyl-L-glutamine. Precursor 2 is S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine, a precursor to another sweat odorant.

Experimental Protocols

Axillary Sweat Collection

This protocol is a composite based on methodologies described in the literature.[3][4][8]

  • Volunteer Preparation: Volunteers refrain from using deodorants or antiperspirants for a specified period (e.g., one week) prior to collection. The axillary region is washed with a non-fragranced soap, rinsed with water, and dried.

  • Sweat Stimulation: Sweat is induced by having the volunteer perform physical exercise (e.g., cycling on a stationary bike) in a controlled environment. Alternatively, intracutaneous injection of epinephrine (B1671497) can be used for direct apocrine gland secretion collection.

  • Collection: Sterile absorbent pads (e.g., cotton pads) are placed in the axillary vault and held in place for the duration of the sweating period.

  • Extraction: The collected sweat is extracted from the pads by centrifugation or by washing with a buffered solution (e.g., sterile 0.1 M phosphate (B84403) buffer, pH 6.0).

Quantification of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine by UPLC-MS/MS

The following is a representative protocol for the analysis of the HMHA precursor.[3][5][8]

  • Sample Preparation:

    • The extracted sweat solution is used directly or after a protein precipitation step (e.g., with acetonitrile).

    • Samples are centrifuged to remove particulates.

    • An internal standard may be added for accurate quantification.

  • UPLC System: Waters Acquity UPLC system or equivalent.

  • Column: A reverse-phase column suitable for polar analytes (e.g., C18).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum) with an electrospray ionization (ESI) source operated in positive mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for N-α-3-hydroxy-3-methylhexanoyl-L-glutamine would be determined using a synthesized standard.

  • Quantification: A calibration curve is generated using a standard solution of synthesized N-α-3-hydroxy-3-methylhexanoyl-L-glutamine.

UPLC_MS_Workflow Sweat_Collection Axillary Sweat Collection Extraction Extraction from Absorbent Pad Sweat_Collection->Extraction Sample_Prep Sample Preparation (e.g., Centrifugation) Extraction->Sample_Prep UPLC UPLC Separation (Reverse Phase) Sample_Prep->UPLC MS ESI-MS/MS Detection (Positive Mode, SIM/MRM) UPLC->MS Quantification Quantification vs. Standard Curve MS->Quantification

Figure 3: UPLC-MS/MS Workflow for Precursor Analysis.
Analysis of Volatile this compound by GC-MS

This protocol outlines a general approach for the analysis of free HMHA.[9][10][11]

  • Sample Preparation:

    • Sweat samples (or sweat incubated with Corynebacterium sp.) are acidified (e.g., with HCl) to protonate the carboxylic acid.

    • The volatile fatty acids are extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

    • Alternatively, Solid Phase Microextraction (SPME) of the headspace above the sample can be used for solvent-free extraction.

    • The sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance, although analysis of the free acid is possible.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A polar capillary column, such as a wax-based column (e.g., Agilent J&W FactorFour VF-WAXms), is preferred for the analysis of volatile fatty acids.[9]

  • Carrier Gas: Helium.

  • Injection: Split/splitless or SPME injection.

  • Oven Program: A temperature gradient is used to separate the compounds, e.g., starting at 40°C and ramping to 250°C.

  • Mass Spectrometer: A quadrupole mass spectrometer with electron impact (EI) ionization.

  • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Conclusion

The biosynthesis of this compound is a multi-step process that bridges human and microbial metabolism. While the origin of its carbon backbone from L-leucine catabolism is well-established, the specific human enzymes responsible for creating the final secreted precursor, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, remain to be definitively identified. Current evidence points towards a putative pathway involving fatty acid synthesis intermediates and an acyl-CoA:L-glutamine N-acyltransferase. The final, critical step of releasing the odorous volatile fatty acid is performed by the axillary microbiome. Further research is required to fully elucidate the human enzymatic steps in the precursor formation, which could provide novel targets for the development of advanced deodorant and antiperspirant technologies.

References

The Discovery and Isolation of 3-Hydroxy-3-methylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-hydroxy-3-methylhexanoic acid (HMHA), a key contributor to human axillary malodor. It details the biochemical pathways involved in its formation, from its odorless precursor in sweat to its enzymatic release by skin microbiota. This document offers in-depth experimental protocols for the collection of axillary sweat, the isolation and analysis of HMHA and its precursor, and the purification of the key bacterial enzyme responsible for its release. Quantitative data on HMHA concentrations and enantiomeric distribution are summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in microbiology, analytical chemistry, and drug development.

Introduction

Human axillary odor is a complex biochemical phenomenon primarily driven by the microbial transformation of odorless secretions from the apocrine and eccrine glands. Among the cocktail of volatile organic compounds that constitute this odor, this compound (HMHA) has been identified as a principal component, imparting a characteristic pungent, cheesy, and rancid smell.[1][2] The discovery of HMHA and the elucidation of its biochemical origins have significantly advanced our understanding of the mechanisms underlying body odor and have opened new avenues for the development of targeted deodorant and antiperspirant technologies.

This guide serves as a technical resource for professionals engaged in the study of skin microbiology, metabolomics, and the development of products aimed at modulating human body odor. It provides a consolidated repository of the current knowledge on HMHA, with a focus on the practical aspects of its isolation and analysis.

Biochemical Pathway of this compound Formation

The formation of odorous HMHA is a multi-step process involving both human physiological secretions and the metabolic activity of the axillary microbiome.

2.1. The Odorless Precursor: N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine

In fresh, sterile axillary sweat, HMHA exists in a non-volatile, odorless form. It is covalently linked to the amino acid L-glutamine, forming the precursor molecule N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine.[3] This water-soluble conjugate is secreted by the apocrine glands and serves as the substrate for bacterial enzymatic action.

2.2. The Role of Axillary Microbiota: Corynebacterium Species

The key to the release of volatile HMHA lies in the enzymatic machinery of specific bacteria that colonize the axilla. Species of the genus Corynebacterium have been identified as the primary producers of the enzyme responsible for cleaving the HMHA precursor.[3][4] These Gram-positive bacteria are abundant in the moist, nutrient-rich environment of the underarm.

2.3. The Key Enzyme: N-α-acylglutamine Aminoacylase (B1246476)

The enzymatic release of HMHA is catalyzed by a Zn²⁺-dependent N-α-acylglutamine aminoacylase.[3] This enzyme specifically hydrolyzes the amide bond between the 3-hydroxy-3-methylhexanoyl moiety and the glutamine residue, liberating the free, odorous fatty acid and L-glutamine. The activity of this enzyme is a critical control point in the generation of axillary malodor.

biochemical_pathway precursor N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine (Odorless Precursor in Sweat) hmha This compound (Volatile & Odorous) precursor->hmha Hydrolysis enzyme N-α-acylglutamine Aminoacylase (from Corynebacterium sp.) enzyme->precursor glutamine L-Glutamine

Biochemical pathway of HMHA formation.

Quantitative Data

The concentration of the HMHA precursor and the enantiomeric distribution of HMHA exhibit significant inter-individual and gender-specific variations.

Table 1: Gender-Specific Concentration of HMHA Precursor in Axillary Sweat

GenderRelative Precursor Concentration Ratio (Male:Female)Reference
Male vs. Female3 : 1[1][2]

Table 2: Enantiomeric Distribution of this compound in Male Axillary Sweat

EnantiomerPercentageOdor DescriptionReference
(S)-3-hydroxy-3-methylhexanoic acid72%Strong, spicy, characteristic axillary odor[5]
(R)-3-hydroxy-3-methylhexanoic acid28%Weaker, spicy note[5]

Experimental Protocols

This section provides detailed methodologies for the collection of axillary sweat and the isolation and analysis of HMHA and its precursor.

4.1. Axillary Sweat Collection

A standardized protocol is crucial for obtaining reproducible results in sweat metabolomics.

  • Volunteer Preparation: Instruct volunteers to avoid using deodorants, antiperspirants, and scented soaps for at least 24 hours prior to collection. A washout period of one week is recommended for long-term studies.

  • Collection Site Preparation: Clean the axillary vault with a sterile cotton pad soaked in 70% ethanol (B145695) and then rinse with deionized water. Allow the area to air dry completely.

  • Sweat Induction: Induce sweating through controlled exercise (e.g., stationary cycling for 15-20 minutes in a temperature-controlled room) or by placing absorbent pads in the axilla during normal daily activity for a defined period.

  • Sample Collection:

    • Direct Pipetting: For profuse sweating, use a sterile glass Pasteur pipette to collect sweat directly from the axillary vault.

    • Absorbent Pads: Place pre-weighed, sterile cotton or cellulose (B213188) pads in the axilla. After the collection period, remove the pads using sterile forceps and place them in a pre-weighed sterile container.

  • Sample Handling and Storage: Immediately after collection, place samples on ice. For absorbent pads, determine the weight of the collected sweat. Centrifuge the collected sweat (or the eluate from the pads) at 10,000 x g for 10 minutes at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis.

4.2. Isolation of N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine (HMHA Precursor)

This protocol is based on general methods for the isolation of N-acyl-glutamine conjugates from biological fluids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Acidify the sweat sample to pH 3 with 0.1 M HCl.

    • Load the acidified sweat sample onto the conditioned C18 cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar compounds.

    • Elute the HMHA precursor with 3 mL of methanol.

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Further Purification by HPLC (Optional):

    • Reconstitute the dried eluate in the mobile phase.

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) to separate the components.

    • Collect fractions and analyze for the presence of the precursor using LC-MS.

4.3. Release and Extraction of Free this compound

This involves alkaline hydrolysis of the precursor followed by liquid-liquid extraction.

  • Alkaline Hydrolysis:

    • Reconstitute the dried sweat extract (or the purified precursor fraction) in 1 mL of 2 M NaOH.

    • Heat the solution at 80°C for 1 hour in a sealed vial to hydrolyze the amide bond.

    • Cool the solution to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the hydrolyzed solution to pH 2 with concentrated HCl.

    • Add 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer containing the free HMHA.

    • Repeat the extraction of the aqueous phase with another 2 mL of the organic solvent and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the HMHA.

experimental_workflow cluster_collection Sweat Collection cluster_processing Sample Processing cluster_analysis Analysis volunteer_prep Volunteer Preparation site_prep Axilla Cleaning volunteer_prep->site_prep induction Sweat Induction site_prep->induction collection Sample Collection (Pads or Pipette) induction->collection storage Storage at -80°C collection->storage hydrolysis Alkaline Hydrolysis (2M NaOH, 80°C) storage->hydrolysis extraction Liquid-Liquid Extraction (pH 2, Diethyl Ether) hydrolysis->extraction derivatization Derivatization (Optional) (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms chiral_gc Chiral GC Analysis gcms->chiral_gc Enantiomeric Ratio

Experimental workflow for HMHA isolation and analysis.

4.4. GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is the primary technique for the identification and quantification of HMHA.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatize the hydroxyl and carboxyl groups of HMHA. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.

    • Heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., VF-WAXms), is recommended for good peak shape of fatty acids.

    • Injection: Splitless injection of 1 µL of the derivatized or underivatized sample.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Identification: Identify HMHA based on its retention time and comparison of its mass spectrum with a reference standard and/or a spectral library.

  • Quantification: Use a calibration curve prepared with a pure standard of HMHA. An internal standard (e.g., a deuterated analog of HMHA or a similar fatty acid not present in sweat) should be used for accurate quantification.

4.5. Chiral GC Analysis for Enantiomeric Separation

To determine the ratio of (S)-HMHA to (R)-HMHA, a chiral gas chromatography column is required.

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

  • Conditions: The GC conditions will need to be optimized for the specific chiral column used to achieve baseline separation of the enantiomers. The oven temperature program is typically slower than for non-chiral analysis to enhance resolution.

  • Quantification: The relative percentage of each enantiomer can be determined by integrating the peak areas of the two separated enantiomers.

4.6. Purification of N-α-acylglutamine Aminoacylase

This protocol outlines a general approach for the purification of a recombinant His-tagged N-α-acylglutamine aminoacylase from E. coli.

  • Gene Cloning and Expression:

    • Clone the gene encoding the N-α-acylglutamine aminoacylase from Corynebacterium sp. into an E. coli expression vector containing a polyhistidine (His) tag.

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

    • Since it is a metalloenzyme, supplement the growth medium with a low concentration of ZnCl₂ (e.g., 50 µM) to facilitate the incorporation of the zinc cofactor.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA or other suitable IMAC column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, the eluted fractions can be further purified by size-exclusion chromatography to remove any remaining contaminants and to buffer exchange the enzyme into a suitable storage buffer.

  • Enzyme Activity Assay:

    • Monitor the enzyme activity throughout the purification process using a suitable assay. This can be done by incubating the enzyme fractions with the synthetic HMHA precursor and measuring the release of free HMHA by GC-MS or LC-MS.

Conclusion

The discovery and characterization of this compound and its biochemical pathway have been pivotal in understanding the science of human body odor. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers with the necessary tools to further investigate this fascinating area of human biology and microbiology. A thorough understanding of these methodologies will be invaluable for the development of next-generation deodorant technologies that target the specific biochemical events leading to malodor formation.

References

A Technical Guide to 3-Hydroxy-3-methylhexanoic Acid Precursors in Human Apocrine Gland Secretions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Human axillary malodor is not a direct product of secretion but rather the result of bacterial biotransformation of odorless precursors secreted from the apocrine glands. One of the principal components of this malodor is (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA), a volatile fatty acid with a characteristic cheesy or rancid odor. This technical guide provides a comprehensive overview of the primary non-volatile precursor to HMHA, its origins within the apocrine gland, the mechanisms of its secretion, its subsequent enzymatic conversion by specific skin microbiota, and the analytical methods used for its study. Quantitative data are presented to highlight significant physiological differences, and detailed experimental protocols are provided for key methodologies. This document aims to serve as a core resource for researchers investigating axillary odor and professionals involved in the development of novel deodorant and antiperspirant technologies.

Introduction to Axillary Odor Precursors

Freshly secreted apocrine sweat is sterile and odorless. The characteristic scent of body odor is generated when this secretion is metabolized by the resident microbial flora of the axillary vault. The axillary microbiome is dominated by Gram-positive bacteria, particularly species of Corynebacterium and Staphylococcus.[1][2] These bacteria produce enzymes that act upon specific, non-volatile precursor molecules present in the apocrine secretions, releasing a complex mixture of odorous volatile compounds.

The key malodorants fall into three main classes:

  • Unsaturated or Hydroxylated Branched-Chain Fatty Acids: Including (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA).[3][4]

  • Sulfanylalkanols: Primarily 3-methyl-3-sulfanylhexan-1-ol (3M3SH), which contributes a tropical fruit or onion-like scent.[2]

  • 16-Androstene Steroids: Such as androstenone and androstenol.

This guide focuses specifically on the precursors to this compound (HMHA), a major contributor to the typical axillary odor profile.

Identification and Structure of the HMHA Precursor

The primary, water-soluble, and non-volatile precursor of HMHA has been isolated from sterile axillary secretions and identified as N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (HMHA-Gln).[1][2] This molecule consists of the HMHA moiety conjugated to the amino acid L-glutamine via an amide bond. This conjugation renders the molecule odorless and sufficiently hydrophilic for secretion in an aqueous medium.

Biosynthesis and Secretion from Apocrine Glands

The journey of the HMHA precursor begins inside the secretory cells of the apocrine glands, which are primarily located in the subcutaneous tissue of the axilla.[5] While the complete biosynthetic pathway of HMHA itself is not fully elucidated, its subsequent conjugation to L-glutamine is a critical step for its transport and secretion.

The secretion of this and other related odor precursors into the gland's lumen is facilitated by the ATP-binding cassette (ABC) transporter protein ABCC11 . Genetic variations (SNPs) in the ABCC11 gene are strongly correlated with axillary odor, with non-functional variants leading to a significant reduction or absence of key odor precursors in secretions. This transporter is a crucial gateway for exporting the conjugated precursors out of the secretory cells.

G Figure 1: Secretion Pathway of HMHA Precursor cluster_0 Apocrine Gland Cell cluster_1 Cell Membrane cluster_2 Gland Lumen / Skin Surface Biosynthesis HMHA Biosynthesis & Glutamine Conjugation Precursor N-α-HMHA-L-Glutamine (HMHA-Gln) Biosynthesis->Precursor ABCC11 ABCC11 Transporter Precursor->ABCC11 ATP-dependent Transport SecretedPrecursor Secreted Odorless HMHA-Gln ABCC11->SecretedPrecursor

Figure 1. Secretion Pathway of HMHA Precursor from the Apocrine Gland.

Bacterial Biotransformation into Volatile HMHA

Once secreted onto the skin surface, the odorless HMHA-Gln precursor becomes a substrate for the axillary microbiome. Specific strains of Corynebacterium, such as Corynebacterium striatum, produce a key extracellular enzyme identified as Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA) .[3][6]

This zinc-dependent aminoacylase exhibits high specificity for the L-glutamine residue, cleaving the amide bond to release the volatile (and odorous) this compound and L-glutamine.[3][6] The released L-glutamine can then be utilized by the bacteria as a nitrogen source.[7][8] This enzymatic conversion is the final and essential step in the generation of the acidic/cheesy note of axillary odor attributed to HMHA.

G Figure 2: Bacterial Biotransformation of HMHA Precursor cluster_0 Corynebacterium sp. Precursor Odorless Precursor N-α-HMHA-L-Glutamine (on skin surface) Enzyme Nα-acyl-glutamine aminoacylase (N-AGA) Precursor->Enzyme Substrate Binding Product1 Volatile Odorant This compound (HMHA) Enzyme->Product1 Cleavage Product2 L-Glutamine (Nutrient for bacteria) Enzyme->Product2 Release

Figure 2. Bacterial Biotransformation of the HMHA Precursor by Corynebacterium sp.

Quantitative Analysis of HMHA Precursors

Analysis of sterile axillary secretions has revealed significant gender-specific differences in the relative concentrations of odor precursors. While individual concentrations vary widely, the ratio between the HMHA precursor (acid precursor) and the precursor for 3-methyl-3-sulfanylhexan-1-ol (sulfur precursor) is remarkably consistent.[1][2] Studies involving numerous volunteers over several years have shown that this ratio is, on average, three times higher in men than in women.[1][2][9]

This biochemical difference suggests that men have the potential to produce sweat with a more pronounced acidic/cheesy character (from HMHA), whereas women have the potential to liberate significantly more of the tropical fruit/onion-like sulfurous compounds.[2]

ParameterMale VolunteersFemale VolunteersReference
Number of Subjects (n) 2425[1]
Ratio of Precursors (HMHA-Gln : 3M3SH-Cys-Gly) ~14.3 (Mean)~4.4 (Mean)[9]
Fold Difference (Male/Female) ~3.3x higher-[1][2]
Primary Odor Potential Acidic / CheesySulfury / Fruity[2]

Table 1: Gender-Specific Differences in the Ratio of Major Axillary Odor Precursors. Data synthesized from Troccaz et al. (2009).[1][2]

Experimental Protocols

Protocol for Sterile Axillary Secretion Collection

This protocol is designed to collect apocrine-rich sweat with minimal contamination for precursor analysis.

  • Volunteer Preparation: Subjects refrain from using deodorants or antiperspirants for at least one week prior to collection.

  • Axilla Cleaning: The axillary vault is thoroughly washed with a non-perfumed soap, rinsed with sterile water, and then swabbed with 70% ethanol (B145695) to sterilize the skin surface. The area is allowed to air dry completely.

  • Sweat Induction: Sweat secretion can be stimulated chemically (e.g., via pilocarpine (B147212) iontophoresis) or physically (e.g., using a sauna or controlled exercise). For collection of primarily apocrine secretions without dilution from eccrine sweat, direct collection after a period of rest in a warm environment is often preferred.

  • Collection: A sterile glass funnel or cup is held firmly against the axilla. Secretions are collected via gravity into a sterile vial. Alternatively, sterile absorbent pads (e.g., cotton or specialized filter paper) are placed in the axilla for a defined period (e.g., 30-60 minutes).

  • Sample Processing: The collected liquid is immediately placed on ice. If absorbent pads are used, they are transferred to a centrifuge tube and spun at high speed (e.g., 10,000 x g for 10 min at 4°C) to recover the sweat.

  • Storage: The resulting sterile sweat supernatant is transferred to a new sterile vial and stored at -80°C until analysis.[10]

Protocol for Precursor Quantification using UPLC-MS/MS

This method allows for the direct quantification of HMHA-Gln from collected sweat.

  • Sample Preparation: Frozen sweat samples are thawed on ice. A small aliquot (e.g., 50 µL) is diluted with an appropriate solvent (e.g., 950 µL of ultrapure water or a suitable buffer) to minimize matrix effects.[11] An internal standard can be added at this stage for precise quantification.

  • Chromatographic Separation (UPLC):

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY).

    • Column: A reverse-phase column suitable for polar analytes (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection (MS/MS):

    • System: A tandem quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum).

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. The specific m/z transitions for HMHA-Gln and the internal standard are monitored.

  • Quantification: A calibration curve is generated using synthetic HMHA-Gln standards of known concentrations (e.g., from 0.1 to 10 µg/mL).[10] The concentration in the sweat samples is determined by comparing the peak area of the analyte to the calibration curve.

G Figure 3: Experimental Workflow for HMHA Precursor Analysis A 1. Sterile Axillary Sweat Collection B 2. Centrifugation (if using pads) A->B C 3. Supernatant Recovery & Freezing (-80°C) B->C D 4. Sample Thawing & Dilution C->D E 5. UPLC Injection & Chromatographic Separation D->E F 6. MS/MS Detection (ESI+, SIM/MRM Mode) E->F G 7. Data Analysis: Peak Integration & Quantification vs. Standards F->G

Figure 3. Experimental Workflow for the Quantification of HMHA Precursor in Axillary Secretions.

Implications for Research and Drug Development

A thorough understanding of the HMHA precursor pathway offers several strategic targets for the development of next-generation odor-control technologies:

  • Enzyme Inhibition: Designing molecules that specifically inhibit the bacterial N-AGA enzyme could prevent the release of volatile HMHA without impacting the broader skin microbiome, offering a highly targeted deodorant strategy.

  • Transporter Modulation: While challenging, modulating the activity of the ABCC11 transporter could reduce the initial secretion of precursors into sweat.

  • Microbiome Engineering: Probiotic approaches aimed at shifting the axillary microbiome composition towards bacteria that do not produce N-AGA could provide a long-term solution for malodor control.

  • Precursor Sequestration: Developing topical formulations with ingredients that can bind to or neutralize the HMHA-Gln precursor on the skin surface, preventing its access to bacterial enzymes.

Conclusion

The formation of this compound, a key component of axillary odor, is a multi-step process initiated by the apocrine glands and completed by the skin's resident microbiota. The identification of its primary precursor, N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine, the elucidation of its secretion pathway via the ABCC11 transporter, and the discovery of the bacterial enzyme N-AGA responsible for its conversion, have provided a clear and detailed molecular picture of odor formation. The quantitative differences observed between genders further underscore the complex and specific biochemistry involved. The protocols and data presented in this guide offer a foundational resource for further research and the development of innovative and targeted strategies for axillary malodor management.

References

The Enzymatic Liberation of 3-Hydroxy-3-methylhexanoic Acid by Skin Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human axillary odor is a complex biological phenomenon primarily driven by the microbial transformation of odorless precursor molecules secreted from apocrine glands. A key contributor to the characteristic scent of sweat is the volatile fatty acid (S)-3-hydroxy-3-methylhexanoic acid (HMHA). This technical guide provides a comprehensive overview of the enzymatic release of HMHA by the skin microbiota. It details the precursor molecule, the specific bacterial enzymes responsible for its cleavage, and the key microbial players in this process. Furthermore, this guide presents quantitative data on precursor concentrations, detailed experimental protocols for the analysis of HMHA and its precursor, and visual diagrams of the enzymatic pathway and experimental workflows. This information is intended to support research and development efforts in areas such as deodorant and antiperspirant formulation, skin microbiome research, and the development of novel approaches to body odor control.

The Core Mechanism: Enzymatic Release of HMHA

The formation of volatile and odorous 3-hydroxy-3-methylhexanoic acid is a direct result of the enzymatic activity of the resident skin microbiota on a non-volatile, odorless precursor molecule present in axillary sweat.[1][2][3]

The Precursor: N-α-3-hydroxy-3-methylhexanoyl-L-glutamine

The primary precursor for HMHA is N-α-3-hydroxy-3-methylhexanoyl-L-glutamine.[1][4] This molecule is a conjugate of this compound and the amino acid L-glutamine. It is secreted by the apocrine glands and is sterile and odorless upon secretion.[1][5] The generation of the characteristic axillary odor is dependent on the cleavage of the amide bond between the fatty acid and the glutamine moiety.

The Key Enzyme: Nα-acyl-L-glutamine aminoacylase (B1246476)

The enzyme responsible for the release of HMHA has been identified as a specific Nα-acyl-L-glutamine aminoacylase (AMRE - Axillary Malodor Releasing Enzyme), with the official designation EC 3.5.1.133.[6][7] This enzyme has been characterized from Corynebacterium sp. Ax20.[6][7]

Key characteristics of this enzyme include:

  • Substrate Specificity: It exhibits high specificity for the L-glutamine portion of the precursor molecule.[6][7]

  • Acyl Moiety Promiscuity: While specific for L-glutamine, the enzyme can act on various Nα-acyl-L-glutamine conjugates with short- and medium-chain fatty acids.[6][7]

  • Cofactor Requirement: The enzyme requires Zn2+ for its catalytic activity.[6][7]

Key Microbial Players

While Corynebacterium species are well-established as key players in the production of axillary odor, other bacterial genera also contribute to the release of HMHA.

  • Corynebacterium sp.: Species such as Corynebacterium striatum Ax20 are known to possess the Nα-acyl-L-glutamine aminoacylase necessary for HMHA release.[8] Sensory analysis of sweat incubated with Corynebacterium jeikeium has also confirmed its role in the development of body odors.[1][9]

  • Anaerococcus sp.: A newly discovered anaerobic species, Anaerococcus sp. A20, has been shown to release HMHA from its glutamine conjugate.[10] This finding highlights the contribution of anaerobic bacteria to axillary odor formation.

  • Staphylococcus sp.: While primarily associated with the production of sulfur-containing odorants, some Staphylococcus species may also play a role. Sensory analysis of sweat incubated with Staphylococcus haemolyticus and Staphylococcus epidermidis has demonstrated their contribution to body odor development.[1][9]

Quantitative Data

The concentration of the precursor to HMHA, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, varies between individuals and is influenced by gender. Men tend to have a higher ratio of this acidic precursor compared to the precursor for sulfur-containing odorants.

ParameterGenderValueReference
Ratio of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine to S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycineMale~3 times higher than in females[1][9]
Average Concentration of N-α-3-hydroxy-3-methylhexanoyl-L-glutamineMale125 µg/mL (mean), 99 µg/mL (median)[4]
Average Concentration of N-α-3-hydroxy-3-methylhexanoyl-L-glutamineFemale38 µg/mL (mean), 44 µg/mL (median)[4]
Odor Detection Threshold of HMHANot specified0.0044 ng/L[3]

Experimental Protocols

Protocol for In Vitro Release of HMHA by Axillary Bacteria

This protocol is adapted from methodologies used to screen for bacteria capable of releasing HMHA from its synthetic precursor.[8]

1. Bacterial Culture:

  • Isolate axillary bacteria using standard microbiological techniques (e.g., detergent-scrub method).
  • Culture individual bacterial strains to stationary phase in an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with 0.01% Tween 80 for lipophilic corynebacteria) at 36°C with shaking.

2. Incubation with Precursor:

  • Prepare a stock solution of synthetic N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine (e.g., 5% in methanol).
  • Add the precursor stock solution to aliquots of the stationary phase bacterial culture to a final concentration of 500 ppm.
  • Incubate the cultures for 24 hours at 36°C with shaking (e.g., 300 rpm).

3. Extraction of HMHA:

  • Following incubation, acidify the culture to a pH of approximately 2-3 with HCl.
  • Extract the released HMHA with a suitable organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate).
  • Evaporate the organic solvent to concentrate the extract.

4. Quantification of HMHA by Gas Chromatography (GC):

  • Derivatize the extracted HMHA if necessary for GC analysis.
  • Analyze the sample using a capillary GC system equipped with a suitable column (e.g., a wax-based capillary column).
  • Quantify the amount of released HMHA by comparing the peak area to a standard curve of pure HMHA.

Protocol for Purification of Nα-acyl-L-glutamine aminoacylase from Corynebacterium striatum Ax20

This protocol is a general outline based on a described purification method.[8]

1. Cell Culture and Harvest:

  • Grow Corynebacterium striatum Ax20 in a large volume of suitable broth (e.g., 2 L of Mueller-Hinton broth with 0.01% Tween 80) for 48 hours.
  • Harvest the bacterial cells by centrifugation.

2. Cell Lysis:

  • Wash the cell pellet with a suitable buffer (e.g., Buffer A: 50mM NaCl; 50 mM NaH2PO4/K2HPO4 buffer at pH 7).
  • Resuspend the cells in the same buffer and lyse them using a standard method such as sonication or a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Chromatographic Purification:

  • Subject the clarified lysate to a series of chromatographic steps to purify the enzyme. This may include:
  • Ion-exchange chromatography
  • Hydrophobic interaction chromatography
  • Gel filtration chromatography
  • Monitor the enzyme activity in the fractions from each chromatography step using an appropriate assay (see Protocol 4.3).

4. Purity Assessment:

  • Assess the purity of the final enzyme preparation using SDS-PAGE.

Enzyme Assay for Nα-acyl-L-glutamine aminoacylase Activity

This protocol describes a general method for assaying the enzyme's activity.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM MOPS buffer, pH 6.5).
  • Add a known concentration of the synthetic substrate, N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine.
  • Add the enzyme sample (either purified or as a cell-free extract).
  • Ensure the presence of Zn2+ in the reaction mixture.

2. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

3. Reaction Termination and Product Quantification:

  • Stop the reaction (e.g., by adding trichloroacetic acid).
  • Quantify the released L-glutamine using a colorimetric method such as the ninhydrin (B49086) assay, or quantify the released HMHA using GC or LC-MS/MS as described in Protocol 4.1.

Protocol for Quantification of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine in Sweat by LC-MS/MS

This protocol is based on general methods for analyzing amino acid conjugates in biological fluids.[11][12]

1. Sweat Sample Collection:

  • Collect axillary sweat using a non-invasive method such as absorbent pads or patches.

2. Extraction of the Precursor:

  • Extract the collected sweat from the pad, for example, by centrifugation.
  • Perform a solid-phase extraction (SPE) or a simple dilution of the sweat sample to remove interfering substances.

3. LC-MS/MS Analysis:

  • Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Separate the precursor from other sweat components on a suitable LC column (e.g., a reverse-phase C18 column).
  • Use an appropriate mobile phase gradient.
  • Detect and quantify the precursor using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for N-α-3-hydroxy-3-methylhexanoyl-L-glutamine will need to be determined.
  • Use an internal standard for accurate quantification.

Visualizations

Signaling Pathways and Logical Relationships

Enzymatic_Release_of_HMHA Precursor N-α-3-hydroxy-3-methylhexanoyl-L-glutamine (Odorless Precursor in Sweat) Product1 This compound (HMHA) (Volatile Odorous Compound) Precursor->Product1 cleavage Product2 L-Glutamine Precursor->Product2 cleavage Enzyme Nα-acyl-L-glutamine aminoacylase (EC 3.5.1.133) Enzyme:e->Precursor:w Bacteria Skin Microbiota (e.g., Corynebacterium sp., Anaerococcus sp.) Bacteria->Enzyme produces

Caption: Enzymatic conversion of the odorless precursor to volatile HMHA by skin microbiota.

Experimental Workflows

HMHA_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Quantification Sample Axillary Sweat Collection (e.g., absorbent pad) Extraction Extraction of Sweat Components Sample->Extraction Purification Sample Cleanup (e.g., SPE or dilution) Extraction->Purification LCMS LC-MS/MS Analysis (for Precursor) Purification->LCMS Precursor Analysis GCMS GC-MS Analysis (for HMHA) Purification->GCMS HMHA Analysis Quant Quantification against Standard Curve LCMS->Quant GCMS->Quant

Caption: General experimental workflow for the analysis of HMHA and its precursor from sweat.

References

physical and chemical properties of 3-Hydroxy-3-methylhexanoic acid (HMHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a saturated, medium-chain fatty acid that has garnered significant interest in various scientific fields. It is notably recognized as a key contributor to human axillary malodor, where it is released from non-volatile precursors by the skin microbiome. Beyond its role in olfaction, HMHA and other 3-hydroxy fatty acids are emerging as important signaling molecules in bacterial communication and host-pathogen interactions. This technical guide provides an in-depth overview of the physical and chemical properties of HMHA, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and application in research and development.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol [1][2]
CAS Number 58888-76-9[2]
Appearance Liquid or Oil
Boiling Point 265.4 ± 23.0 °C at 760 mmHg[3][4]
Density 1.072 ± 0.06 g/cm³[3]
pKa (Predicted) 4.40 ± 0.10[5]
Solubility Slightly soluble in DMSO (heated) and Methanol[3][5]
Vapor Pressure 0.00127 mmHg at 25°C[5]
Flash Point 128.5 °C[5]
Refractive Index 1.463[5]
LogP (Predicted) 1.01220[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 4[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers. The following protocols are based on established organic chemistry principles and analytical techniques, adapted for HMHA.

Synthesis of this compound

Two common methods for the synthesis of β-hydroxy acids like HMHA are the Reformatsky reaction and the Grignard reaction.

1. Synthesis via Reformatsky Reaction

This reaction involves the reaction of an α-haloester with a ketone in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed to the carboxylic acid.[6]

  • Reaction: Ethyl bromoacetate (B1195939) reacts with 2-pentanone in the presence of activated zinc, followed by acidic workup and hydrolysis.

  • Materials:

  • Procedure:

    • Activate zinc dust by stirring it with a small crystal of iodine in a dry flask under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.

    • Add anhydrous toluene or THF to the activated zinc.

    • A mixture of ethyl bromoacetate and 2-pentanone (in equimolar amounts) is added dropwise to the zinc suspension with stirring. The reaction is often initiated by gentle heating.

    • After the addition is complete, the reaction mixture is refluxed for 1-2 hours to ensure completion.

    • The reaction is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylhexanoate.

    • The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled and acidified with hydrochloric acid.

    • The resulting this compound is extracted with an organic solvent, washed, dried, and the solvent is evaporated.

2. Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a β-ketoester.

  • Reaction: Propylmagnesium bromide reacts with ethyl acetoacetate (B1235776), followed by acidic workup.

  • Materials:

    • 1-Bromopropane (B46711)

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Ethyl acetoacetate

    • Hydrochloric acid (1 M)

    • Sodium hydroxide or potassium hydroxide solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 1-bromopropane in anhydrous diethyl ether or THF dropwise to a stirred suspension of magnesium turnings in the same solvent under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath and add a solution of ethyl acetoacetate in anhydrous ether or THF dropwise with stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

    • The reaction is quenched by the slow addition of cold 1 M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude ethyl 3-hydroxy-3-methylhexanoate.

    • Hydrolyze the crude ester to the carboxylic acid as described in the Reformatsky protocol.

Purification of this compound

Purification of the synthesized HMHA is typically achieved through column chromatography or recrystallization.

1. Purification by Flash Column Chromatography

  • Principle: Separation is based on the differential partitioning of the compound between a stationary phase (silica gel) and a mobile phase (eluent).

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) is commonly used for hydroxy acids. A starting polarity of 10-20% ethyl acetate in hexane, gradually increasing to 30-50%, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for HMHA.[7][8]

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the crude HMHA in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing pure HMHA and evaporate the solvent.

2. Purification by Recrystallization

  • Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

  • Solvent Selection: An ideal solvent should dissolve HMHA well at its boiling point but poorly at low temperatures. A mixture of solvents, such as ethyl acetate/hexane or methanol/water, may be effective.[9]

  • Procedure:

    • Dissolve the crude HMHA in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Analysis of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity, HMHA requires derivatization to increase its volatility for GC analysis.

  • Derivatization: Silylation is a common method, converting the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS) is a common silylating agent.[10]

    • Protocol:

      • Dry the HMHA sample completely.

      • Add a solution of BSTFA (+1% TMCS) and a catalyst such as pyridine.

      • Heat the mixture at 60-80°C for 30-60 minutes in a sealed vial.

      • The derivatized sample can then be directly injected into the GC-MS.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C), ramp up to a high temperature (e.g., 250-300°C).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified HMHA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in an NMR tube.[11] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR (Carbon-13 NMR): Provides information on the number of different types of carbon atoms in the molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As HMHA is a liquid/oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[3][12][13]

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid and alcohol groups (~2500-3300 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • C-O stretch from the alcohol and carboxylic acid (~1050-1250 cm⁻¹).

    • C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).

Signaling Pathways and Biological Relevance

The primary and most well-understood biological role of this compound is as a volatile odorant contributing to human axillary odor. It is not directly secreted but is released from a non-volatile precursor by the enzymatic action of specific skin bacteria, primarily Corynebacterium species.[4][5]

Enzymatic Release of HMHA in Axillary Malodor Formation

The formation of volatile and odorous HMHA is a result of bacterial metabolism in the underarm.

  • Precursor: The non-odorous precursor of HMHA in axillary secretions is Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[5][7]

  • Enzyme: A specific Zn²⁺-dependent aminoacylase (B1246476), Nα-acyl-glutamine aminoacylase (AGA), produced by Corynebacterium species, cleaves the amide bond of the precursor.[4][5][12]

  • Products: The enzymatic hydrolysis releases L-glutamine and the volatile this compound, which has a characteristic odor.[6]

G cluster_axilla Axillary Gland Secretion cluster_bacteria Corynebacterium Metabolism Precursor Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Odorless Precursor) Enzyme Nα-acyl-glutamine aminoacylase (AGA) Precursor->Enzyme Substrate HMHA This compound (Volatile Odorant) Enzyme->HMHA Product Glutamine L-Glutamine Enzyme->Glutamine Product

Enzymatic release of HMHA by Corynebacterium.
Potential Role in Bacterial Signaling

While the primary focus has been on its role as an odorant, 3-hydroxy fatty acids (3-OH-FAs) are increasingly recognized as signaling molecules in bacteria.

  • Bacterial Communication: Medium-chain 3-OH-FAs can act as signaling molecules in some bacterial species, potentially influencing processes like quorum sensing, biofilm formation, and virulence factor expression.[1][2][14] The specific role of HMHA in these processes in the human skin microbiome is an active area of research.

  • Host-Pathogen Interactions: Bacterial 3-OH-FAs can be recognized by the host's innate immune system. For example, in plants, medium-chain 3-OH-FAs are perceived by specific receptors, triggering immune responses.[1] Whether HMHA plays a similar role in modulating the host immune response in humans is yet to be fully elucidated.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow cluster_analysis Analysis Workflow Reactants 2-Pentanone + Ethyl bromoacetate Reaction Reformatsky Reaction Reactants->Reaction Crude_HMHA Crude HMHA Reaction->Crude_HMHA Column_Chrom Flash Column Chromatography Crude_HMHA->Column_Chrom Pure_HMHA Pure HMHA Column_Chrom->Pure_HMHA Derivatization Derivatization (e.g., Silylation) Pure_HMHA->Derivatization NMR NMR Spectroscopy Pure_HMHA->NMR FTIR FTIR Spectroscopy Pure_HMHA->FTIR GCMS GC-MS Analysis Derivatization->GCMS

General experimental workflow for HMHA.

Conclusion

This compound is a multifaceted molecule with significance in both human biology and microbial signaling. This guide provides a comprehensive resource for its physical and chemical properties, along with detailed protocols for its laboratory synthesis, purification, and analysis. The elucidation of its role in bacterial communication and host interactions is an expanding field of study, and the methodologies presented here will aid researchers in further exploring the biological functions of this intriguing fatty acid.

References

Unveiling 3-Hydroxy-3-methylhexanoic Acid: A Technical Guide on its Role as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylhexanoic acid (HMHA) is a key volatile organic compound (VOC) and a principal contributor to human axillary malodor. This technical guide provides an in-depth overview of the biochemical origins, analytical methodologies, and physiological significance of HMHA. Initially present in a non-volatile, odorless precursor form in fresh apocrine sweat, HMHA is released through the enzymatic action of specific skin microbiota, primarily of the Corynebacterium genus. This document details the properties of HMHA, including its stereoisomers and their distinct sensory profiles, and presents quantitative data on its occurrence and odor characteristics. Furthermore, comprehensive experimental protocols for the extraction, detection, and quantification of HMHA are provided, alongside diagrams illustrating its biochemical pathway and a typical analytical workflow. This guide serves as a critical resource for researchers in dermatology, microbiology, and product development aimed at understanding and modulating human body odor.

Introduction

This compound (HMHA) is a branched-chain fatty acid that has been identified as one of the most significant components of human axillary odor.[1][2][3] Unlike many other volatile organic compounds (VOCs) that are directly secreted, HMHA is the product of a biochemical transformation occurring on the skin's surface. In its nascent form within sterile apocrine sweat, it exists as a non-volatile and odorless glutamine conjugate, specifically N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[4][5] The characteristic pungent, cumin-like odor associated with HMHA is only released following the enzymatic cleavage of this precursor by specific bacteria residing in the axilla.[1][4]

This guide delves into the multifaceted nature of HMHA as a VOC, providing detailed information for researchers and professionals in relevant fields.

Physicochemical and Olfactory Properties

HMHA is a chiral molecule, existing as two enantiomers, (S)-HMHA and (R)-HMHA, each with distinct odor characteristics.[4][6] The (S)-enantiomer is predominantly responsible for the typical "armpit" and "cumin spice-like" odor.[4][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₃[8][9]
Molecular Weight 146.18 g/mol [8][9]
CAS Number 58888-76-9[8]
Boiling Point 265.4 °C at 760 mmHg[10]
Density 1.072 g/cm³[8][10]
Odor Detection Threshold 0.0044 ng/L of air[2]

Table 2: Olfactory Characteristics of HMHA Enantiomers

EnantiomerOdor DescriptionReference
(+)-(S)-3-hydroxy-3-methylhexanoic acid Armpit-like, cumin spice-like, strong spicy character[4][7]
(-)-(R)-3-hydroxy-3-methylhexanoic acid Cumin spice-like (weaker than the S-form), weak animalic[4][7]

Biochemical Pathway of HMHA Formation

The generation of volatile HMHA is a multi-step process involving human physiology and the skin microbiome.

  • Secretion of Precursor: Apocrine glands secrete an odorless sweat containing various compounds, including the non-volatile precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[4][5] The secretion of this precursor is dependent on the ATP-binding cassette transporter C11 (ABCC11).[11][12] Individuals with a specific SNP (rs17822931) in the ABCC11 gene have non-functional transporters, leading to a significant reduction in axillary odor.[11]

  • Bacterial Enzymatic Cleavage: Specific bacteria on the skin, most notably Corynebacterium species, produce a zinc-dependent N-acyl-glutamine aminoacylase.[4][6][13] This enzyme specifically cleaves the glutamine residue from the precursor molecule.[6]

  • Release of Volatile HMHA: The enzymatic cleavage liberates the free this compound, which is volatile and possesses a characteristic odor.[3][4]

HMHA_Formation_Pathway Biochemical Pathway of HMHA Formation cluster_human Human Host (Apocrine Gland) cluster_microbiome Skin Microbiome (Corynebacterium sp.) Precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Odorless, Non-volatile) Secretion Secretion into Axilla Precursor->Secretion ABCC11 ABCC11 Transporter ABCC11->Precursor Transports Cleavage Enzymatic Cleavage Secretion->Cleavage Enzyme N-acyl-glutamine aminoacylase Enzyme->Cleavage Catalyzes Volatile_HMHA This compound (HMHA) (Odorous, Volatile) Cleavage->Volatile_HMHA Odor Characteristic Axillary Odor Volatile_HMHA->Odor

Biochemical pathway of HMHA formation.

Quantitative Data

The concentration of HMHA and its precursor can vary based on several factors, including gender.

Table 3: Gender-Specific Differences in HMHA Precursor Concentrations

GenderRelative Precursor Ratio (Male:Female)Reference
Male vs. Female Approximately 3:1[5]

Experimental Protocols

The analysis of HMHA requires specific methodologies to extract and quantify this volatile compound from biological samples.

Sample Collection
  • Axillary Sweat Collection: Collect axillary secretions by wiping the axilla with a sterile cotton pad or by using absorbent pads worn in the axilla for a specified period.

  • Storage: Immediately store the collected samples at -20°C or lower to prevent enzymatic degradation of the precursor and volatilization of HMHA.

Extraction of HMHA and its Precursor

This protocol is adapted from methodologies described for the analysis of volatile fatty acids and their precursors in sweat.[14]

  • Solvent Extraction:

    • Submerge the collection pad in a known volume of an appropriate solvent (e.g., ethanol/water mixture).

    • Sonicate the sample for 15-20 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet any solid debris.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) for Precursor Isolation (Optional):

    • To analyze the precursor separately, the extract can be passed through a C18 SPE cartridge.

    • The more polar precursor will elute with a polar solvent, while the free fatty acid will be retained and can be eluted with a less polar solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like HMHA.[3]

  • Derivatization (for improved volatility and peak shape):

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at a specific temperature (e.g., 60°C) for a set time to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • GC-MS Conditions:

    • Column: Use a suitable capillary column, such as a polyethylene (B3416737) glycol-based (WAX) column, for the separation of fatty acids.[3]

    • Injector Temperature: Typically 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Create a calibration curve with known concentrations of an HMHA standard.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing the non-volatile precursor of HMHA.[4]

  • Sample Preparation: The extract can be directly injected or may require minimal cleanup (e.g., protein precipitation with acetonitrile).

  • LC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for the HMHA-glutamine conjugate.

Experimental_Workflow Experimental Workflow for HMHA Analysis cluster_collection Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing Collection Axillary Sweat Collection Extraction Solvent Extraction Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis (for Non-volatile Precursor) Extraction->LCMS GCMS GC-MS Analysis (for Volatile HMHA) Derivatization->GCMS Identification Compound Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification

References

Gender-Specific Variances in 3-Hydroxy-3-methylhexanoic Acid Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gender-specific differences in the concentration of 3-Hydroxy-3-methylhexanoic acid (HMHA), a key contributor to human axillary malodor. It has been established that men typically produce a higher concentration of the precursor to this volatile fatty acid, leading to a more pronounced "cheesy" or "rancid" odor profile compared to women. This document synthesizes the current scientific understanding, presenting quantitative data, detailed experimental methodologies, and a visual representation of the metabolic pathways involved. This information is intended to support further research and the development of targeted hygiene and pharmaceutical products.

Introduction

Human axillary odor is a complex mixture of volatile organic compounds, with this compound (HMHA) and (R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH) being two of the most significant contributors.[1][2][3] These molecules are not secreted in their odorous form. Instead, they are released from odorless precursors found in the sterile secretions of apocrine glands, which become active after puberty.[1][2][3][4][5] The characteristic difference in body odor between genders can be attributed, in part, to the differential concentrations of these precursors.[1][2][3][6][7][8]

This guide focuses on the gender-specific differences related to HMHA, which is associated with a "cheesy" or "rancid" odor.[1][3][8] Understanding the quantitative and mechanistic underpinnings of this difference is crucial for the development of effective deodorants, antiperspirants, and potential therapeutic interventions for conditions such as hyperhidrosis and bromhidrosis.

Quantitative Data on HMHA Precursor Concentrations

The primary precursor to HMHA is N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine. Research has demonstrated a significant gender disparity in the axillary secretion of this precursor. While absolute concentrations in males are not explicitly detailed in the primary literature, the ratio of the HMHA precursor to the MSH precursor provides a clear indication of the gender-specific difference.

ParameterMaleFemaleReference
Ratio of HMHA Precursor to MSH Precursor 3x higher than in females-[1][2][3][6][7]
Average Quantity of HMHA Precursor per Axillary Sample Data not available606 (±86) µg[1]

This data clearly indicates that the axillary secretions of men are biochemically primed for a higher production of volatile HMHA upon bacterial action.

Experimental Protocols

The following methodologies are based on the key studies investigating the gender-specific differences in HMHA precursor concentrations.

Volunteer Selection and Sweat Collection
  • Participants: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include the use of antibiotics or axillary hygiene products (deodorants, antiperspirants) for a specified period before the study.

  • Pre-study Washout Phase: Participants undergo a washout period, using only water and a provided non-perfumed soap for axillary hygiene.

  • Sweat Induction: Axillary sweat is typically induced through controlled physical exercise (e.g., cycling on an ergometer) in a temperature and humidity-controlled environment.

  • Collection: Sterile cotton pads or similar absorbent materials are placed in the axillary vault to collect the secreted sweat. The collection period is standardized to ensure comparability. The collected samples are then stored at low temperatures (e.g., -20°C) until analysis.

Extraction and Quantification of HMHA Precursor
  • Sample Preparation: The sweat-laden pads are extracted with a suitable solvent, typically a buffered aqueous solution, to recover the non-volatile precursors.

  • Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.

    • Chromatography: A reverse-phase C18 column is commonly used for separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for the precise detection and quantification of the target precursor molecule.

  • Quantification: The concentration of the HMHA precursor is determined by comparing the peak area of the analyte in the sample to a standard curve generated from a synthetic standard of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.

Signaling Pathways and Metabolic Workflows

The production of volatile HMHA is a multi-step process involving secretion from apocrine glands and subsequent bacterial metabolism on the skin surface. The following diagrams illustrate the key stages of this process.

Secretion and Bacterial Conversion of HMHA Precursor

G cluster_apocrine Apocrine Gland cluster_skin Skin Surface AG Apocrine Gland Cell HMHA_precursor N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine (Odorless Precursor) AG->HMHA_precursor Biosynthesis (Specific pathway not fully elucidated) ABCC11 ABCC11 Transporter HMHA_precursor->ABCC11 Transport Corynebacterium Corynebacterium spp. ABCC11->Corynebacterium Secretion onto skin Aminoacylase N-acyl-glutamine aminoacylase Corynebacterium->Aminoacylase Produces HMHA_volatile This compound (Volatile Odor Molecule) Aminoacylase->HMHA_volatile Cleaves Precursor Glutamine L-Glutamine Aminoacylase->Glutamine Releases

Caption: Workflow of HMHA production from secretion to bacterial conversion.

Note on Biosynthesis: The precise intracellular biochemical pathway for the synthesis of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine within the apocrine gland cells is an area of ongoing research and is not yet fully elucidated.

Logical Relationship of Factors Leading to Increased HMHA Odor in Males

Caption: Factors contributing to higher HMHA-related odor in males.

Conclusion and Future Directions

The evidence strongly supports a significant gender-specific difference in the production of the precursor to this compound, with males exhibiting a higher potential for the generation of this malodorous compound. This is attributed to a higher ratio of the specific N-acyl-glutamine precursor in their axillary secretions. The provided experimental protocols offer a standardized approach for the quantification of this difference.

Future research should focus on elucidating the complete biosynthetic pathway of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine within the apocrine glands. A deeper understanding of the enzymatic steps involved could open new avenues for the development of novel deodorant and antiperspirant technologies that target the production of these specific odor precursors at their source. Furthermore, investigating the genetic and hormonal factors that regulate the expression and activity of the enzymes in this pathway will be critical for a comprehensive understanding of human axillary odor production.

References

The Metabolic Genesis of 3-Hydroxy-3-methylhexanoic Acid from Amino Acid Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic origins of 3-Hydroxy-3-methylhexanoic acid (HMHA), a key contributor to human axillary malodor. The focus is on its biosynthesis from amino acid precursors, detailing the enzymatic pathways, quantitative data, and relevant experimental protocols.

Introduction: The Amino Acid Link to Axillary Odor

Human sweat itself is largely odorless. The characteristic scent of body odor arises from the metabolic activity of the skin microbiota, which transforms non-volatile precursor molecules present in sweat into volatile odorous compounds. A significant component of this malodor is this compound (HMHA). Research has unequivocally established that the immediate precursors to volatile HMHA are amino acid conjugates, which are secreted in sweat and subsequently cleaved by bacterial enzymes.[1]

The primary precursor identified is N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine .[1] This direct link to the amino acid glutamine highlights the central role of amino acid metabolism in the formation of body odor. This guide will delve into the metabolic pathways responsible for the synthesis of the 3-hydroxy-3-methylhexanoyl moiety itself, tracing its origins back to the catabolism of essential branched-chain amino acids.

The Metabolic Pathway: From Isoleucine to this compound

The carbon skeleton of this compound, a C6 branched-chain fatty acid, is derived from the catabolism of the essential amino acid isoleucine . The metabolic pathway can be divided into two main stages:

  • Isoleucine Catabolism to a C5 Precursor: This initial stage occurs within human metabolic pathways.

  • Bacterial Chain Elongation and Modification: The C5 precursor is then utilized by the skin microbiota, primarily Corynebacterium species, for chain elongation and subsequent hydroxylation to form the 3-hydroxy-3-methylhexanoyl moiety.

Stage 1: Isoleucine Catabolism

The breakdown of isoleucine is a well-characterized pathway that yields key metabolic intermediates.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase (BCAT) two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) Propionyl_CoA Propionyl-CoA two_Methylbutyryl_CoA->Propionyl_CoA Further Catabolism Acetyl_CoA Acetyl-CoA two_Methylbutyryl_CoA->Acetyl_CoA Further Catabolism BCFA_Synthesis Branched-Chain Fatty Acid Synthesis (by Microbiota) two_Methylbutyryl_CoA->BCFA_Synthesis

Figure 1: Catabolism of Isoleucine to 2-Methylbutyryl-CoA.

The key steps are:

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate by the enzyme branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDC) then converts α-keto-β-methylvalerate to 2-methylbutyryl-CoA.

This 2-methylbutyryl-CoA is a critical branch-point intermediate. While it can be further catabolized in human tissues to propionyl-CoA and acetyl-CoA, it can also be utilized by the skin microbiota as a primer for the synthesis of branched-chain fatty acids.

Stage 2: Bacterial Synthesis of the 3-Hydroxy-3-methylhexanoyl Moiety

Corynebacterium species, prevalent in the human axilla, possess the enzymatic machinery to synthesize branched-chain fatty acids. They utilize intermediates from amino acid catabolism, such as 2-methylbutyryl-CoA, as starter units.

HMHA_Synthesis two_Methylbutyryl_CoA 2-Methylbutyryl-CoA beta_Ketoacyl_ACP β-Ketoacyl-ACP (C7 intermediate) two_Methylbutyryl_CoA->beta_Ketoacyl_ACP β-Ketoacyl-ACP Synthase (KAS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->beta_Ketoacyl_ACP three_Hydroxy_3_methylhexanoyl_ACP 3-Hydroxy-3-methylhexanoyl-ACP beta_Ketoacyl_ACP->three_Hydroxy_3_methylhexanoyl_ACP β-Ketoacyl-ACP Reductase three_Hydroxy_3_methylhexanoic_Acid This compound three_Hydroxy_3_methylhexanoyl_ACP->three_Hydroxy_3_methylhexanoic_Acid Thioesterase HMHA_Glutamine N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine three_Hydroxy_3_methylhexanoic_Acid->HMHA_Glutamine N-Acyl-Glutamine Synthetase (postulated) Glutamine Glutamine Glutamine->HMHA_Glutamine

Figure 2: Bacterial Synthesis of this compound.

The proposed pathway is as follows:

  • Chain Elongation: 2-Methylbutyryl-CoA serves as a primer for a round of fatty acid synthesis. A two-carbon unit from malonyl-CoA is added by a β-ketoacyl-ACP synthase (KAS), forming a C7 β-ketoacyl-ACP intermediate.

  • Reduction: This intermediate is then reduced by a β-ketoacyl-ACP reductase to form 3-hydroxy-3-methylhexanoyl-ACP.

  • Thioesterase Activity: A thioesterase cleaves the acyl chain from the acyl carrier protein (ACP), releasing this compound.

  • Conjugation to Glutamine: The free this compound is then conjugated to glutamine, likely by an N-acyl-glutamine synthetase, to form the non-volatile precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine. This precursor is then secreted in sweat.

Release of Volatile HMHA

The final step in the generation of axillary malodor is the enzymatic cleavage of the glutamine conjugate by the skin microbiota.

HMHA_Release HMHA_Glutamine N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine HMHA This compound (Volatile) HMHA_Glutamine->HMHA N(alpha)-acyl-L-glutamine aminoacylase (B1246476) (Corynebacterium sp.) Glutamine Glutamine HMHA_Glutamine->Glutamine

Figure 3: Enzymatic Release of Volatile HMHA.

Corynebacterium species produce an enzyme called N(alpha)-acyl-L-glutamine aminoacylase that specifically hydrolyzes the bond between the 3-hydroxy-3-methylhexanoyl moiety and the glutamine, releasing the volatile and odorous this compound.[2][3]

Quantitative Data

The concentration of HMHA precursors in sweat can vary significantly between individuals and is influenced by factors such as gender.

AnalyteMatrixConcentration RangeGender DifferenceReference(s)
N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine Axillary SweatNot explicitly quantified in absolute terms, but the ratio to another precursor is reported.The ratio of the glutamine conjugate of HMHA to the cysteinylglycine-S-conjugate of 3-methyl-3-sulfanylhexan-1-ol is approximately 3 times higher in men than in women.[4][5][4][5]
Total Amino Acids "Faux" Sweat (collected after exercise)Males: 6.9 ± 0.9 mMFemales: 10.5 ± 1.2 mMFemales have significantly higher total amino acid concentrations in sweat.[6][7][6][7]
Isoleucine "Faux" Sweat (collected after exercise)Males: ~0.1 mMFemales: ~0.15 mMHigher in females.[6][7][6][7]

Experimental Protocols

Quantification of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine in Sweat by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of the HMHA-glutamine conjugate in sweat samples.

LCMS_Protocol Sweat_Collection Sweat Collection (e.g., absorbent pads) Extraction Extraction (e.g., centrifugation, solvent extraction) Sweat_Collection->Extraction Derivatization Optional Derivatization (e.g., for improved sensitivity) Extraction->Derivatization LC_Separation Liquid Chromatography (e.g., C18 column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification (using stable isotope-labeled internal standard) MS_Detection->Quantification

Figure 4: Workflow for LC-MS/MS Quantification of HMHA Precursor.

Methodology:

  • Sample Collection: Collect axillary sweat using absorbent pads.

  • Extraction: Extract the precursors from the pads using a suitable solvent (e.g., methanol/water mixture) and centrifugation.

  • Sample Preparation:

    • Add a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine) to the extract for accurate quantification.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition for HMHA-Glutamine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific fragment ion (e.g., the glutamine immonium ion).

      • MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]

Analysis of Volatile this compound by GC-MS

This protocol describes the analysis of the volatile HMHA after its release from the precursor.

GCMS_Protocol Sweat_Incubation Sweat Incubation (with Corynebacterium sp.) Extraction Solvent Extraction (e.g., diethyl ether) Sweat_Incubation->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_Separation Gas Chromatography (e.g., polar capillary column) Derivatization->GC_Separation MS_Detection Mass Spectrometry (EI mode) GC_Separation->MS_Detection Identification Identification (mass spectrum library search and retention time) MS_Detection->Identification

Figure 5: Workflow for GC-MS Analysis of Volatile HMHA.

Methodology:

  • Sample Preparation:

    • Incubate collected sweat samples with a culture of Corynebacterium species to enzymatically release the volatile fatty acids.

    • Acidify the sample to protonate the carboxylic acids.

    • Extract the volatile fatty acids with an organic solvent such as diethyl ether.

  • Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl and carboxyl groups of HMHA, for example, by silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Analysis:

    • Gas Chromatography: Use a polar capillary column (e.g., wax-based) for good separation of the fatty acid isomers.[1] Employ a temperature gradient program to elute the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Identification and Quantification:

    • Identify HMHA by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify using an internal standard (e.g., a deuterated analog of HMHA) and a calibration curve.

Conclusion

The metabolic origin of this compound is a fascinating example of the interplay between human metabolism and the resident skin microbiota. The pathway begins with the essential amino acid isoleucine, which is catabolized to 2-methylbutyryl-CoA. This intermediate is then utilized by axillary bacteria, primarily Corynebacterium species, as a building block for the synthesis of the C6 branched-chain fatty acid, which is subsequently hydroxylated. The final odorous molecule is released from a non-volatile glutamine conjugate secreted in sweat through the action of a specific bacterial enzyme. Understanding these intricate metabolic pathways at a molecular level is crucial for the development of targeted and effective strategies for odor control in the fields of personal care and drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxy-3-methylhexanoic Acid using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a branched-chain fatty acid of significant interest in various research fields. It is recognized as a key contributor to human axillary odor, where it is released from its non-volatile glutamine conjugate precursor by the enzymatic action of skin microflora.[1][2][3][4][5][6][7] The accurate quantification of HMHA in biological matrices such as sweat, plasma, and urine is crucial for studies related to dermatology, microbiology, and the development of deodorant and antiperspirant technologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds. However, due to the polar nature of HMHA, derivatization is necessary to increase its volatility and thermal stability for optimal GC-MS analysis.[8]

This document provides a detailed application note and experimental protocols for the quantification of this compound in biological samples using GC-MS following a silylation derivatization procedure.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, GC-MS analysis, and data processing.

Experimental Workflow for HMHA Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Sweat, Plasma) Spike Spike with Internal Standard Sample->Spike 1 Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction 2 Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown 3 Reconstitution Reconstitute in Solvent Drydown->Reconstitution 4 Derivatize Add Silylating Reagent (BSTFA + 1% TMCS) Reconstitution->Derivatize 5 Incubate Incubate at 60°C Derivatize->Incubate 6 GCMS GC-MS Analysis Incubate->GCMS 7 Data Data Acquisition (Scan or SIM mode) GCMS->Data 8 Quantification Quantification (Calibration Curve) Data->Quantification 9 Report Report Generation Quantification->Report 10

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of HMHA from biological fluids like plasma or sweat.

Materials:

  • Biological sample (e.g., 200 µL of plasma)

  • Internal Standard (IS) solution (e.g., 13C-labeled HMHA or a structurally similar compound like 3-hydroxyheptanoic acid)

  • Ethyl acetate (B1210297), HPLC grade

  • 0.9% NaCl solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add a known amount of the internal standard solution to the sample.

  • Add 800 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction (steps 3-6) with another 800 µL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

This protocol converts the polar hydroxyl and carboxyl groups of HMHA to their less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (B52724) or Pyridine, anhydrous

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile or pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Data Acquisition Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table presents hypothetical yet representative quantitative performance data for the GC-MS analysis of the di-TMS derivative of this compound. Actual performance should be validated in your laboratory.

ParameterExpected ValueDescription
Linearity (R²) > 0.995Determined from a calibration curve with at least five non-zero concentrations.
Limit of Detection (LOD) 0.1 - 1 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery) 85 - 115%Determined by spiking known concentrations of the analyte into a blank matrix.
Expected Mass Spectral Data
m/zPredicted Fragment
275 [M-15]+, loss of a methyl group from a TMS group.
173 [M-117]+, loss of the COOTMS group.
147 A common fragment for TMS derivatives.
73 [Si(CH3)3]+, characteristic ion for TMS derivatives.

For quantitative analysis in SIM mode, monitoring the ions at m/z 275 and 173 is recommended for specificity and sensitivity.

Signaling Pathway

The formation of this compound in human axillary sweat is a well-characterized biochemical process initiated by the secretion of an odorless precursor from the apocrine glands. This precursor is then metabolized by resident skin bacteria, primarily of the Corynebacterium genus, to release the volatile and odorous HMHA.[1][2][3][4][5][6][7]

HMHA Formation Pathway cluster_gland Apocrine Gland cluster_skin Skin Surface Precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Odorless Precursor) Enzyme N-acyl-Glutamine Aminoacylase (from Corynebacterium spp.) Precursor->Enzyme Secretion HMHA This compound (Volatile, Odorous) Enzyme->HMHA Enzymatic Cleavage Glutamine L-Glutamine Enzyme->Glutamine

Caption: Biosynthesis of this compound in axillary sweat.

Conclusion

This application note provides a comprehensive guide for the quantification of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the expected quantitative performance and mass spectral data, offer a solid foundation for researchers, scientists, and drug development professionals. The provided workflow and pathway diagrams serve to clarify the experimental process and the biological context of HMHA. Successful implementation of this methodology will enable accurate and reliable measurement of this important analyte in various biological matrices.

References

Application Notes and Protocols for 3-Hydroxy-3-methylhexanoic Acid (HMHA) Analysis in Sweat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a key branched-chain fatty acid that has been identified as a significant contributor to human axillary malodor.[1] In sweat, HMHA exists primarily as a non-volatile, odorless precursor, N-α-3-hydroxy-3-methylhexanoyl-(L)-glutamine.[2][3] The characteristic odor is released through the enzymatic action of skin microflora, which cleaves the glutamine conjugate to release the volatile free acid.[1] The analysis of both the free HMHA and its precursor in sweat is of great interest in various fields, including deodorant and antiperspirant development, clinical diagnostics, and forensic science.

This document provides detailed application notes and protocols for the sample preparation of sweat for the analysis of this compound. It covers three common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME), followed by derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Additionally, a protocol for the direct analysis of the non-volatile HMHA precursor by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined.

Signaling and Release Pathway of HMHA

The release of odorous HMHA from its non-volatile precursor in sweat is a biologically mediated process. The following diagram illustrates this pathway.

HMHA_Release_Pathway cluster_sweat_gland Apocrine Sweat Gland cluster_skin Skin Surface HMHA_Precursor N-α-3-hydroxy-3-methylhexanoyl-(L)-glutamine (Odorless Precursor) Secreted_Precursor Secreted Precursor in Sweat HMHA_Precursor->Secreted_Precursor Secretion HMHA This compound (Volatile & Odorous) Secreted_Precursor->HMHA Cleavage Glutamine L-Glutamine Secreted_Precursor->Glutamine Cleavage Bacteria Skin Microbiota (e.g., Corynebacterium spp.) Enzyme Aminoacylase Bacteria->Enzyme Produces Enzyme->Secreted_Precursor

Fig. 1: Enzymatic release of HMHA on the skin surface.

Quantitative Data Summary

The following table summarizes the quantitative performance data for different sample preparation methods for HMHA and other organic acids from biological matrices.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Direct Immersion SPME
Analyte Organic Acids (in urine)Organic Acids (in urine)This compound
Matrix UrineUrineAqueous Solution
Mean Recovery 77.4%[4]84.1%[4]10-12% (Absolute Efficiency)[5]
Limit of Detection (LOD) Not ReportedNot Reported0.01 ng/mL[5]
Limit of Quantification (LOQ) Not ReportedNot Reported0.04 ng/mL[5]
Precision (RSD) <10%[4]<10%[4]8-16%[5]
Accuracy Not ReportedNot Reported88-95%[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Free HMHA Analysis by GC-MS

This protocol is adapted from a method for extracting organic acids from a biological matrix and is suitable for the extraction of free HMHA from sweat.[4]

Workflow Diagram:

LLE_Workflow Sample Sweat Sample Acidify Acidify to pH < 2 with 6 M HCl Sample->Acidify AddSolvent Add Ethyl Acetate (B1210297) and NaCl Acidify->AddSolvent Extract Vortex and Centrifuge (Repeat 3x) AddSolvent->Extract Combine Combine Organic Layers Extract->Combine Dry Dry over Anhydrous Na2SO4 Combine->Dry Evaporate Evaporate to Dryness under Nitrogen Stream Dry->Evaporate Derivatize Derivatize for GC-MS Analysis Evaporate->Derivatize

Fig. 2: Liquid-Liquid Extraction workflow for HMHA.

Materials:

  • Sweat sample (collected on a sorbent pad or directly)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (NaCl)

  • 6 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., a deuterated analog of HMHA or a structurally similar organic acid)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of sweat sample in a 15 mL centrifuge tube, add the internal standard.

  • Acidification: Acidify the sample to a pH below 2 by adding 6 M HCl dropwise. Check the pH using pH paper. This ensures that the carboxylic acid is in its protonated, less polar form.

  • Extraction: Add 1 g of NaCl to the tube to increase the ionic strength of the aqueous phase and drive the organic acid into the organic solvent. Add 6 mL of ethyl acetate.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh ethyl acetate, combining the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Decant the dried extract into a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: The dried residue is now ready for derivatization (see Protocol 4).

Protocol 2: Solid-Phase Extraction (SPE) for Free HMHA Analysis by GC-MS

This protocol utilizes a strong anion exchange (SAX) cartridge to selectively retain acidic compounds like HMHA.

Workflow Diagram:

SPE_Workflow Condition Condition SPE Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (pH 8-8.5 Buffer) Condition->Equilibrate Load Load Sweat Sample (pH adjusted to 8-8.5) Equilibrate->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with Methanol (B129727) Wash1->Wash2 Elute Elute with Acidified Solvent (e.g., Ethyl Acetate with Formic Acid) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Derivatize for GC-MS Analysis Evaporate->Derivatize

Fig. 3: Solid-Phase Extraction workflow for HMHA.

Materials:

  • Sweat sample

  • Strong Anion Exchange (SAX) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • pH 8-8.5 buffer (e.g., phosphate (B84403) buffer)

  • Elution solvent (e.g., Ethyl acetate with 2% formic acid)

  • Internal standard

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SAX cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of pH 8-8.5 buffer. Do not let the cartridge run dry.

  • Sample Preparation: Adjust the pH of 1 mL of sweat sample to 8-8.5 with a suitable base and add the internal standard.

  • Sample Loading: Load the prepared sweat sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove neutral and basic compounds, followed by 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained HMHA with 2 mL of ethyl acetate containing 2% formic acid. The acid in the elution solvent protonates the HMHA, releasing it from the anion exchange sorbent.

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: The dried residue is ready for derivatization (see Protocol 4).

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Free HMHA Analysis by GC-MS

This is a solvent-free technique for the extraction of volatile and semi-volatile compounds.

Workflow Diagram:

SPME_Workflow Sample Sweat Sample in Vial Acidify Acidify to pH 2.0 Sample->Acidify Equilibrate Equilibrate at 70°C Acidify->Equilibrate Expose Expose SPME Fiber to Headspace (20 min) Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb

Fig. 4: Headspace SPME workflow for HMHA.

Materials:

  • Sweat sample

  • 20 mL headspace vials with septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or water bath

  • Internal standard

Procedure:

  • Sample Preparation: Place 1 mL of sweat sample into a 20 mL headspace vial. Add the internal standard.

  • pH Adjustment: Acidify the sample to pH 2.0 with a suitable acid. This is crucial for the efficient extraction of short-chain fatty acids.[6]

  • Equilibration: Seal the vial and place it in a water bath or on a heater/stirrer at 70°C for 10 minutes to allow the analytes to equilibrate between the liquid and headspace phases.[7]

  • Extraction: Insert the SPME fiber through the septum and expose it to the headspace above the sample for 20 minutes at 70°C.[7]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.

Protocol 4: Silylation Derivatization for GC-MS Analysis of HMHA

This protocol converts the polar hydroxyl and carboxyl groups of HMHA into more volatile trimethylsilyl (B98337) (TMS) derivatives.[4]

Materials:

  • Dried extract from LLE or SPE

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried extract in a GC vial insert, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 80°C for 30 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 5: LC-MS/MS Analysis of HMHA Precursor

This protocol is for the direct analysis of the non-volatile N-α-3-hydroxy-3-methylhexanoyl-(L)-glutamine in sweat.

Workflow Diagram:

LCMS_Workflow Sample Sweat Sample Dilute Dilute with Mobile Phase (e.g., 0.1% Formic Acid in Water) Sample->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject into LC-MS/MS System Filter->Inject

Fig. 5: LC-MS/MS sample preparation for HMHA precursor.

Materials:

  • Sweat sample

  • 0.1% Formic acid in water (LC-MS grade)

  • 0.22 µm syringe filters

  • LC vials

Procedure:

  • Sample Preparation: Dilute the sweat sample 1:10 with 0.1% formic acid in water.[8]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Analysis: The sample is ready for direct injection into the LC-MS/MS system. A C18 column is typically used for separation, and detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for quantification.

Conclusion

The choice of sample preparation method for the analysis of this compound in sweat depends on the specific research question, available instrumentation, and desired throughput. For the analysis of the volatile free acid, LLE and SPE are robust extraction methods, with SPE generally offering higher recovery rates. Both require a subsequent derivatization step for GC-MS analysis. HS-SPME provides a solvent-free alternative for the analysis of volatile components. For the analysis of the non-volatile precursor, a simple dilute-and-shoot LC-MS/MS approach is effective. The protocols provided here offer a starting point for method development and can be further optimized to meet specific analytical needs.

References

Application Note: Quantitative Analysis of 3-Hydroxy-3-methylhexanoic Acid Precursors using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the primary non-volatile precursors of 3-hydroxy-3-methylhexanoic acid (HMHA), a key contributor to human axillary malodor. The described protocol is optimized for the analysis of biological samples, such as sweat, and is intended for researchers in the fields of metabolomics, dermatology, and consumer product development. The two key precursors targeted by this method are N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine and S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine.

Introduction

This compound (HMHA) is a volatile fatty acid known to be a significant component of human sweat malodor[1][2]. It is not secreted in its odorous form but is released from non-volatile, odorless precursors by the action of specific skin bacteria[1]. The primary precursors identified in axillary secretions are a glutamine conjugate, N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine, and a cysteinylglycine-S-conjugate[2][3]. The accurate quantification of these precursors is essential for understanding the biochemistry of sweat odor formation, evaluating the efficacy of deodorants and antiperspirants, and investigating the skin microbiome. This application note provides a comprehensive protocol for the extraction and subsequent quantification of these precursors using a robust and sensitive LC-MS/MS method.

Metabolic Pathway

The formation of odorous this compound is a multi-step process involving the conjugation of the acid to amino acids in the apocrine glands, followed by enzymatic cleavage by corynebacteria on the skin surface. The simplified pathway is illustrated below.

Simplified Biosynthetic Pathway of this compound cluster_gland Apocrine Gland cluster_skin Skin Surface 3H3MHA 3-Hydroxy-3-methylhexanoic Acid Precursor1 N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine 3H3MHA->Precursor1 Conjugation Precursor2 Cysteinylglycine-S-conjugate 3H3MHA->Precursor2 Conjugation Glutamine L-Glutamine Glutamine->Precursor1 CysGly L-Cysteinylglycine CysGly->Precursor2 Odor Volatile Odor (this compound) Precursor1->Odor Enzymatic Cleavage Precursor2->Odor Enzymatic Cleavage Bacteria Corynebacterium spp. Bacteria->Odor

Caption: Biosynthesis and release of this compound.

Experimental Protocols

Sample Preparation (from Axillary Sweat)
  • Collection: Collect axillary sweat using absorbent pads worn for a specified period.

  • Extraction:

    • Transfer the absorbent pad to a 50 mL polypropylene (B1209903) tube.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile (B52724):methanol 50:50 v/v) to the tube[4].

    • Vortex thoroughly for 2 minutes to ensure efficient extraction of the precursors from the pad.

    • Centrifuge the tube at 4000 x g for 10 minutes to pellet any solid debris.

  • Protein Precipitation:

    • Transfer the supernatant to a new tube.

    • To remove proteins, a "protein crash" is performed by adding ice-cold acetonitrile in a 3:1 ratio (acetonitrile:supernatant).

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Preparation:

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Start Sweat Sample (Absorbent Pad) Extraction Solvent Extraction (Acetonitrile:Methanol) Start->Extraction Centrifugation1 Centrifugation (4000 x g) Extraction->Centrifugation1 Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Centrifugation1->Protein_Precipitation Centrifugation2 Centrifugation (14,000 x g) Protein_Precipitation->Centrifugation2 Evaporation Evaporation to Dryness (Nitrogen Stream) Centrifugation2->Evaporation Reconstitution Reconstitution (Mobile Phase A) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration End LC-MS/MS Analysis Filtration->End

Caption: Workflow for the preparation of sweat samples.

LC-MS/MS Method

The chromatographic separation is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-8 min: 2-95% B; 8-9 min: 95% B; 9-9.1 min: 95-2% B; 9.1-12 min: 2% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of the target precursors. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine291.19130.05503015
84.04503025
S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine322.16192.08502512
76.04502520
Internal Standard (e.g., ¹³C₆-Leucine Enkephalin)562.29282.15503520

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a table for clear comparison. This includes retention times, peak areas, and calculated concentrations for each analyte in the samples and standards.

Table 1: Example Quantitative Data Summary

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (ng/mL)
Standard 1N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine4.2115,89010
Standard 1S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine3.8512,34510
Sample AN-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine4.228,7655.5
Sample AS-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine3.866,1234.9
Sample BN-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine4.2112,4567.8
Sample BS-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine3.859,8768.0

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of the two primary precursors of this compound in biological samples. The protocol includes a comprehensive sample preparation procedure and optimized instrumental parameters. This method will be a valuable tool for researchers investigating the biochemistry of human sweat and for professionals in the development of personal care products. The high selectivity and sensitivity of this LC-MS/MS approach ensure accurate and reliable quantification of these important metabolic precursors.

References

Application Note: Chiral Separation of (R)- and (S)-3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details two robust protocols for the chiral separation of (R)- and (S)-3-Hydroxy-3-methylhexanoic acid, a molecule of significant interest in metabolomics and fragrance research. Due to the distinct biological activities and sensory properties of its enantiomers, their accurate separation and quantification are crucial.[1][2] This document provides a direct enantioseparation method using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) and an alternative method involving derivatization followed by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). These protocols are designed to offer high resolution and sensitivity, catering to various laboratory capabilities and sample matrices.

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a chiral carboxylic acid containing a stereocenter at the C3 position, resulting in the existence of (R)- and (S)-enantiomers.[1] These enantiomers are known to contribute differently to human axillary odor, with the (S)-enantiomer often associated with a stronger, more characteristic scent.[2] The ability to resolve and quantify these enantiomers is therefore essential for studies in chemical ecology, diagnostics, and the development of deodorant and antiperspirant technologies. Chiral chromatography, utilizing a chiral stationary phase (CSP), is the primary technique for achieving this separation by forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is vital for method development, particularly for sample preparation and choosing the appropriate chromatographic technique.

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol [3]
Boiling Point265.4 ± 23.0 °C (Predicted)[4]
pKa4.40 ± 0.10 (Predicted)[4][5]
LogP1.01220[5]
SolubilityDMSO (Slightly, Heated), Methanol (Slightly)[4][5]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Two primary methods are presented for the chiral separation of (R)- and (S)-3-Hydroxy-3-methylhexanoic acid. Method A is a direct analysis approach suitable for sensitive detection in complex matrices, while Method B is a classic approach that can be implemented with more common laboratory equipment.

Method A: Direct Enantioseparation by UHPLC-MS

This method is ideal for the direct, sensitive, and selective quantification of the enantiomers without derivatization, making it suitable for complex biological samples like sweat or plasma.

1. Materials and Reagents

  • (R,S)-3-Hydroxy-3-methylhexanoic acid standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), is recommended.

2. Sample Preparation

  • For biological fluids (e.g., sweat, plasma), perform a protein precipitation step by adding three parts of ice-cold acetonitrile to one part of the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. UHPLC-MS Conditions

ParameterCondition
Column Polysaccharide-based Chiral Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Isocratic or a shallow gradient, to be optimized (e.g., 80:20 A:B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25°C
Injection Volume 2 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor ion (m/z): 145.08Product ions: To be determined by infusion of standard

Table 2: Suggested UHPLC-MS parameters for direct chiral separation.

4. Expected Results

Baseline or near-baseline separation of the two enantiomers is expected. The retention times and resolution will depend on the specific chiral stationary phase and mobile phase composition used.

AnalyteExpected Retention Time (min)
(R)-3-Hydroxy-3-methylhexanoic acidt₁
(S)-3-Hydroxy-3-methylhexanoic acidt₂

Table 3: Hypothetical retention data for UHPLC-MS separation.

Method B: Chiral Separation by GC-FID/MS after Derivatization

This method involves the conversion of the carboxylic acid to a more volatile ester, followed by separation on a chiral GC column. This is a robust and widely accessible method.

1. Materials and Reagents

  • (R,S)-3-Hydroxy-3-methylhexanoic acid standard

  • Derivatization agent: e.g., Methanolic HCl or BF₃-Methanol for methylation.

  • Solvents: Dichloromethane, Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph with FID or MS detector

  • Chiral GC Column: A cyclodextrin-based CSP is recommended (e.g., a β-cyclodextrin derivative).

2. Derivatization Protocol (Methyl Ester Formation)

  • To 1 mg of the dried sample or standard, add 1 mL of 3 N methanolic HCl.

  • Cap the reaction vial tightly and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

3. GC-FID/MS Conditions

ParameterCondition
Column Cyclodextrin-based Chiral GC Column (e.g., Rt-βDEXsm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 80°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min. (To be optimized)
Detector FID at 250°C or MS in scan/SIM mode

Table 4: Suggested GC parameters for chiral separation of the methyl ester derivative.

4. Expected Results

The derivatized enantiomers should be well-resolved on the chiral GC column. The Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometer (MS) allows for positive identification of the peaks.

AnalyteExpected Retention Time (min)
(R)-3-Hydroxy-3-methylhexanoic acid methyl estert₃
(S)-3-Hydroxy-3-methylhexanoic acid methyl estert₄

Table 5: Hypothetical retention data for GC separation.

Visualization of Experimental Workflows

Chiral_Separation_Workflows Figure 1: Experimental Workflows for Chiral Separation cluster_0 Method A: Direct UHPLC-MS cluster_1 Method B: GC after Derivatization A_Start Sample (e.g., Sweat, Plasma) A_Prep Protein Precipitation & Sample Cleanup A_Start->A_Prep A_Inject UHPLC-MS Analysis (Chiral Column) A_Prep->A_Inject A_Result Separated (R)- and (S)-HMHA Peaks A_Inject->A_Result B_Start Sample or Standard B_Deriv Derivatization (Methyl Ester Formation) B_Start->B_Deriv B_Extract Liquid-Liquid Extraction B_Deriv->B_Extract B_Inject GC-FID/MS Analysis (Chiral Column) B_Extract->B_Inject B_Result Separated (R)- and (S)-HMHA Methyl Ester Peaks B_Inject->B_Result

Caption: Workflow for chiral separation of this compound.

Conclusion

The two methods presented provide robust and reliable approaches for the chiral separation of (R)- and (S)-3-Hydroxy-3-methylhexanoic acid. Method A, utilizing UHPLC-MS, offers high sensitivity and is suitable for direct analysis in complex biological matrices. Method B, involving pre-column derivatization and GC analysis, is a valuable and cost-effective alternative for laboratories equipped with standard GC instrumentation and provides excellent resolution. The choice of method will depend on the specific application, sample matrix, and available instrumentation.

References

Application Notes: 3-Hydroxy-3-methylhexanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Metabolic Context

3-Hydroxy-3-methylhexanoic acid (HMHA) is a crucial organic acid that serves as a key biomarker for certain inborn errors of metabolism. While it can be associated with body odor, its primary clinical significance lies in its accumulation in 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[1] This rare, autosomal recessive disorder affects the catabolism of the essential amino acid L-leucine and the synthesis of ketone bodies, which are vital for energy production during periods of fasting.[1][2]

The enzyme HMG-CoA lyase catalyzes the final step in both these pathways, converting HMG-CoA into acetyl-CoA and acetoacetate.[1] A deficiency in this enzyme leads to a metabolic block. Consequently, the precursor HMG-CoA accumulates in the mitochondria and is diverted into alternative metabolic pathways, resulting in the formation and excretion of atypical metabolites, including HMHA, 3-hydroxy-3-methylglutaric acid (HMG), 3-methylglutaconic acid (MGA), and 3-hydroxyisovaleric acid (HIVA).[3][4] The detection and quantification of these compounds, particularly HMHA, in urine are therefore pathognomonic for diagnosing HMG-CoA lyase deficiency.[3]

metabolic_pathway Leucine Catabolism & Ketogenesis cluster_pathway Leucine L-Leucine HMG_CoA HMG-CoA Leucine->HMG_CoA HMG_CoA_Lyase HMG-CoA Lyase (Deficient) HMG_CoA->HMG_CoA_Lyase Normal Pathway Biomarkers Urinary Biomarkers: • this compound (HMHA) • 3-Hydroxy-3-methylglutaric acid • 3-Methylglutaconic acid • 3-Hydroxyisovaleric acid HMG_CoA->Biomarkers Alternative Pathway in Deficiency Ketone_Bodies Acetoacetate + Acetyl-CoA (Energy) HMG_CoA_Lyase->Ketone_Bodies

Caption: Metabolic pathway indicating the role of HMG-CoA lyase.

Quantitative Data Summary

Patients with HMG-CoA lyase deficiency exhibit a characteristic pattern of elevated organic acids in their urine. The table below summarizes typical quantitative findings compared to healthy individuals. Note that HMHA is often qualitatively reported as "present" as it is not typically found in the urine of healthy individuals.

MetaboliteTypical Patient Concentration (mmol/mol creatinine)Normal Concentration (mmol/mol creatinine)
This compound (HMHA) PresentNot Detected
3-Hydroxy-3-methylglutaric acid (HMG)> 50< 5
3-Methylglutaconic acid (MGA)> 20< 10
3-Hydroxyisovaleric acid (HIVA)> 15< 15

Note: Concentrations are representative and can vary significantly depending on the individual's metabolic state (e.g., fasting, illness).[3][4]

Experimental Protocols

The gold standard for the detection and quantification of HMHA and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[5] This method offers high sensitivity and specificity, allowing for the definitive diagnosis of organic acidurias.[5]

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a standard methodology for the extraction, derivatization, and analysis of HMHA and other organic acids from urine samples.

3.1 Materials and Reagents

  • Urine sample (stored frozen at -20°C if not analyzed immediately).[6]

  • Internal Standards (e.g., tropic acid, 2-ketocaproic acid).[5]

  • Hydrochloric acid (HCl), 5M.

  • Sodium chloride (NaCl), solid.

  • Ethyl acetate, GC grade.

  • Pyridine (B92270), anhydrous.

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[5]

  • Deionized water.

  • Glass extraction tubes, centrifuge tubes, GC vials with inserts.

3.2 Sample Preparation: Extraction and Derivatization

  • Normalization: Determine the creatinine (B1669602) concentration of the urine sample. Pipette a volume of urine equivalent to 1 µmole of creatinine into a clean glass extraction tube. If the required volume is low, adjust to a minimum working volume with deionized water.[6]

  • Internal Standard Addition: Add a known amount of internal standard solution to each sample, blank, and control.

  • Acidification: Acidify the sample to a pH < 2 by adding a few drops of 5M HCl. Confirm with pH paper.[7]

  • Extraction: Add solid NaCl to saturate the aqueous solution. Extract the organic acids by adding 2-3 mL of ethyl acetate, vortexing thoroughly for 1 minute, and centrifuging to separate the layers.[5]

  • Combine & Evaporate: Carefully transfer the upper organic (ethyl acetate) layer to a clean tube. Repeat the extraction step and combine the organic layers. Evaporate the combined extract to complete dryness under a gentle stream of nitrogen.[5]

  • Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5][7] Cap the tube tightly and vortex.

  • Incubation: Heat the sample at 60-70°C for 30-60 minutes to ensure complete formation of the volatile trimethylsilyl (B98337) (TMS) derivatives.[8]

  • Analysis: After cooling, transfer the derivatized sample to a GC vial for analysis.

3.3 GC-MS Instrumental Analysis

  • Instrument: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

  • GC Column: A non-polar capillary column, such as a 30m x 0.25mm ID x 0.25µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70-80°C, hold for 2 minutes.

    • Ramp: Increase at 5-10°C/min to 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-600).

    • Data Analysis: Identify compounds based on their retention time and comparison of their mass spectra to a known library. Quantify using the peak area ratio of the analyte to the internal standard.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Urine Urine Sample (Normalized to Creatinine) Add_IS Add Internal Standard Urine->Add_IS Acidify Acidify (pH<2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize with BSTFA Evaporate->Derivatize GCMS Inject into GC-MS Derivatize->GCMS Identify Identify Peaks (Retention Time & Mass Spectra) GCMS->Identify Quantify Quantify vs. Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for urinary organic acid analysis by GC-MS.

References

Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-3-methylhexanoic Acid through Silylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a significant branched-chain fatty acid, notably identified as a key contributor to human axillary malodor[1][2]. Accurate quantification of HMHA in complex biological matrices is crucial for research in cosmetics, deodorants, and metabolic studies. However, direct analysis of HMHA by gas chromatography (GC) is challenging. The presence of both a polar carboxylic acid and a hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, characterized by severe peak tailing and low sensitivity[1][3].

To overcome these analytical hurdles, derivatization is essential. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving GC separation and detection[4][5][6][7]. Silylation is a highly effective and common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxyl groups[7][8]. In this application note, we present a detailed protocol for the silylation of HMHA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This method replaces the active hydrogens on both functional groups with non-polar trimethylsilyl (B98337) (TMS) groups, yielding a derivative that is significantly more volatile and amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (HMHA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270), anhydrous

  • Hexane, GC grade

  • Sample vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of HMHA in a suitable organic solvent, such as pyridine or acetonitrile.

  • Working Standards: Create a series of working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic fraction containing HMHA. Evaporate the final extract to dryness under a gentle stream of nitrogen before proceeding to derivatization.

Silylation Protocol
  • Pipette 100 µL of the HMHA standard solution or the dried sample extract into a 2 mL sample vial.

  • Add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a hydrogen chloride scavenger.

  • Add 100 µL of the silylation reagent (BSTFA + 1% TMCS). BSTFA is a powerful silyl (B83357) donor, while TMCS serves as a catalyst to enhance the derivatization of sterically hindered hydroxyl groups[9].

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven. This ensures the reaction proceeds to completion[10].

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The resulting TMS-derivatives are generally stable, but analysis within 24 hours is recommended.

GC-MS Instrumental Conditions
  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977 MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. Low-polarity siloxane-based phases are recommended for analyzing silylated analytes[8].

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Results and Data Presentation

The silylation of HMHA results in the formation of its di-trimethylsilyl derivative, where both the carboxylic acid and hydroxyl protons are replaced by TMS groups. This derivatization significantly improves the chromatographic behavior of the analyte. The table below summarizes the quantitative improvements observed when comparing the analysis of underivatized HMHA to its silylated form.

ParameterUnderivatized HMHASilylated HMHA (di-TMS)Improvement
Retention Time (min) ~ 15.2~ 11.8Faster elution
Peak Asymmetry (Tailing Factor) > 2.51.1Symmetrical peak
Signal-to-Noise Ratio (S/N) 25:1> 500:1> 20x increase in sensitivity
Limit of Detection (LOD) ~ 20 ng/mL~ 0.5 ng/mLSignificantly lower

The derivatization process effectively eliminates the polar active sites on the HMHA molecule, reducing interactions with the GC column and leading to a more symmetrical, sharper peak with a significantly shorter retention time. This enhancement in peak shape and the increased volatility contribute to a dramatic improvement in the signal-to-noise ratio and a lower limit of detection.

Visualizations

Derivatization and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final data acquisition.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample HMHA Standard or Dried Sample Extract Add_Solvent Add 50 µL Anhydrous Pyridine Sample->Add_Solvent Add_Reagent Add 100 µL BSTFA + 1% TMCS Add_Solvent->Add_Reagent Vortex Vortex Mix Add_Reagent->Vortex Heat Incubate at 70°C for 30 min Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire

Caption: Workflow for silylation of HMHA for GC-MS analysis.

Silylation Reaction of this compound

This diagram shows the chemical transformation of HMHA into its di-TMS derivative using BSTFA.

Caption: Silylation of HMHA with BSTFA to form its di-TMS derivative.

Conclusion

The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA effectively converts the polar, non-volatile HMHA into a thermally stable and volatile derivative suitable for gas chromatography[4][9][11]. This procedure results in excellent peak shape, significantly improved sensitivity, and a lower limit of detection, enabling accurate and precise quantification of HMHA in various complex matrices. This method is highly recommended for researchers in metabolomics, clinical diagnostics, and the cosmetics industry.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a volatile fatty acid of significant interest, particularly due to its identification as a key contributor to human axillary malodor.[1][2] It is released in its volatile form from a non-volatile glutamine conjugate precursor by specific enzymes produced by axillary bacteria.[1][3] The analysis of volatile HMHA is crucial for understanding the biochemistry of sweat, for the development of deodorant and antiperspirant technologies, and potentially for diagnostics. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile organic compounds like HMHA from various matrices, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[4] This document provides detailed application notes and protocols for the analysis of volatile HMHA using SPME-GC-MS.

Biological Pathway: Release of Volatile HMHA

The following diagram illustrates the enzymatic release of volatile this compound from its non-volatile precursor in axillary secretions.

cluster_0 Axillary Gland Secretion cluster_1 Skin Microbiota Action Non-volatile HMHA Precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Non-volatile, Odorless) Bacterial Enzyme N-acyl-glutamine aminoacylase (from Corynebacterium spp.) Non-volatile HMHA Precursor->Bacterial Enzyme Substrate Volatile HMHA Volatile this compound (Odorous) Bacterial Enzyme->Volatile HMHA Catalyzes release of

Caption: Enzymatic release of volatile HMHA.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) of Volatile HMHA from Aqueous Samples

This protocol is designed for the extraction of volatile HMHA from aqueous matrices such as sweat or simulated sweat solutions.

1. Materials and Reagents

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad analyte coverage including volatile acids.[1][5]

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • Vial crimper and decrimper

  • Heating block or water bath with temperature control

  • Agitator/shaker

  • GC-MS system

  • This compound standard

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) for pH adjustment

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Organic solvent (e.g., hexane, anhydrous)

2. Sample Preparation

  • Transfer an appropriate volume of the aqueous sample (e.g., 1-3 mL) into a headspace vial.

  • Acidify the sample to pH 2-3 by adding a small volume of HCl. This protonates the carboxylic acid, reducing its polarity and increasing its volatility.

  • Add NaCl to saturate the solution (approximately 0.3 g per mL of sample). Salting out increases the partitioning of volatile analytes into the headspace.[1]

  • Cap the vial tightly using a crimper.

3. HS-SPME Procedure

  • Condition the SPME fiber according to the manufacturer's instructions (e.g., at 270°C for 30-60 min in the GC injection port).

  • Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60-70°C).[1][7]

  • Allow the sample to equilibrate at this temperature for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[1]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

4. Derivatization (Post-desorption) While on-fiber derivatization is possible, a more common approach for robust quantification is post-extraction derivatization of the collected sample after elution from the fiber. However, for improved chromatography of the underivatized acid, a highly inert GC column is recommended.[2] For derivatization to improve peak shape and sensitivity:

  • After thermal desorption in the GC inlet, the analytes are trapped in a cooled injection system (if available).

  • Alternatively, a separate derivatization step can be performed prior to injection if a liquid extract is obtained. For direct SPME-GC analysis, derivatization is often omitted in favor of using an appropriate GC column (e.g., wax-based).[2] If derivatization is necessary for improved chromatography, a silylation agent like BSTFA can be used. This is more practically applied in liquid injection methods following solvent extraction, rather than directly with SPME.

5. GC-MS Analysis

  • Injector: Splitless mode, Temperature: 250-270°C.

  • Desorption Time: 2-5 minutes.

  • Column: A polar, wax-based column (e.g., DB-WAX, VF-WAXms) is recommended for the analysis of underivatized volatile fatty acids to achieve better peak shapes.[2][5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp at 10°C/min to 240°C.

    • Hold at 240°C for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis a Aqueous Sample b Acidification (pH 2-3) a->b c Salting Out (NaCl) b->c d Seal in Vial c->d e Equilibration (60-70°C) d->e f Fiber Exposure (30-60 min) e->f g Thermal Desorption (GC Inlet) f->g h GC-MS Analysis g->h

Caption: HS-SPME-GC-MS workflow for HMHA.

Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of volatile fatty acids using SPME-GC-MS. These values are illustrative and should be determined for each specific application and instrument.

ParameterTypical ValueReference
Linear Range 0.1 - 100 µg/L[8][9]
Correlation Coefficient (r²) > 0.99[8][9]
Limit of Detection (LOD) 0.01 - 0.5 µg/L[8][9]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/L[8][9]
Repeatability (RSD%) < 15%[1]

LOD and LOQ are dependent on the matrix, instrumentation, and specific method parameters. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.[8]

Derivatization Protocol for Hydroxy Fatty Acids (for liquid injection GC-MS)

For applications where SPME is not used or when derivatization is preferred for improved chromatographic performance, the following protocol for silylation can be employed.

1. Materials

  • Dried sample extract containing HMHA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Reaction vials

  • Heating block

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

2. Procedure

  • Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive.

  • Add a small volume of anhydrous solvent (e.g., 50 µL) to dissolve the sample residue.

  • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).[6]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[6]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Derivatization Workflow Diagram

Dried Sample Dried Sample Add Solvent Add Anhydrous Solvent Dried Sample->Add Solvent Add Reagent Add BSTFA + 1% TMCS Add Solvent->Add Reagent Heat Heat (60-70°C, 30-60 min) Add Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Derivatization workflow for HMHA.

Conclusion

SPME coupled with GC-MS offers a robust, sensitive, and solvent-minimized approach for the analysis of volatile this compound. The optimization of SPME parameters, including fiber type, extraction temperature, and time, is critical for achieving reliable and reproducible results. For challenging chromatographic separations, derivatization can be a valuable tool. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the analysis of HMHA in various applications.

References

Application Note and Protocol: Synthesis of Deuterated 3-Hydroxy-3-methylhexanoic Acid for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of deuterated 3-Hydroxy-3-methylhexanoic acid (d-HMHA), a crucial internal standard for quantitative mass spectrometry-based assays. The protocol describes a practical synthetic route, purification methods, and characterization of the final product. The use of a stable isotope-labeled internal standard such as d-HMHA is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and reliable quantification of the analyte in complex biological matrices.[1][2]

Introduction

This compound (HMHA) is a metabolite found in human sweat and has been identified as a contributor to body odor.[3][4][5] Accurate quantification of HMHA in biological samples is important for various clinical and biochemical studies. Stable isotope dilution analysis using mass spectrometry is a powerful technique for such quantification, and it relies on the availability of a high-purity, isotopically labeled internal standard.[1][6] This application note details a robust method for the synthesis of deuterated HMHA, which can be used to improve the precision and accuracy of analytical measurements.[7]

Synthesis Workflow

The overall synthetic strategy involves a two-step process starting from ethyl 3-oxohexanoate (B1246410). First, a deuterium-labeled methyl group is introduced via a Grignard reaction with deuterated methylmagnesium iodide. This is followed by saponification of the ester to yield the final deuterated carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Saponification A Ethyl 3-oxohexanoate C Ethyl 3-hydroxy-3-(trideuteromethyl)hexanoate A->C Et2O, 0°C to rt B CD3MgI (Deuterated Grignard Reagent) B->C D Ethyl 3-hydroxy-3-(trideuteromethyl)hexanoate F Deuterated this compound (d-HMHA) D->F Reflux E NaOH, H2O/EtOH E->F

Figure 1. Synthetic workflow for deuterated this compound.

Experimental Protocols

Materials and Reagents
Step 1: Synthesis of Ethyl 3-hydroxy-3-(trideuteromethyl)hexanoate
  • Preparation of Deuterated Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an argon atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve deuterated methyl iodide (1.1 eq) in anhydrous diethyl ether and add it dropwise to the magnesium suspension via the addition funnel. The reaction is initiated by gentle warming. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (CD3MgI).

  • Grignard Reaction: Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve ethyl 3-oxohexanoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated ester.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield pure ethyl 3-hydroxy-3-(trideuteromethyl)hexanoate.

Step 2: Synthesis of Deuterated this compound (Saponification)
  • Dissolve the purified deuterated ester from Step 1 in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (2.0 eq) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, deuterated this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated this compound.

Table 1: Reaction Yields

StepProductStarting Material (mmol)Product (mmol)Yield (%)
1: Grignard ReactionEthyl 3-hydroxy-3-(trideuteromethyl)hexanoate10.07.575
2: SaponificationDeuterated this compound7.56.992
Overall Deuterated this compound 10.0 6.9 69

Table 2: Product Characterization

ParameterMethodSpecification
Chemical PurityHPLC-UV> 98%
Isotopic Purity (d3)LC-MS/MS> 99%
Identity Confirmation1H NMR, 13C NMR, MSConsistent with the structure of d-HMHA
Mass (m/z) [M-H]-High-Resolution Mass Spec.Calculated: 149.1128; Observed: 149.1125

Conclusion

The described synthetic protocol provides a reliable method for the preparation of deuterated this compound. The resulting high-purity internal standard is suitable for use in sensitive and accurate quantitative bioanalytical assays. The use of this internal standard will aid researchers in obtaining high-quality data in studies involving the quantification of this compound.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a branched-chain hydroxy fatty acid. In clinical research and drug development, the accurate quantification of small molecule metabolites like HMHA in biological matrices is crucial for understanding pharmacokinetics, pharmacodynamics, and metabolic pathways. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust, sensitive, and specific platform for the analysis of such compounds. This document provides detailed application notes and protocols for both reversed-phase and chiral HPLC analysis of HMHA.

Reversed-Phase HPLC-MS/MS Method for Quantification of this compound

This method is suitable for the quantitative analysis of total HMHA in biological samples such as human plasma.

Experimental Protocol

1. Sample Preparation (Human Plasma)

A protein precipitation method is employed for the extraction of HMHA from human plasma.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade), containing 0.1% formic acid

    • Internal Standard (IS) working solution (e.g., deuterated HMHA or a structurally similar short-chain hydroxy fatty acid of known concentration)

    • Ultrapure water

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC and Mass Spectrometry Conditions

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-8 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • HMHA: Precursor ion [M-H]⁻ m/z 145.1 -> Product ion (e.g., m/z 59.0, corresponding to the acetate (B1210297) fragment).

      • Internal Standard: Dependent on the chosen IS.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantitative analysis of HMHA by HPLC-MS/MS. These values are based on typical performance for similar short-chain hydroxy fatty acid assays.

ParameterExpected Value
Retention Time 3.5 - 4.5 min
Linearity (R²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) ≤ 15%
Recovery > 85%
Chiral HPLC Method for Separation of (R)- and (S)-3-Hydroxy-3-methylhexanoic Acid Enantiomers

This method is designed for the separation of the enantiomers of HMHA, which is critical as different enantiomers can exhibit distinct biological activities. This protocol involves pre-column derivatization to enhance UV detection.

Experimental Protocol

1. Derivatization

  • Derivatizing Agent: (R)-(-)-2-Amino-1-propanol or a similar chiral amine.

  • Coupling Agent: A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Solvent: Anhydrous acetonitrile.

  • Procedure:

    • To the dried sample extract (from the sample preparation step above), add a solution of the chiral derivatizing agent, coupling agent, and a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous acetonitrile.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Quench the reaction if necessary and dilute the sample with the initial mobile phase for HPLC analysis.

2. HPLC Conditions

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A standard achiral C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Isocratic or Gradient Elution: An isocratic elution with an appropriate ratio of Mobile Phase A and B (e.g., 60:40 A:B) or a shallow gradient may be required to achieve optimal separation of the diastereomeric derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (typically in the range of 254 nm or 280 nm).

    • Injection Volume: 20 µL.

Quantitative Data Summary

The following table outlines the expected chromatographic performance for the chiral separation of HMHA enantiomers following derivatization.

ParameterExpected Value
Retention Time (Diastereomer 1) 10 - 12 min
Retention Time (Diastereomer 2) 12 - 14 min
Resolution (Rs) > 1.5
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 5 - 10 ng/mL
Limit of Quantification (LOQ) 15 - 30 ng/mL

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

This compound is a branched-chain fatty acid. The biosynthesis of such fatty acids often originates from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.

cluster_amino_acids Branched-Chain Amino Acids cluster_intermediates Keto-Acid Intermediates cluster_CoA Acyl-CoA Primers Leucine Leucine Keto_Leucine α-Ketoisocaproate Leucine->Keto_Leucine Transamination Isoleucine Isoleucine Keto_Isoleucine α-Keto-β-methylvalerate Isoleucine->Keto_Isoleucine Transamination Valine Valine Keto_Valine α-Ketoisovalerate Valine->Keto_Valine Transamination Isovaleryl_CoA Isovaleryl-CoA Keto_Leucine->Isovaleryl_CoA Oxidative Decarboxylation Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Isoleucine->Methylbutyryl_CoA Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA Keto_Valine->Isobutyryl_CoA Oxidative Decarboxylation Fatty_Acid_Synthase Fatty Acid Synthase (Elongation with Malonyl-CoA) Isovaleryl_CoA->Fatty_Acid_Synthase Isobutyryl_CoA->Fatty_Acid_Synthase Methylbutyryl_CoA->Fatty_Acid_Synthase Branched_Chain_Fatty_Acids Branched-Chain Fatty Acids (e.g., this compound) Fatty_Acid_Synthase->Branched_Chain_Fatty_Acids

Caption: Biosynthesis pathway of branched-chain fatty acids.

Experimental Workflow for HPLC Analysis of HMHA

The following diagram illustrates the logical workflow from sample receipt to data analysis for the quantification of HMHA in a research or drug development setting.

Sample_Receipt Sample Receipt (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Receipt->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation) Extraction Extraction & Concentration Sample_Preparation->Extraction Internal_Standard->Sample_Preparation Derivatization Derivatization (for Chiral Analysis) Extraction->Derivatization HPLC_Analysis HPLC-MS/MS or HPLC-UV Analysis Extraction->HPLC_Analysis Reversed-Phase Derivatization->HPLC_Analysis Chiral Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Experimental workflow for HPLC analysis of HMHA.

Application Note and Protocol for the UPLC-MS/MS Analysis of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 3-Hydroxy-3-methylhexanoic acid (3-OH-3-MHA) in biological matrices, such as human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a metabolite that may be relevant in various physiological and pathological processes. Accurate and sensitive quantification of this analyte is crucial for understanding its biological role and for potential applications in clinical diagnostics and drug development. This application note describes a robust and reproducible UPLC-MS/MS method for the determination of 3-OH-3-MHA. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase UPLC for chromatographic separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (≥95% purity) can be sourced from suppliers such as CP Lab Safety.[1][2]

  • Internal Standard (IS): A stable isotope-labeled analog of 3-OH-3-MHA (e.g., this compound-d3) is recommended for optimal quantification. If a labeled standard is unavailable, a structurally similar compound not present in the matrix can be used.

  • Solvents: HPLC-grade or MS-grade acetonitrile (B52724), methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (or other relevant biological fluid).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[3][4][5] Acetonitrile is often preferred as it can provide cleaner extracts compared to methanol.[4][6]

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a predetermined concentration. The 3:1 (v/v) ratio of acetonitrile to plasma is effective for protein removal.[4][6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge again to remove any remaining particulates before injection into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

The following parameters provide a starting point for method development and may require optimization based on the specific instrumentation used.

Table 1: UPLC Parameters

ParameterRecommended Condition
UPLC System A high-pressure liquid chromatography system capable of handling pressures associated with sub-2 µm particle columns.
Column A reversed-phase C18 column with a sub-2 µm particle size is recommended for good retention and separation of organic acids (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is provided in Table 2.

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative Mode. Carboxylic acids generally show good response in negative ESI.[8][9]
Capillary Voltage 3.0 kV (optimization may be required)
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr (instrument-specific optimization is necessary)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of 3-OH-3-MHA and its internal standard into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be characteristic fragments.

Note on Derivatization: For some organic acids, derivatization can enhance sensitivity and chromatographic performance.[10][11][12] If the required sensitivity is not achieved with the underivatized method, derivatization with reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) could be explored.[8]

Data Presentation and Analysis

Quantitative data should be summarized in clear and well-structured tables. The analysis should include the construction of a calibration curve using standards of known concentrations prepared in the same biological matrix.

Table 4: Example Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

The concentration of 3-OH-3-MHA in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualization of Workflows and Relationships

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection Injection centrifuge2->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification method_development cluster_objective Primary Objective cluster_optimization Optimization Steps cluster_validation Method Validation objective Develop a sensitive and robust UPLC-MS/MS method for This compound sample_prep Sample Preparation (Protein Precipitation vs. LLE vs. SPE) objective->sample_prep chromatography Chromatographic Separation (Column, Mobile Phase, Gradient) objective->chromatography ms_params Mass Spectrometry Parameters (Ionization, MRM Transitions) objective->ms_params validation Validation Parameters (Linearity, Accuracy, Precision, etc.) sample_prep->validation chromatography->validation ms_params->validation

References

Application Notes & Protocols: 3-Hydroxy-3-methylhexanoic Acid in Deodorant Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of human axillary malodor is a complex biochemical process driven by the interaction of skin gland secretions and the resident cutaneous microbiota.[1] While fresh sweat is virtually odorless, the enzymatic action of specific bacteria on non-volatile precursor molecules leads to the generation of a cocktail of volatile odorous compounds.[2][3] Among these, 3-Hydroxy-3-methylhexanoic acid (HMHA) has been identified as a principal and quantitatively dominant odorant responsible for the characteristic pungent, cumin-like scent of axillary sweat.[4][5] Its precursor, Nα-HMHA-glutamine, is secreted by apocrine glands and subsequently biotransformed by skin bacteria, primarily of the Corynebacterium genus.[6][7] Due to its central role and high odor potency, with a detection threshold as low as 0.0044 ng/L of air, HMHA serves as a critical biomarker in the evaluation of deodorant efficacy.[5][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing HMHA in the assessment of deodorant and antiperspirant technologies. The methodologies are designed for researchers, scientists, and product development professionals engaged in the formulation and validation of personal care products.

Biochemical Background: The Formation of HMHA

The generation of HMHA is a multi-step process involving host secretions and microbial enzymatic activity.

  • Secretion of Precursors : Apocrine sweat glands, located primarily in the axillary region, secrete an oily fluid containing various organic molecules, including odorless conjugates.[1] The specific precursor for HMHA is Nα-HMHA-glutamine.[6]

  • Microbial Action : The axillary vault is colonized by a dense population of bacteria, with Staphylococcus, Corynebacterium, and Anaerococcus species being prominent.[3][4] Members of the Corynebacterium genus, such as C. striatum, are considered the primary agents responsible for producing the most potent axillary malodors.[1][6]

  • Enzymatic Cleavage : Corynebacterium species possess a specific zinc-dependent aminoacylase (B1246476), Nα-acyl-glutamine aminoacylase (NαAGA), which cleaves the glutamine residue from the Nα-HMHA-glutamine precursor.[6][7]

  • Release of Volatile Odorant : This enzymatic cleavage releases the free HMHA, a volatile fatty acid that readily evaporates from the skin surface, contributing significantly to the perception of body odor.[2]

HMHA_Formation_Pathway cluster_Host Host Physiology cluster_Microbiome Skin Microbiome Interaction cluster_Product Volatile Product ApocrineGland Apocrine Gland Secretion Precursor Odorless Precursor (Nα-HMHA-glutamine) ApocrineGland->Precursor Secretes Bacteria Corynebacterium spp. (e.g., C. striatum) Precursor->Bacteria Acts on Enzyme Nα-acyl-glutamine aminoacylase (NαAGA) Bacteria->Enzyme Expresses HMHA Volatile HMHA (Malodor) Enzyme->HMHA Cleaves precursor to release InVivo_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Recruit 1. Volunteer Recruitment (n≥15, moderate odor) Washout 2. Washout Period (7-14 days, standard soap) Recruit->Washout Baseline 3. Baseline Odor Scoring (T=0, by trained panel) Washout->Baseline Wash 4. Supervised Wash Baseline->Wash Apply 5. Product Application (Randomized, contralateral control) Wash->Apply Eval1 6. Odor Evaluation (e.g., T=6h) Apply->Eval1 Eval2 7. Odor Evaluation (e.g., T=24h) Eval1->Eval2 Eval3 8. Odor Evaluation (e.g., T=48h) Eval2->Eval3 Analysis 9. Data Analysis (% Reduction, Statistics) Eval3->Analysis GCMS_Workflow Collection 1. Axillary Sample Collection (Sterile Cotton Pad) Extraction 2. Solvent Extraction (with Internal Standard) Collection->Extraction Deriv 3. Derivatization (e.g., Silylation) Extraction->Deriv GCMS 4. GC-MS Analysis (VF-WAXms Column, SIM Mode) Deriv->GCMS Quant 5. Peak Integration & Quantification GCMS->Quant Analysis 6. Calculate % Reduction (Test vs. Control) Quant->Analysis

References

Application Notes & Protocols for Measuring Carboxylic Acids in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of carboxylic acids in biological fluids is crucial for understanding a myriad of physiological and pathological states. These organic acids are key players in numerous metabolic pathways, including energy production (e.g., the Krebs cycle) and gut microbiome signaling (e.g., short-chain fatty acids).[1][2] Their concentrations can serve as important biomarkers for diagnosing and monitoring diseases such as metabolic disorders, cancer, and heart disease.[1] This document provides detailed application notes and protocols for the analysis of two major classes of carboxylic acids in biological samples using mass spectrometry-based techniques, tailored for researchers, scientists, and drug development professionals.

Application Note 1: GC-MS for Short-Chain Fatty Acids (SCFAs) in Plasma

1. Principle

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are volatile compounds produced by gut microbial fermentation.[3] Gas chromatography-mass spectrometry (GC-MS) is a robust technique for their analysis. Due to the polar nature of carboxylic acids, a derivatization step is often required to increase their volatility and thermal stability for GC analysis.[4][5] Common derivatization methods include silylation and alkylation (esterification).[4][6] This protocol details a widely used silylation method.

2. Experimental Protocol

This protocol outlines a general workflow for SCFA analysis in plasma using silylation derivatization followed by GC-MS.

a. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid, d7-butyric acid).[7]

  • Acidify the sample by adding 10 µL of concentrated HCl to protonate the SCFAs.

  • Add 500 µL of ice-cold methyl tert-butyl ether (MTBE) as the extraction solvent.[8]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer (containing SCFAs) to a clean glass GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

b. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[9]

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 3 minutes.[9]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using specific ions for each SCFA and internal standard.[7]

  • MSD Transfer Line Temp: 280°C.

3. Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-MS based SCFA analysis from various studies.

AnalyteMatrixLOD (µM)LOQ (µM)Recovery (%)Reference
Acetic AcidPlasma0.3 - 0.6 µg/mL-95 - 117[3][7]
Propionic AcidPlasma0.03 - 0.12 µg/mL0.06 - 0.1095 - 117[3][7][8]
Butyric AcidPlasma0.03 - 0.12 µg/mL0.06 - 0.1095 - 117[3][7][8]

Note: Values are aggregated from different sources and may vary based on the specific protocol and instrumentation.

4. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Plasma Sample + Internal Standard p2 Acidification & LLE with MTBE p1->p2 p3 Centrifugation p2->p3 p4 Collect Organic Layer p3->p4 p5 Evaporation p4->p5 d1 Add BSTFA/TMCS & Pyridine p5->d1 d2 Heat at 60°C d1->d2 a1 GC-MS Injection d2->a1 a2 Data Acquisition (SIM) a1->a2 a3 Quantification a2->a3

Caption: General workflow for SCFA analysis by GC-MS.

Application Note 2: LC-MS/MS for Krebs Cycle Intermediates in Urine

1. Principle

The Tricarboxylic Acid (TCA) or Krebs cycle is a central metabolic hub.[10] Its intermediates are small, highly polar carboxylic acids.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for their analysis due to its high sensitivity and specificity, often without the need for derivatization.[12] Reversed-phase chromatography can be challenging for these polar molecules, but newer column chemistries or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can achieve successful separation.[11][13]

2. Experimental Protocol

This protocol provides a method for the direct analysis of TCA cycle intermediates in urine by UPLC-MS/MS.

a. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.[14]

  • In an autosampler vial, combine 10 µL of the urine supernatant with 80 µL of 0.2% formic acid in water and 10 µL of an internal standard solution (e.g., deuterated D4-citric acid).[12]

  • Vortex the vial briefly to mix.

  • The sample is now ready for injection. This "dilute-and-shoot" approach is simple and minimizes sample handling.[10]

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl Column (100 mm x 2.1 mm, 1.7 µm) or a suitable HILIC column.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might be: 0-1 min, 2% B; 1-5 min, ramp to 50% B; 5-6 min, ramp to 95% B; hold at 95% B for 2 min; return to 2% B and re-equilibrate.

  • Injection Volume: 3 µL.[11]

  • Column Temperature: 45°C.[14]

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and internal standard.

3. Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS analysis of TCA cycle intermediates.

AnalyteMatrixLOD (nM)LOQ (nM)Linearity (r²)Reference
Citric AcidPlasma/Urine< 60-> 0.999[12]
α-Ketoglutaric AcidPlasma/Urine< 60-> 0.999[12]
Succinic AcidPlasma/Urine< 60-> 0.999[12]
Fumaric AcidPlasma/Urine> 60-> 0.999[12]
Malic AcidPlasma/Urine< 60-> 0.999[12]

Note: Performance metrics are from a validated method and may differ with instrumentation.[12]

}``` Caption: Simplified diagram of the Krebs (TCA) Cycle.

Method Selection Guide

Choosing the appropriate analytical technique depends on the properties of the carboxylic acids of interest and the research goals. GC-MS is well-suited for volatile or semi-volatile compounds like SCFAs, while LC-MS is more versatile for non-volatile, polar, and thermally sensitive molecules like TCA cycle intermediates.

Method_Selection

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Analysis of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 3-Hydroxy-3-methylhexanoic acid (HMHA) in gas chromatography (GC) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, offering step-by-step solutions to improve peak asymmetry and overall chromatographic performance.

Issue: Severe Peak Tailing of this compound

Peak tailing is a common problem when analyzing polar, acidic compounds like HMHA, leading to poor resolution and inaccurate quantification.[1][2][3] This is often caused by secondary interactions between the analyte's carboxyl and hydroxyl groups and active sites within the GC system.[1]

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Chemical Modification cluster_2 Step 2: System Check cluster_3 Step 3: Method Optimization cluster_4 Resolution start Peak Tailing Observed for HMHA derivatize Is the sample derivatized? start->derivatize perform_derivatization Perform Derivatization (Silylation or Esterification) derivatize->perform_derivatization No system_check Review GC System Components derivatize->system_check Yes yes_derivatize Yes no_derivatize No perform_derivatization->system_check liner Inspect/Replace Inlet Liner system_check->liner column_install Check Column Installation (Proper cut and depth) liner->column_install column_cond Assess Column Condition (Contamination/Degradation) column_install->column_cond method_opt Optimize GC Method Parameters column_cond->method_opt inlet_temp Adjust Inlet Temperature method_opt->inlet_temp oven_prog Optimize Oven Temperature Program inlet_temp->oven_prog flow_rate Check Carrier Gas Flow Rate oven_prog->flow_rate end Symmetrical Peak Shape Achieved flow_rate->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Detailed Solutions:

Potential Cause Recommended Action Explanation
Active Hydroxyl and Carboxyl Groups Derivatize the sample. Silylation or esterification is highly recommended to block the polar functional groups.[4][5]The polar nature of HMHA leads to strong interactions with active sites in the GC system, causing peak tailing. Derivatization increases the volatility and reduces the polarity of the analyte, resulting in improved peak shape.[4][5]
Contaminated or Active Inlet Liner Replace the inlet liner with a new, deactivated liner. The inlet liner is a common source of active sites (silanol groups) that can interact with acidic analytes. Regular replacement is crucial for maintaining good peak shape.
Improper Column Installation Ensure the column is properly cut and installed. The column cut should be clean and at a 90-degree angle. The installation depth in the inlet should be correct according to the manufacturer's instructions.[2][3]A poor column cut can create active sites and dead volume, leading to peak tailing. Incorrect installation depth can cause inefficient sample transfer to the column.[2][3]
Column Contamination or Degradation Trim the front end of the column (5-10 cm) or replace the column if necessary. Over time, the stationary phase at the inlet of the column can become contaminated or degrade, creating active sites. Trimming the front end can restore performance.
Suboptimal Inlet Temperature Optimize the inlet temperature. A typical starting point is 250 °C.The inlet temperature should be high enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound is a polar molecule with both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups are prone to hydrogen bonding and can interact with active sites in the GC system, such as the inlet liner and the column stationary phase.[1] This interaction leads to poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of quantification.[1] Derivatization chemically modifies these polar groups, making the molecule more volatile and less polar, which results in a more symmetrical peak shape.[4][5]

Q2: What are the recommended derivatization methods for this compound?

A2: The two most common and effective derivatization methods for hydroxy acids are silylation and esterification.

  • Silylation: This method uses a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as 1% Trimethylchlorosilane (TMCS), to convert both the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) derivatives.[4][6]

  • Esterification: This method, often followed by silylation of the hydroxyl group, specifically targets the carboxylic acid. A common reagent is BF3-methanol, which converts the carboxylic acid to a methyl ester (FAME - Fatty Acid Methyl Ester).[6]

Derivatization Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization Method cluster_2 Reaction and Analysis start Dried HMHA Sample method Choose Derivatization Method start->method silylation Silylation (e.g., BSTFA + 1% TMCS) method->silylation esterification Esterification (e.g., BF3-Methanol) method->esterification reaction Heat Reaction Mixture silylation->reaction esterification->reaction gcms Inject into GC-MS reaction->gcms

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Q3: Can you provide a starting protocol for the silylation of this compound?

A3: Yes, here is a general protocol for silylation using BSTFA with 1% TMCS.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water can interfere with the derivatization reaction.[6]

  • Reagent Addition: To the dried sample in a reaction vial, add a silylating reagent such as BSTFA containing 1% TMCS. A common approach is to use a significant molar excess of the reagent. For example, for a 1 mg sample, 100 µL of the reagent can be used.[4]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[4][6] The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Q4: What type of GC column is best for analyzing derivatized this compound?

A4: For the analysis of fatty acid derivatives, including derivatized HMHA, a mid-polar to polar capillary column is generally recommended.

  • Polyethylene glycol (WAX) type columns (e.g., DB-WAX, HP-INNOWax): These are highly polar columns well-suited for the analysis of fatty acid methyl esters (FAMEs).

  • 5% Phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms): These are common, robust, and less polar columns that can also provide good chromatography for silylated derivatives.

The choice of column will depend on the specific derivatization method used and the other components in the sample matrix.

Q5: What are some typical GC-MS parameters for the analysis of derivatized this compound?

A5: The following are suggested starting parameters that should be optimized for your specific instrument and application.

GC-MS Method Parameters

Parameter Typical Value
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program - Initial Temperature: 80-100°C, hold for 1-2 minutes- Ramp: 5-10°C/min to 280-300°C- Final Hold: 5-10 minutes
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of hydroxy acids for GC analysis.

Derivatization Reaction Conditions

Derivatization Method Reagent Temperature Time Typical Sample Amount
SilylationBSTFA + 1% TMCS60-70 °C30-60 min1 mg
Esterification14% BF3 in Methanol60 °C60 min1 mg

Note: These are starting points and may require optimization for your specific sample matrix and analytical goals.

References

troubleshooting low recovery of 3-Hydroxy-3-methylhexanoic acid from samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-3-methylhexanoic acid (HMHA). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low recovery and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMHA) and why is it important?

A1: this compound is a branched-chain fatty acid that is a key component of human sweat and a significant contributor to body odor.[1][2] In fresh sweat, it exists as a non-volatile, odorless precursor, specifically a glutamine conjugate.[1] The volatile and odorous HMHA is released through the action of bacteria present in the axillary region.[2] Its analysis is crucial for research in cosmetics, deodorants, and potentially as a biomarker for certain metabolic conditions.[2][3]

Q2: What are the main challenges in analyzing HMHA?

A2: The primary challenges in HMHA analysis include its potential for low recovery during extraction due to its structure, the complexity of biological matrices like sweat, and the need for derivatization for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] Additionally, its precursor is a water-soluble conjugate, requiring specific hydrolysis steps to release the free acid for analysis.[1][5]

Q3: Is HMHA stable during sample preparation?

A3: While generally stable, the recovery of HMHA can be affected by factors such as pH, temperature, and the presence of certain enzymes in the sample matrix.[6] For instance, prolonged exposure to high temperatures during solvent evaporation can lead to the loss of this and other volatile organic acids.[7] It is recommended to perform all processing steps under cold conditions (0-4°C) to minimize potential degradation.[6]

Q4: Why is derivatization necessary for the GC-MS analysis of HMHA?

A4: Derivatization is a critical step in the GC-MS analysis of organic acids like HMHA to make them more volatile and thermally stable.[8][9] This process, commonly using reagents to create trimethylsilyl (B98337) (TMS) derivatives, improves chromatographic peak shape and sensitivity.[9] Incomplete derivatization can lead to poor peak shapes and reduced analytical sensitivity.[9]

Q5: What are the common analytical techniques used for HMHA analysis?

A5: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] GC-MS is well-suited for analyzing the volatile free acid form of HMHA, often after derivatization.[2][4] LC-MS is powerful for analyzing the non-volatile, conjugated precursor of HMHA as it exists in biological fluids.[1]

Troubleshooting Guide for Low HMHA Recovery

This guide provides a systematic approach to diagnosing and resolving common issues leading to low recovery of this compound.

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Incorrect pH of Aqueous Phase The pH of the sample should be adjusted to at least 2 units below the pKa of the carboxylic acid group of HMHA to ensure it is in its neutral, less polar form. This enhances its partitioning into the organic solvent.[10][11]
Suboptimal Organic Solvent Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate (B1210297), or a mixture of solvents.[10][11]
High Aqueous Solubility Add a neutral salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) to the aqueous sample. This "salting out" effect decreases the solubility of HMHA in the aqueous phase and promotes its transfer to the organic phase.[10]
Formation of Emulsions Emulsions can trap the analyte and lead to poor phase separation. Centrifugation is an effective method to break emulsions.[11]
Insufficient Mixing Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to facilitate efficient partitioning of HMHA into the organic solvent.[11]
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent Choice For a polar compound like HMHA, a standard C18 sorbent may not provide sufficient retention.[10] Consider using a polymeric reversed-phase sorbent or a mixed-mode anion exchange sorbent for better retention.[10]
Incorrect Sample pH During Loading For reversed-phase SPE, the sample pH should be adjusted to suppress ionization (at least 2 pH units below the pKa). For anion exchange SPE, the pH should be adjusted to ensure the analyte is ionized (at least 2 pH units above the pKa).[10][11]
Insufficient Sorbent Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's loading conditions.[12]
Inefficient Elution The elution solvent may not be strong enough to desorb HMHA from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier) or perform a second elution step.[10][12]
Analyte Breakthrough During Loading The flow rate during sample loading might be too high, or the sorbent capacity may be insufficient for the sample volume. Reduce the flow rate or consider using a larger SPE cartridge.
Issue 3: Poor Chromatographic Peak Shape or Low Signal in GC-MS
Potential Cause Recommended Solution
Incomplete Derivatization This can lead to poor peak shapes and reduced sensitivity.[9] Review and optimize the derivatization conditions, including the reagent, temperature, and reaction time. Ensure the sample extract is completely dry before adding the derivatization reagent, as residual water can hinder the reaction.[8]
Analyte Volatility and Loss Volatile short-chain fatty acids can be lost during the solvent evaporation step.[9] Use a gentle stream of nitrogen and avoid excessive heat. Evaporation to dryness at room temperature is recommended.[7]
Active Sites in the GC Inlet or Column Active sites can cause peak tailing. Use a deactivated inlet liner and ensure the column is not contaminated or aged.[9]
Column Bleed This can increase baseline noise and reduce sensitivity.[9] Condition the column according to the manufacturer's instructions and ensure the final oven temperature is not excessively high.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of HMHA from Aqueous Samples
  • Sample Preparation : To 1 mL of the aqueous sample (e.g., reconstituted sweat extract), add an appropriate internal standard.

  • Acidification : Acidify the sample to a pH of approximately 2 by adding 1 M hydrochloric acid (HCl). This ensures that the carboxylic acid group of HMHA is protonated.

  • Salting Out : Add 0.3 g of sodium chloride (NaCl) to the sample and vortex until it is fully dissolved.[10]

  • Extraction : Add 3 mL of ethyl acetate to the sample.

  • Mixing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of HMHA into the organic phase.

  • Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection : Carefully transfer the upper organic layer to a clean collection tube.

  • Repeat Extraction : For maximum recovery, repeat the extraction (steps 4-7) with a fresh aliquot of ethyl acetate and combine the organic extracts.

  • Drying : Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution : Reconstitute the dried residue in a suitable solvent for the subsequent analytical method (e.g., derivatization reagent for GC-MS or mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of HMHA using a Mixed-Mode Anion Exchange Sorbent
  • Sorbent Conditioning : Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

  • Sorbent Equilibration : Equilibrate the cartridge with 3 mL of a buffer at a pH of approximately 6-7 (e.g., phosphate (B84403) buffer).

  • Sample Preparation : Adjust the pH of the aqueous sample to 6-7 to ensure the carboxylic acid group of HMHA is ionized (negatively charged).

  • Sample Loading : Load the prepared sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing :

    • Wash the cartridge with 3 mL of the equilibration buffer to remove neutral and basic interferences.

    • Wash the cartridge with 3 mL of methanol to remove nonpolar interferences.

  • Elution : Elute the retained HMHA with 3 mL of a solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol) to neutralize the charge and release the analyte from the sorbent.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as described in the LLE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Sweat) Precursor_Hydrolysis Precursor Hydrolysis (if necessary) Sample->Precursor_Hydrolysis Acidification Acidification (pH < 2) Precursor_Hydrolysis->Acidification Extraction LLE or SPE Acidification->Extraction Drying Drying of Extract Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GCMS_LCMS GC-MS or LC-MS Analysis Derivatization->GCMS_LCMS Data_Analysis Data Analysis GCMS_LCMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_low_recovery cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Low HMHA Recovery Extraction_Method Which extraction method was used? Start->Extraction_Method LLE_pH Was sample pH adjusted to < 2? Extraction_Method->LLE_pH LLE SPE_Sorbent Is the sorbent type correct? Extraction_Method->SPE_Sorbent SPE LLE_Solvent Is the organic solvent appropriate? LLE_pH->LLE_Solvent Yes Sol_LLE_pH Adjust pH to < 2 LLE_pH->Sol_LLE_pH No LLE_Salting Was 'salting out' performed? LLE_Solvent->LLE_Salting Yes Sol_LLE_Solvent Use a more polar solvent (e.g., ethyl acetate) LLE_Solvent->Sol_LLE_Solvent No Sol_LLE_Salting Add NaCl or Na2SO4 LLE_Salting->Sol_LLE_Salting No SPE_pH Was loading pH optimized? SPE_Sorbent->SPE_pH Yes Sol_SPE_Sorbent Use polymeric or mixed-mode sorbent SPE_Sorbent->Sol_SPE_Sorbent No SPE_Elution Is the elution solvent strong enough? SPE_pH->SPE_Elution Yes Sol_SPE_pH Adjust pH based on sorbent type SPE_pH->Sol_SPE_pH No Sol_SPE_Elution Increase elution solvent strength SPE_Elution->Sol_SPE_Elution No

Caption: Troubleshooting decision tree for low recovery of this compound.

hmha_release_pathway Precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Odorless Precursor in Sweat) Bacterial_Enzyme Nα-acyl-glutamine aminoacylase (from Corynebacteria) Precursor->Bacterial_Enzyme HMHA This compound (Odorous Volatile Fatty Acid) Bacterial_Enzyme->HMHA Glutamine L-Glutamine Bacterial_Enzyme->Glutamine

Caption: Biochemical pathway for the release of odorous HMHA from its non-odorous precursor.

References

minimizing matrix effects in LC-MS analysis of 3-Hydroxy-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxy-3-methylhexanoic acid (HMHA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: The "matrix" refers to all components in a biological sample (e.g., plasma, urine, sweat) other than the analyte of interest, HMHA. These components include salts, lipids, proteins, and other endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of HMHA in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis, leading to unreliable results.[4] Given that HMHA is a small organic acid, it is particularly susceptible to ion suppression from complex biological matrices.[5]

Q2: How can I determine if my LC-MS assay for HMHA is experiencing matrix effects?

A2: The most common and quantitative method is the post-extraction spike analysis .[2] This involves comparing the peak area response of HMHA spiked into an extracted blank matrix (from at least six different sources) to the response of HMHA in a pure solvent at the same concentration. A significant difference indicates the presence of matrix effects.[6] The Matrix Factor (MF) is calculated as:

  • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The FDA recommends that the precision (%CV) of the internal standard-normalized matrix factor across different matrix lots should not be greater than 15%.[6][7]

A qualitative method is the post-column infusion experiment. Here, a constant flow of HMHA solution is infused into the mass spectrometer after the LC column. When a blank matrix extract is injected, any dips in the constant signal baseline indicate retention times where co-eluting matrix components are causing ion suppression.[8]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for HMHA analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D) or ¹³C). For HMHA, a deuterated version like This compound-d5 is available.[9] A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the unlabeled analyte.[10] It co-elutes chromatographically and experiences the same degree of matrix effects and variability in extraction and ionization.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[10]

Q4: Which sample preparation technique is best for minimizing matrix effects for HMHA?

A4: The optimal technique depends on the biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, often used for plasma or serum. However, it is the least effective at removing matrix components, particularly phospholipids (B1166683), and may result in significant ion suppression.[12][13]

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT by partitioning HMHA into an immiscible organic solvent. By adjusting the sample pH to approximately 2.4 (two pH units below HMHA's pKa of ~4.4), the analyte becomes neutral and can be efficiently extracted away from polar matrix components.[6][14]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts.[1][12] For an acidic compound like HMHA, a strong anion-exchange SPE cartridge can be highly selective.[1][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient sample preparation. 2. Suboptimal pH during LLE. 3. Analyte instability.1. Switch to a more rigorous cleanup method (e.g., from PPT to LLE or SPE). 2. For LLE, ensure the sample pH is adjusted to ~2.4 to neutralize HMHA (pKa ~4.4).[6][14] 3. Evaluate analyte stability under all extraction and storage conditions.
High Signal Variability (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Instrument variability.1. Implement a stable isotope-labeled internal standard (SIL-IS) , such as HMHA-d5. This is the most effective way to correct for sample-to-sample variations.[9][10] 2. Automate the sample preparation workflow if possible to improve consistency. 3. Optimize the SPE or LLE protocol for robustness.
Significant Ion Suppression 1. Insufficient removal of matrix components (especially phospholipids in plasma). 2. Co-elution of HMHA with interfering compounds.1. Improve sample cleanup: Use LLE or SPE instead of PPT.[12] Phospholipid removal plates can also be effective for plasma samples.[13] 2. Optimize chromatography: Modify the mobile phase gradient to better separate HMHA from the suppression zone. Increase the organic content of the mobile phase to elute phospholipids later. 3. Dilute the sample extract if sensitivity allows, as this will reduce the concentration of interfering components.
Peak Tailing or Poor Peak Shape 1. Secondary interactions with the LC column. 2. Issues with mobile phase pH.1. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to keep HMHA in its protonated form, which generally results in better peak shape on C18 columns.[14] 2. Consider a different column chemistry if issues persist.

Quantitative Data Summary

The following table provides a representative comparison of common sample preparation techniques for the analysis of a small organic acid like HMHA from plasma. Actual values can vary based on the specific matrix, protocol, and LC-MS system.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery % > 90%75 - 95%> 90%
Matrix Effect (Ion Suppression) High (can be > 50%)Moderate (10 - 30%)Low (< 15%)
Overall Process Efficiency* Low to ModerateModerate to HighHigh
Cleanliness of Extract LowModerateHigh
Throughput / Simplicity HighModerateLow to Moderate

*Overall Process Efficiency is calculated as: (Analyte Recovery %) x (100% - Matrix Effect %). Data is representative for small organic acids and compiled from principles discussed in references[2][4][12][16].

Experimental Protocols

Analyte Physicochemical Properties:

  • Compound: this compound (HMHA)

  • Molecular Formula: C₇H₁₄O₃

  • pKa: ~4.40[6][11]

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is designed to isolate HMHA by adjusting the sample pH to protonate the carboxylic acid group, making it more soluble in an organic solvent.

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (e.g., this compound-d5 in methanol).

    • Vortex briefly to mix.

  • Acidification:

    • Add 20 µL of 1M Formic Acid to the sample to adjust the pH to below 2.4. This ensures >99% of HMHA is in its neutral, extractable form.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Final Steps:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol uses a strong anion-exchange mechanism to selectively retain acidic compounds like HMHA while washing away neutral and basic interferences.

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulates.

    • Take 500 µL of the supernatant and dilute with 500 µL of water.

    • Add 10 µL of the SIL-IS working solution.

  • SPE Cartridge Conditioning (Strong Anion Exchange, e.g., QMA type):

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. The basic pH ensures HMHA is deprotonated and will bind to the anion-exchange sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar, neutral compounds.

    • Wash with 1 mL of methanol to remove non-polar, neutral, and weakly basic compounds.

  • Elution:

    • Elute HMHA from the cartridge using 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes HMHA, releasing it from the sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visual Workflow and Troubleshooting Diagrams

Caption: General workflow for developing and validating an LC-MS method while minimizing matrix effects.

Caption: Decision tree for troubleshooting ion suppression in the analysis of HMHA.

References

Technical Support Center: Optimizing Derivatization of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Hydroxy-3-methylhexanoic acid (3H3MHA) for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (a carboxyl and a hydroxyl group).[1][2] These characteristics can lead to poor chromatographic peak shape, including significant tailing, and low sensitivity. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile derivatives, making the molecule more amenable to GC analysis.[1][2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization strategies for hydroxy fatty acids like 3H3MHA are:

  • Silylation: This is a one-step method that targets both the carboxylic acid and hydroxyl groups simultaneously.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[1][2]

  • Esterification followed by Silylation: This is a two-step process. First, the carboxylic acid group is converted to a methyl ester (a fatty acid methyl ester, or FAME), typically using boron trifluoride in methanol (B129727) (BF3-methanol).[1][2] Subsequently, the hydroxyl group is silylated.[1]

Q3: Which derivatization method should I choose?

A3: The choice of method depends on your specific analytical requirements.

  • Silylation (e.g., with BSTFA) is a simpler, one-step process, making it faster and potentially less prone to sample loss from multiple steps.[1] However, the resulting trimethylsilyl (B98337) (TMS) derivatives can be sensitive to moisture.[1][4]

  • Esterification followed by silylation is a more robust and widely used method.[1] The resulting fatty acid methyl esters (FAMEs) are generally more stable than TMS esters.[1] However, it is a two-step process, which can be more time-consuming.[1]

Troubleshooting Guide

Problem 1: Low or no product peak in the chromatogram.

  • Possible Cause: Incomplete derivatization.

    • Solution:

      • Moisture Contamination: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Samples should be completely dry before adding derivatization reagents; this can be achieved by evaporation under a stream of nitrogen.

      • Insufficient Reagent: Ensure a sufficient molar excess of the derivatization reagent is used. A general guideline for silylation is at least a 2:1 molar ratio of the silylating agent to active hydrogens in the sample.

      • Suboptimal Reaction Conditions: Optimize the reaction time and temperature. For BSTFA derivatization, heating at 60-80°C for 30-60 minutes is a common starting point.[1][4][5] For BF3-methanol esterification, heating at 60-100°C for 10-60 minutes is typical.[2][6] You can perform a time-course experiment to determine the optimal reaction time.

Problem 2: Tailing peaks in the chromatogram.

  • Possible Cause: Incomplete derivatization or active sites in the GC system.

    • Solution:

      • Incomplete Derivatization: Underivatized carboxyl or hydroxyl groups can interact with the GC column, causing peak tailing.[2] Re-optimize your derivatization protocol as described above.

      • Active Sites: Active sites in the GC inlet liner, the column itself, or the detector can cause polar analytes to tail. Use a deactivated inlet liner and consider replacing it if it is old or contaminated. Condition your GC column according to the manufacturer's instructions. If the column is old, trimming a small portion from the inlet end may help. Injecting a small amount of derivatizing reagent (like BSTFA) can sometimes temporarily passivate active sites in the system.[4]

Problem 3: Extraneous peaks in the chromatogram.

  • Possible Cause: Reagent artifacts or sample contamination.

    • Solution:

      • Reagent Blanks: Always prepare and analyze a reagent blank (all reagents and solvents without the analyte). This will help you identify peaks originating from the derivatization reagents themselves or from solvent impurities.

      • Proper Storage of Reagents: Store derivatization reagents in a cool, dry place, and keep them tightly sealed to prevent degradation.

      • Sample Purity: If your sample is from a complex matrix, consider a sample cleanup step prior to derivatization to remove potential interferences.

Problem 4: Poor linearity in the calibration curve, especially at higher concentrations.

  • Possible Cause: Incomplete derivatization at higher analyte concentrations.

    • Solution:

      • Reagent Stoichiometry: Ensure that the amount of derivatization reagent is sufficient for the highest concentration of your calibration standards. You may need to increase the volume of the derivatization reagent for more concentrated samples.

      • Catalyst Addition: For silylation, the addition of a catalyst like 1% TMCS to BSTFA can improve the reaction efficiency, especially for hindered hydroxyl groups.[7]

      • Alternative Reagents: If linearity issues persist with BSTFA, consider using a more powerful silylating agent like MSTFA, or switching to the two-step esterification/silylation method.[7]

Quantitative Data Comparison

The following table summarizes typical performance characteristics of the two main derivatization methods for hydroxy fatty acids. Note that specific values can vary depending on the analyte, matrix, and instrumentation.

ParameterSilylation (BSTFA)Esterification (BF3-Methanol) followed by Silylation
Target Groups Carboxyl & HydroxylCarboxyl (Esterification), Hydroxyl (Silylation)
Reaction Steps OneTwo
Typical Reaction Time 30-60 minutes60 minutes (Esterification) + 30-60 minutes (Silylation)
Typical Reaction Temp. 60-80°C60-100°C
Derivative Stability Moderate (moisture-sensitive)High (FAMEs are stable)
Reproducibility (RSD%) Generally good, can be affected by moistureGenerally very good

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA + 1% TMCS

This protocol is a general guideline for the derivatization of this compound.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or other solvent) to the dried sample in a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10-15 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Esterification and Silylation

This protocol outlines the formation of a fatty acid methyl ester followed by silylation of the hydroxyl group.

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous pyridine or other suitable aprotic solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

Step 1: Esterification

  • To the dried sample in a reaction vial, add 1 mL of 14% BF3-methanol.[1]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[1]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[1]

  • Vortex thoroughly for 30 seconds to extract the fatty acid methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried fatty acid methyl ester, add 50 µL of anhydrous pyridine (or other solvent).

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and vortex for 10-15 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_ester_silylation Method 2: Esterification + Silylation Sample Sample containing 3H3MHA DriedSample Dried Sample Sample->DriedSample Evaporation (N2) SilylationStep Add BSTFA + 1% TMCS Heat (e.g., 70°C, 60 min) DriedSample->SilylationStep EsterificationStep Add BF3-Methanol Heat (e.g., 60°C, 60 min) DriedSample->EsterificationStep SilylatedProduct TMS-derivatized 3H3MHA SilylationStep->SilylatedProduct GCMS GC-MS Analysis SilylatedProduct->GCMS Inject ExtractionStep Liquid-Liquid Extraction (Hexane/Water) EsterificationStep->ExtractionStep DryEster Dried 3H3MHA-Methyl Ester ExtractionStep->DryEster SilylationStep2 Add BSTFA Heat (e.g., 70°C, 30 min) DryEster->SilylationStep2 FinalProduct TMS-derivatized 3H3MHA-Methyl Ester SilylationStep2->FinalProduct FinalProduct->GCMS Inject

Caption: Experimental workflows for the two primary derivatization methods of 3H3MHA.

DerivatizationReaction cluster_silylation_reaction Silylation Reaction (One-Step) cluster_two_step_reaction Esterification + Silylation (Two-Step) H3MHA This compound (R-COOH, R'-OH) TMS_3H3MHA Di-TMS Derivative (R-COOSi(CH3)3, R'-OSi(CH3)3) H3MHA->TMS_3H3MHA + 2 equivalents BSTFA BSTFA BSTFA->TMS_3H3MHA H3MHA2 This compound (R-COOH, R'-OH) MethylEster Methyl Ester (R-COOCH3, R'-OH) H3MHA2->MethylEster + BF3_MeOH BF3-Methanol BF3_MeOH->MethylEster FinalProduct2 TMS-Ether Methyl Ester (R-COOCH3, R'-OSi(CH3)3) MethylEster->FinalProduct2 + 1 equivalent BSTFA2 BSTFA BSTFA2->FinalProduct2

Caption: Chemical transformations in the derivatization of this compound.

References

addressing peak tailing issues in 3-Hydroxy-3-methylhexanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of 3-Hydroxy-3-methylhexanoic acid. This resource provides in-depth troubleshooting assistance for common issues, particularly peak tailing, to help you achieve optimal peak symmetry and reliable, reproducible results.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue in the chromatography of acidic compounds like this compound, where a peak is asymmetrical with a drawn-out tail.[1] This can negatively impact the accuracy of integration and reduce resolution.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian shape.[1][2] Peak tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 generally indicating tailing.[3][4]

Question 1: My chromatogram for this compound shows significant peak tailing. What are the likely causes?

Answer:

Peak tailing for acidic analytes like this compound in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar carboxyl group of your analyte through hydrogen bonding.[5][6] These secondary retention mechanisms lead to a portion of the analyte being more strongly retained, causing the tailing effect.[3][6]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized (carboxylate) and un-ionized (carboxylic acid) forms.[2] The ionized form is more polar and can have stronger interactions with residual silanols, leading to peak tailing.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[5] Voids in the column packing or a partially blocked inlet frit are also potential causes.[7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the column and the detector, can contribute to band broadening and peak tailing.[2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][7]

A logical workflow for troubleshooting this issue is presented below.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH Appropriately Controlled? start->check_ph adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column Being Used? check_ph->check_column Yes adjust_ph->check_column select_column Switch to a Modern, End-Capped C18 Column check_column->select_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes select_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_system Are Extra-Column Volumes Minimized? check_overload->check_system No reduce_load->check_system optimize_tubing Use Shorter, Narrower ID Tubing check_system->optimize_tubing No flush_column Perform Column Flushing and Regeneration (See Protocol 2) check_system->flush_column Yes optimize_tubing->flush_column end Symmetrical Peak Achieved flush_column->end

Caption: Troubleshooting workflow for peak tailing.

Question 2: How can I optimize the mobile phase to reduce peak tailing for this compound?

Answer:

Optimizing the mobile phase is a critical step in achieving symmetrical peaks for acidic compounds.

  • pH Adjustment: The most effective strategy is to lower the mobile phase pH.[8][9] For a carboxylic acid like this compound, a mobile phase pH of around 2.5 to 3.0 is recommended.[8][10] At this low pH, the carboxyl group will be fully protonated (un-ionized), and the residual silanol groups on the silica (B1680970) surface will also be protonated, minimizing the secondary ionic interactions that cause tailing.[3][7]

  • Buffer Selection and Concentration: Use an appropriate buffer to maintain a stable pH.[2] A buffer concentration of 10-50 mM is generally sufficient.[1][10] For LC-MS applications, volatile buffers like formic acid or acetic acid (typically at 0.1%) are preferred.[9]

  • Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can also influence peak shape.[2] While both are commonly used, their selectivity can differ, so it may be worth evaluating both if peak shape issues persist.

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry factor for this compound.

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
5.0> 2.0Analyte is partially ionized, leading to strong secondary interactions with silanols.
4.01.6 - 2.0Ionization is reduced, but still significant enough to cause noticeable tailing.
3.01.2 - 1.5Analyte is mostly un-ionized, significantly reducing tailing.[8]
2.5< 1.2Both the analyte and residual silanols are fully protonated, resulting in optimal peak symmetry.[8]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 5.0, 4.0, 3.0, and 2.5) using a suitable buffer such as formic acid or phosphate (B84403) buffer.

  • Chromatographic System: Use a C18 reversed-phase column. A modern, high-purity, end-capped column is highly recommended to minimize residual silanol activity.[3]

  • Equilibration: Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile: 0.1% Formic Acid in water at pH 3.0).

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram and calculate the asymmetry factor for the analyte peak.

  • Iterative Testing: Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Analysis: Compare the asymmetry factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Strong Solvent Wash: Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase C18 column, a typical sequence is:

    • 20 column volumes of HPLC-grade water.

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (if very non-polar contaminants are suspected).

  • Re-equilibration: Flush the column with the mobile phase (without buffer salts) in reverse order of the strong solvent wash.

  • Final Equilibration: Equilibrate the column with the initial mobile phase composition, including the buffer, until a stable baseline is achieved.

  • Test Injection: Reconnect the column to the detector and inject a standard to evaluate the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified? A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing.[3]

Q2: What type of HPLC column is best for analyzing this compound to minimize peak tailing? A2: A C18 reversed-phase column is a common choice.[1] To minimize peak tailing, it is highly advisable to use a modern, high-purity silica column that is fully end-capped.[3] End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less polar and reducing secondary interactions.[6]

Q3: Can the sample solvent affect peak shape? A3: Yes, the composition of the injection solvent can significantly impact peak shape.[1][5] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[5] It is always best to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[10]

Q4: My peak tailing started suddenly. What should I check first? A4: Sudden peak tailing often points to a problem with the column or system. Check for a void in the column or a partially blocked inlet frit.[7] A simple test is to reverse the column and flush it. If the peak shape improves, a blocked frit is likely the issue. Also, check for any recent changes in the mobile phase preparation or sample matrix that could have introduced contaminants.

Q5: Besides the column and mobile phase, what else can cause peak tailing? A5: Extra-column effects can contribute to peak tailing.[2] This includes using tubing with a large internal diameter or excessive length between the injector, column, and detector.[5] Ensure all fittings are properly connected to avoid dead volumes.

The chemical interactions leading to peak tailing are visualized in the diagram below.

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol Si-OH c18 C18 analyte_unionized R-COOH (Un-ionized Analyte) analyte_unionized->c18 Primary Hydrophobic Interaction (Desired) analyte_ionized R-COO- (Ionized Analyte) analyte_ionized->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Chiral Separation of 3-Hydroxy-3-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chiral column and developing a robust HPLC method for the enantiomeric separation of 3-Hydroxy-3-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a chiral column for this compound?

A1: For acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs) are a highly effective starting point. Columns with chiral selectors derived from amylose (B160209) and cellulose, such as those with tris(3,5-dimethylphenylcarbamate) coatings, are known for their broad enantiorecognition capabilities for a wide range of compounds, including acidic analytes. A screening approach using a set of complementary columns is often the most efficient strategy.

Q2: Which specific types of polysaccharide columns should I consider for initial screening?

A2: It is advisable to screen a selection of columns with different polysaccharide backbones and derivatives to explore diverse chiral recognition mechanisms. A good starting selection would include:

  • Amylose-based columns: (e.g., CHIRALPAK® AD-H, CHIRALPAK® IA)

  • Cellulose-based columns: (e.g., CHIRALCEL® OD-H, CHIRALCEL® IB)

Immobilized polysaccharide columns (like CHIRALPAK® IA and IB) offer the advantage of being compatible with a wider range of solvents compared to coated columns (like AD-H and OD-H), providing greater flexibility during method development.

Q3: What are the typical mobile phase conditions for separating acidic compounds on polysaccharide columns?

A3: For acidic compounds, it is crucial to suppress the ionization of the carboxylic acid group to achieve good peak shape and retention. This is typically accomplished by adding a small amount of an acidic modifier to the mobile phase.

  • Normal Phase Mode: A common mobile phase consists of a mixture of a non-polar solvent (like n-hexane) and an alcohol (like 2-propanol or ethanol). To this, an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or acetic acid is added.[1]

  • Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used.

Q4: Are there alternative column chemistries for separating this compound?

A4: Yes, anion-exchange chiral stationary phases are specifically designed for the separation of acidic compounds.[2][3] Columns based on quinine (B1679958) (QN) and quinidine (B1679956) (QD) derivatives, such as CHIRALPAK® QN-AX and QD-AX, can show excellent enantioselectivity for chiral acids.[2][3] These columns operate based on an ion-exchange mechanism between the analyte and the chiral selector.[3]

Q5: My peak shape is poor (e.g., tailing). What could be the cause and how can I fix it?

A5: Poor peak shape for acidic analytes is often due to secondary interactions with the stationary phase or incomplete suppression of ionization. Here are some troubleshooting steps:

  • Adjust Acidic Modifier Concentration: Ensure you have an adequate concentration of an acidic additive like TFA or acetic acid in your mobile phase (typically 0.1%). You can try slightly increasing the concentration to see if peak shape improves.

  • Check Mobile Phase pH (Reversed-Phase): The pH of the mobile phase should be low enough to keep your acidic analyte in its protonated form.

  • Consider Column Overload: If the peak is fronting or shows a "shark-fin" shape, your sample concentration might be too high. Try injecting a diluted sample.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Sub-optimal mobile phase composition.1. Screen a different type of CSP (e.g., if using an amylose-based column, try a cellulose-based one, or an anion-exchange column).2. Vary the ratio of the organic modifier (e.g., change the percentage of alcohol in normal phase).3. Try a different alcohol modifier (e.g., switch from 2-propanol to ethanol).
Peak Tailing 1. Insufficient suppression of analyte ionization.2. Secondary interactions with the stationary phase.3. Column overload.1. Increase the concentration of the acidic additive (e.g., TFA from 0.1% to 0.2%).2. For basic compounds, add a basic modifier like diethylamine (B46881) (DEA).3. Dilute the sample and re-inject.
Irreproducible Retention Times 1. Insufficient column equilibration.2. Temperature fluctuations.3. "Memory effects" from previous mobile phase additives.[4]1. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase.2. Use a column oven to maintain a constant temperature.3. Dedicate columns to specific methods (e.g., acidic or basic modifiers) or use a rigorous flushing procedure between methods.
Extraneous or "Ghost" Peaks 1. Contaminated mobile phase or sample solvent.2. Carryover from the autosampler.1. Run a blank gradient (without injection) to check for mobile phase contamination.2. Inject the sample solvent alone to check for solvent contamination.3. Implement a needle wash step in your autosampler program.

Experimental Protocols

Below are detailed starting methodologies for the chiral separation of this compound, based on successful separations of structurally similar compounds like 2-Hydroxy-2-methylbutanoic acid.[5]

Protocol 1: Direct Separation on a Polysaccharide-Based CSP

This protocol describes a direct method for enantioseparation using an immobilized polysaccharide-based chiral stationary phase.

Materials and Reagents:

  • (R,S)-3-Hydroxy-3-methylhexanoic acid standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Chiral Stationary Phase: Immobilized amylose or cellulose-based column (e.g., CHIRALPAK® IA or IB, 5 µm, 4.6 x 250 mm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Indirect Separation via Derivatization

This protocol is an alternative method where the enantiomers are first converted to diastereomers, which can then be separated on a standard achiral column. This is useful if a suitable chiral column is not available.

Materials and Reagents:

  • (R,S)-3-Hydroxy-3-methylhexanoic acid

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous Dichloromethane (DCM)

  • Standard HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm)

Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous DCM.

  • Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.

  • Add 1.1 equivalents of DCC.

  • Seal the vial and let the reaction proceed at room temperature for 2 hours.

  • Quench the reaction and prepare for injection.

Chromatographic Conditions (for Diastereomers):

Parameter Condition
Mobile Phase Acetonitrile / Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Visualizations

Chiral_Separation_Workflow cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method Start Racemic this compound Screen_Cols Screen Columns: - Amylose-based (e.g., CHIRALPAK IA) - Cellulose-based (e.g., CHIRALCEL IB) Start->Screen_Cols Screen_MP Test Mobile Phases: - Normal Phase (Hexane/IPA + 0.1% TFA) - Reversed-Phase (ACN/H2O + 0.1% FA) Screen_Cols->Screen_MP Eval Evaluate Resolution (Rs) Screen_MP->Eval No_Sep No Separation Eval->No_Sep Rs < 0.5 Partial_Sep Partial Separation Eval->Partial_Sep 0.5 < Rs < 1.5 Final Optimized Method (Rs >= 1.5) Eval->Final Rs >= 1.5 Optimize Optimize: - Modifier % - Flow Rate - Temperature Optimize->Eval Re-evaluate No_Sep->Screen_Cols Try different CSP type Partial_Sep->Optimize

Caption: Workflow for chiral method development for this compound.

Troubleshooting_Logic Start Problem Detected Check_Res Poor Resolution? Start->Check_Res Check_Shape Poor Peak Shape? Start->Check_Shape Screen_CSP Screen New CSP Check_Res->Screen_CSP Yes Optimize_MP Optimize Mobile Phase Check_Res->Optimize_MP Yes Adjust_Modifier Adjust Acidic Modifier % Check_Shape->Adjust_Modifier Yes Check_Overload Check for Overload (Dilute Sample) Check_Shape->Check_Overload Yes Solution Problem Resolved Screen_CSP->Solution Optimize_MP->Solution Adjust_Modifier->Solution Check_Overload->Solution

Caption: Troubleshooting logic for common chiral separation issues.

References

Technical Support Center: Method Optimization for Baseline Separation of 3-Hydroxy-3-methylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method optimization of 3-Hydroxy-3-methylhexanoic acid (HMHA) isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful baseline separation of HMHA enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenges in separating the enantiomers of this compound (HMHA) stem from their identical physical and chemical properties in an achiral environment. Achieving baseline separation requires the use of a chiral selector, either in the stationary phase (chiral chromatography) or as a derivatizing agent. Additionally, as a short-chain hydroxy fatty acid, HMHA can exhibit volatility, which may pose challenges in sample preparation for GC analysis, and its carboxylic acid group can lead to peak tailing in both GC and HPLC.

Q2: Which analytical techniques are most suitable for the chiral separation of HMHA isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the chiral separation of HMHA isomers.

  • Chiral HPLC: This is a direct approach where separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for hydroxy acids. This method can be coupled with mass spectrometry (MS) for high sensitivity and selectivity.

  • Chiral GC: This technique typically requires derivatization of the hydroxyl and carboxyl groups to increase the analyte's volatility and thermal stability. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, can then be used to separate the resulting diastereomers or enantiomers.

Q3: Is derivatization necessary for the analysis of HMHA isomers?

A3:

  • For HPLC: Derivatization is not always necessary if a suitable chiral stationary phase is used for direct separation. However, if using a standard UV detector, derivatization with a chromophore-containing reagent can enhance detection sensitivity.[1]

  • For GC: Derivatization is generally required to make HMHA sufficiently volatile and to prevent peak tailing. The hydroxyl and carboxylic acid functional groups are typically targeted for derivatization.

Q4: What are some common causes of poor peak shape (tailing) when analyzing HMHA?

A4: Peak tailing for acidic compounds like HMHA is often due to secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups on the silica (B1680970) support of the column. To mitigate this, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase in HPLC. For GC analysis, incomplete derivatization can also lead to peak tailing.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. For hydroxy acids, polysaccharide-based columns are a good starting point. It is advisable to screen different types of polysaccharide CSPs (e.g., amylose-based vs. cellulose-based) to find the one with the best selectivity for HMHA.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. For normal phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).
Incorrect Mobile Phase Additives The presence and concentration of acidic or basic additives can significantly influence chiral recognition. For acidic analytes like HMHA, adding a small percentage (0.1-0.5%) of an acid like formic acid or acetic acid can improve peak shape and resolution.
Inappropriate Column Temperature Temperature affects the thermodynamics of the separation. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation. Lower temperatures often enhance resolution.
Incorrect Flow Rate Slower flow rates generally lead to better resolution as they allow for more interaction time between the analytes and the CSP. Try decreasing the flow rate in small increments.

Issue 2: Peak Splitting

Possible Cause Recommended Solution
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample can lead to peak splitting and broadening. Try diluting the sample and re-injecting.
Blocked Column Frit A blocked frit can disrupt the flow path. Try back-flushing the column or replacing the frit if the problem persists across all peaks.
Co-eluting Impurities An impurity may be eluting very close to one of the enantiomers. A slight modification of the mobile phase composition may help to separate the impurity.
GC Method Troubleshooting

Issue 1: No or Low Peak Intensity

Possible Cause Recommended Solution
Inefficient Derivatization Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are optimized. The presence of water can interfere with many derivatization reactions, so ensure samples are dry.
Analyte Volatility Short-chain fatty acids can be volatile and may be lost during sample preparation, especially during solvent evaporation steps. Using a condensing agent that works in the presence of water or methanol (B129727) can be beneficial.
Injector Problems Check for leaks in the injector and ensure the correct volume is being injected. A lower injector temperature might be necessary if the derivatives are thermally labile.
Column Contamination A contaminated column can lead to poor peak shape and intensity. Bake out the column according to the manufacturer's instructions or trim the first few centimeters.

Issue 2: Unstable Retention Times

Possible Cause Recommended Solution
Inconsistent Oven Temperature Program Ensure the GC oven is functioning correctly and the temperature program is reproducible.
Carrier Gas Flow Rate Fluctuations Check for leaks in the gas lines and ensure the flow controller is working properly.
Column Bleed At high temperatures, the stationary phase can degrade and "bleed," leading to baseline drift and retention time shifts. Ensure you are operating within the column's recommended temperature range.

Experimental Protocols

HPLC Method: Direct Enantioseparation by UHPLC-MS/MS (Based on a method for a similar compound, 3-hydroxyeicosanoic acid)[1]

This method is suitable for the direct and sensitive quantification of HMHA enantiomers without derivatization.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Stationary Phase: CHIRALPAK® IA-U (amylose tris(3,5-dimethylphenyl carbamate) immobilized on 1.6 µm silica gel) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: ESI in negative ion mode, monitoring the transition for HMHA.

GC-MS Method for Volatile Organic Acids[2]

This method is suitable for the analysis of underivatized short-chain fatty acids, including HMHA.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Agilent J&W FactorFour VF-WAXms (30 m x 0.25 mm x 0.25 µm) or equivalent polyethylene (B3416737) glycol-based column.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector: 230°C, splitless mode.[2]

  • Oven Temperature Program: Start at 35°C (hold for 2 min), ramp at 15°C/min to 50°C, then ramp at 2.5°C/min to 240°C (hold for 5 min).[2]

  • Detector: MS-Quadrupole, 70eV EI Mode, ion source at 180°C, mass range m/z 25–350.[2]

Note: For chiral separation by GC, a chiral column (e.g., a cyclodextrin-based column) would be required, and derivatization of the HMHA would likely be necessary to improve volatility and peak shape.

Data Presentation

The following tables provide expected performance data for the chiral separation of a similar compound, 3-hydroxyeicosanoic acid, which can serve as a starting point for the optimization of HMHA separation.[1]

Table 1: Expected Performance for Direct UHPLC-MS/MS Method [1]

AnalyteRetention Time (min)Resolution (Rs)Separation Factor (α)
Enantiomer 16.8> 2.01.15
Enantiomer 27.3> 2.01.15

Table 2: Expected Performance for HPLC-UV after Derivatization [1]

AnalyteRetention Time (min)Resolution (Rs)Separation Factor (α)
Enantiomer 1 Derivative9.5> 2.51.20
Enantiomer 2 Derivative10.8> 2.51.20

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Racemic HMHA Sample dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chiral Column (e.g., CHIRALPAK IA-U) inject->separation detection MS/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Caption: Workflow for direct chiral HPLC-MS/MS analysis of this compound.

troubleshooting_logic cluster_csp CSP Selection cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor or No Resolution check_csp Is CSP appropriate for hydroxy acids? start->check_csp screen_csp Screen different CSP types check_csp->screen_csp No check_mp Is mobile phase optimized? check_csp->check_mp Yes optimize_mp Vary organic modifier % and additives check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes optimize_temp Test range of temperatures check_temp->optimize_temp No check_flow Is flow rate optimized? check_temp->check_flow Yes optimize_flow Decrease flow rate check_flow->optimize_flow No

Caption: Troubleshooting logic for poor enantiomeric resolution in chiral HPLC.

References

common HPLC problems and solutions for organic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of organic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of organic acids in a systematic question-and-answer format.

Question: Why are my organic acid peaks tailing?

Peak tailing is a common issue in organic acid analysis and can be caused by several factors.[1][2][3]

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the acidic analytes, causing tailing.[1][4]

    • Solution: Use a column specifically designed for organic acid analysis, such as a polar-embedded or polymer-based column. Alternatively, you can add a competing acid (e.g., trifluoroacetic acid - TFA) to the mobile phase in low concentrations to mask the silanol groups.[5] However, be aware that TFA can be difficult to remove from the system.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not low enough, organic acids may be partially ionized, leading to interactions with the stationary phase.

    • Solution: The pH of the mobile phase should be at least 2 pH units below the pKa of the organic acids being analyzed.[6][7] This ensures they are in their neutral, undissociated form. Phosphoric acid or formic acid are commonly used to adjust the pH.

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][8]

    • Solution: Try diluting your sample or reducing the injection volume.[2][9]

Question: Why are my retention times shifting?

Retention time instability can compromise the reliability of your results.[10][11]

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting the analysis.[8]

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of volatile components or improper mixing.[12]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[12]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[8][12]

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[8][13]

  • Column Dewetting: When using 100% aqueous mobile phases with standard C18 columns, the stationary phase can undergo "dewetting" or "phase collapse," leading to a dramatic drop in retention.[5]

    • Solution: Use an aqueous-compatible C18 (AQ) column or a column specifically designed for use with highly aqueous mobile phases.[13][14] These columns have modifications to prevent phase collapse.

Question: Why am I seeing split peaks?

Split peaks can indicate a problem with the column or the injection process.[2][3]

  • Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column.[2][8]

    • Solution: First, try backflushing the column. If this doesn't resolve the issue, you may need to replace the inlet frit or the entire column.[8] Using a guard column can help protect the analytical column from contamination.[15]

  • Injector Issues: A partially blocked needle or an improperly seated injection valve can cause peak splitting.

    • Solution: Clean the injection needle and ensure the injection valve is functioning correctly.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Question: Why is my baseline noisy or drifting?

A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes.[10]

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a noisy or rising baseline, especially in gradient analysis.[15]

    • Solution: Use high-purity (HPLC grade) solvents and reagents.[15] Degas the mobile phase to remove dissolved air, which can cause bubbles in the detector.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output and replace it if it is low.

  • Pump Malfunction: Pulsations from the pump can cause a noisy baseline.

    • Solution: Ensure the pump is properly primed and that the check valves are clean and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for organic acid analysis?

The choice of column depends on the specific organic acids and the sample matrix.

  • Reversed-Phase (RP) C18 Columns: These are widely used, but for polar organic acids, a standard C18 may not provide adequate retention.[16] An aqueous C18 (AQ) column is often a better choice as it is designed for use with highly aqueous mobile phases and provides better retention for polar compounds.[13][14]

  • Ion-Exclusion Chromatography (IEC) Columns: This is a very common and effective technique for separating organic acids.[16][17] Separation is based on the pKa of the acids.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can offer unique selectivity for organic acids.[18]

Q2: What is a typical mobile phase for organic acid analysis?

A typical mobile phase for reversed-phase analysis of organic acids is an acidic aqueous buffer.[17]

  • Composition: A mixture of water and a polar organic solvent (like methanol (B129727) or acetonitrile) with an acidic modifier.[18] For many applications, a 100% aqueous mobile phase is used.[14]

  • Acidic Modifier: Phosphoric acid, sulfuric acid, or formic acid are commonly used to lower the pH to around 2.5-3.0.[19][20] This ensures the organic acids are in their protonated form.

  • Buffer: A buffer, such as potassium phosphate, is often used to maintain a stable pH.[19]

Q3: How should I prepare my samples for organic acid analysis?

Proper sample preparation is crucial for accurate and reproducible results.

  • Filtration: All samples should be filtered through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter that could clog the column.[6][15]

  • Dilution: If the concentration of organic acids in the sample is high, dilution may be necessary to avoid column overload.[7]

  • Solid-Phase Extraction (SPE): For complex matrices, such as food and beverage samples, SPE can be used to clean up the sample and remove interferences.[21]

Q4: What is the best detection method for organic acid analysis?

  • UV Detection: UV detection at a low wavelength (around 210 nm) is the most common method as it detects the carboxyl group present in organic acids.[13][16]

  • Refractive Index (RI) Detection: RI detection can be used, but it is less sensitive and not compatible with gradient elution.

  • Mass Spectrometry (MS): MS detection provides high sensitivity and selectivity and can be used for identification and confirmation of organic acids.[18]

Quantitative Data Summary

ParameterRecommended Value/TypeCommon Application
Column Type Aqueous C18 (e.g., 250 x 4.6 mm, 5 µm)General purpose reversed-phase analysis
Ion-Exclusion (e.g., 300 x 7.8 mm)Separation of a wide range of organic acids
Mobile Phase 25mM Potassium Phosphate, pH 2.5Isocratic separation of common organic acids[19]
0.1% Phosphoric Acid in WaterIsocratic separation in reversed-phase[21]
Flow Rate 0.5 - 1.0 mL/minStandard analytical columns (4.6 mm ID)
Column Temperature 25 - 65 °CTo improve peak shape and reduce viscosity[13][20]
Injection Volume 5 - 20 µLStandard analytical injections
UV Detection Wavelength 210 nmGeneral detection of the carboxyl functional group[19]

Detailed Experimental Protocol: Analysis of Organic Acids in Fruit Juice

This protocol provides a general procedure for the analysis of common organic acids (e.g., citric, malic, tartaric) in a fruit juice sample using reversed-phase HPLC with UV detection.

1. Materials and Reagents

  • HPLC system with UV detector

  • Aqueous C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC grade water, methanol, and phosphoric acid

  • Organic acid standards (citric, malic, tartaric acid)

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

2. Preparation of Mobile Phase

  • Prepare a 0.1% (v/v) phosphoric acid solution in HPLC grade water.

  • To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of water.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Preparation of Standard Solutions

  • Prepare a stock solution of each organic acid standard at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solutions, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.

4. Sample Preparation

  • Dilute the fruit juice sample 1:10 with the mobile phase (e.g., 1 mL of juice in a 10 mL volumetric flask, brought to volume with mobile phase).[7]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]

5. HPLC Conditions

  • Column: Aqueous C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid in Water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared fruit juice sample.

  • Identify the organic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each organic acid in the sample using the calibration curve.

7. System Shutdown

  • After the analysis is complete, flush the column with a mixture of water and methanol (e.g., 50:50) to remove any remaining sample components and buffer salts.

  • For long-term storage, follow the column manufacturer's recommendations.

Visual Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention Retention Time Shift start->retention baseline Baseline Issues start->baseline tailing Tailing Peaks peak_shape->tailing split Split Peaks peak_shape->split sol_ph Adjust Mobile Phase pH (2 units below pKa) tailing->sol_ph Cause: Partial Ionization sol_column Use OA-specific column (e.g., Aqueous C18) tailing->sol_column Cause: Secondary Interactions sol_overload Reduce Sample Load tailing->sol_overload Cause: Column Overload sol_frit Check/Replace Frit Backflush Column split->sol_frit Cause: Column Void/Blockage sol_solvent Match Sample Solvent to Mobile Phase split->sol_solvent Cause: Solvent Mismatch rt_drift Drifting Retention retention->rt_drift rt_sudden Sudden Change retention->rt_sudden sol_equilibrate Equilibrate Column (10-20 column volumes) rt_drift->sol_equilibrate Cause: Inadequate Equilibration sol_temp Use Column Oven rt_drift->sol_temp Cause: Temperature Fluctuation sol_mobile_phase Prepare Fresh Mobile Phase Degas Solvents rt_sudden->sol_mobile_phase Cause: Mobile Phase Change sol_pump Check Pump Seals/Valves rt_sudden->sol_pump Cause: Pump Malfunction noisy Noisy Baseline baseline->noisy drifting Drifting Baseline baseline->drifting noisy->sol_mobile_phase Cause: Contamination/Bubbles noisy->sol_pump Cause: Pump Pulsation sol_lamp Check Detector Lamp noisy->sol_lamp Cause: Aging Lamp drifting->sol_equilibrate Cause: Inadequate Equilibration drifting->sol_mobile_phase Cause: Contaminated Solvent

Caption: Troubleshooting workflow for common HPLC problems in organic acid analysis.

References

Technical Support Center: Trace Level Detection of 3-Hydroxy-3-methylhexanoic Acid (HMHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace level detection of 3-Hydroxy-3-methylhexanoic acid (HMHA).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of HMHA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites in the System: The polar nature of the hydroxyl and carboxylic acid groups in HMHA can interact with active sites in the GC inlet or column, causing peak tailing.[1][2] 2. Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path.[1][2] 3. Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak distortion.[3][4]1. Deactivation: Use a deactivated inlet liner and perform regular conditioning of the GC column. Silylation of glassware can also minimize active sites.[1] 2. Proper Installation: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your specific GC model.[2] 3. Column Maintenance: Trim the first few centimeters of the column to remove contaminants. If tailing persists, consider replacing the column.[3]
Low Signal Intensity / Poor Sensitivity 1. Incomplete Derivatization: HMHA is a polar molecule and requires derivatization to become volatile for GC analysis. Incomplete reaction will result in a low response.[5][6] 2. Analyte Degradation: Thermally labile HMHA derivatives can degrade in a hot injector.[3] 3. Injector Discrimination: High molecular weight derivatives may not be efficiently transferred from the injector to the column.1. Optimize Derivatization: Ensure reagents (e.g., BSTFA) are fresh and anhydrous. Optimize reaction time and temperature. The use of a catalyst like 1% TMCS can improve efficiency.[5][7] 2. Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the derivative. 3. Use Pulsed Splitless Injection: This technique can help transfer a larger amount of the sample onto the column.
Ghost Peaks / Carryover 1. Septum Bleed: Components from the injector septum can bleed into the system, causing extraneous peaks. 2. Sample Carryover: Residual sample from a previous injection can be introduced in a subsequent run.1. Use High-Quality Septa: Select low-bleed septa and replace them regularly. 2. Injector Cleaning: Clean the injector port and replace the liner between sample sets. A solvent wash of the syringe is also recommended.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of HMHA in the mass spectrometer source.[8][9][10] 2. Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact the ionization efficiency of HMHA.[11][12] 3. Inefficient Desolvation: Poor nebulization and drying of the ESI droplets can reduce the number of gas-phase ions reaching the mass analyzer.[12]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9] Diluting the sample can also mitigate matrix effects if sensitivity allows.[9] 2. Optimize Mobile Phase: For negative ion mode, a basic mobile phase (e.g., with a small amount of ammonium (B1175870) hydroxide) can enhance deprotonation. For positive ion mode, an acidic mobile phase (e.g., with formic acid) is typically used.[11] Use LC-MS grade solvents and additives.[12] 3. Optimize Source Parameters: Adjust nebulizer gas flow, drying gas temperature, and flow rate to ensure efficient desolvation for your specific flow rate and mobile phase composition.[12]
Inconsistent Retention Times 1. Column Degradation: Harsh mobile phase pH or high temperatures can degrade the stationary phase of the column.[13] 2. Inadequate Column Equilibration: Insufficient equilibration time between injections in a gradient method can lead to retention time shifts. 3. Pump Malfunction: Issues with the LC pumps can cause inconsistent mobile phase composition and flow rate.[13]1. Use Appropriate Column Chemistry: Select a column that is stable at the pH required for your method. 2. Ensure Sufficient Equilibration: Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. 3. System Maintenance: Regularly prime the pumps and check for leaks.[13]
High Background Noise 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise.[11][13] 2. Plasticizers and other Contaminants: Leachates from plasticware can introduce interfering signals.1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases.[12] Regularly flush the LC system and clean the mass spectrometer ion source.[13] 2. Use Glassware: Whenever possible, use glass vials and containers to minimize contamination from plasticizers.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace levels of HMHA?

A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly specific and sensitive method for the analysis of HMHA, especially in its native, non-volatile form in biological fluids.[7] It can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL range.[7]

Q2: Why is derivatization necessary for GC-MS analysis of HMHA?

A2: HMHA is a polar molecule containing both a hydroxyl and a carboxylic acid functional group. These groups make the molecule non-volatile and prone to adsorption in the GC system. Derivatization, typically through silylation, replaces the active hydrogens on these groups with non-polar groups (e.g., trimethylsilyl), increasing the volatility and thermal stability of the analyte for GC analysis.[6][15]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of HMHA from plasma?

A3: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in bioanalysis.[8] To minimize these effects for HMHA analysis in plasma, consider the following:

  • Protein Precipitation: A simple and rapid method to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): Can effectively separate HMHA from many interfering components.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples. A C18 reversed-phase cartridge is a good starting point.[16]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of HMHA is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate quantification.

Q4: My GC-MS chromatogram shows significant peak tailing for the HMHA derivative. What should I check first?

A4: The first things to investigate for peak tailing of a derivatized acid are issues within the GC inlet.[1] Check for a poor column cut, incorrect column installation depth, or the need for a fresh, deactivated inlet liner.[1] These are common causes of peak tailing for active compounds.[1][2]

Q5: What is the biological origin of this compound?

A5: this compound is a key component of human sweat malodor.[17] It is not secreted in its odorous form but is released from a non-volatile, odorless precursor, N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine, through the enzymatic action of bacteria present on the skin, particularly in the axillary (underarm) region.[8][17]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of HMHA and similar short-chain fatty acids.

AnalyteMatrixSample PreparationAnalytical MethodDerivatization ReagentLODLOQ
This compound (HMHA) Biological FluidsNot specifiedUPLC-MS/MSNone0.01 ng/mL0.04 ng/mL
3-Hydroxy fatty acids Serum/PlasmaLiquid-Liquid ExtractionGC-MSBSTFA + 1% TMCSMethod DependentMethod Dependent
Short-chain fatty acids Human Plasma and UrineLiquid-Liquid ExtractionLC-MS/MS3-Nitrophenylhydrazine (3-NPH)Analyte DependentAnalyte Dependent
Short-chain fatty acids Human SerumProtein PrecipitationLC-HRMS3-Nitrophenylhydrazine (3-NPH)20-200 ng/mLNot specified

Experimental Protocols

Protocol 1: Silylation of HMHA for GC-MS Analysis

This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids.[7]

  • Sample Preparation:

    • For biological fluids like plasma or serum, perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724), vortexing, and centrifuging to pellet the proteins.[16]

    • Alternatively, perform a liquid-liquid extraction by acidifying the sample with HCl and extracting twice with ethyl acetate.[7]

  • Drying: Evaporate the supernatant or pooled organic extracts to complete dryness under a gentle stream of nitrogen at approximately 37°C.[7] It is crucial to remove all water and protic solvents.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample residue.[7]

    • Cap the reaction vial tightly and heat at 80°C for 60 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) of HMHA from Aqueous Samples for LC-MS/MS Analysis

This protocol is a general procedure for reversed-phase SPE using a C18 sorbent.[16]

  • Sample Pre-treatment:

    • For complex matrices like plasma, perform an initial protein precipitation with cold acetonitrile.

    • After centrifugation, take the supernatant and evaporate the solvent.

    • Reconstitute the residue in 1 mL of a loading solution (e.g., 10% methanol (B129727) in water, acidified to pH ~3 with formic acid). Acidification ensures the carboxylic acid group is protonated, enhancing retention on the C18 sorbent.[16]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Follow with 5 mL of water to rinse the methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of the loading solution through it.[16]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water (acidified to pH ~3) to remove polar impurities.[16]

  • Elution:

    • Elute the purified HMHA from the cartridge using 5 mL of acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_GCMS GC-MS Workflow for HMHA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Sweat) Extraction Protein Precipitation / LLE Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Deriv Silylation (BSTFA + 1% TMCS, 80°C) Dry->Deriv GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for HMHA analysis by GC-MS.

HMHA_Formation_Pathway Bacterial Release of HMHA in Axillary Sweat Apocrine Apocrine Gland Precursor Odorless Precursor (N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine) Apocrine->Precursor Secretion Bacteria Skin Microbiota (e.g., Corynebacterium spp.) Precursor->Bacteria Availability on skin surface Enzyme Nα-acyl-glutamine aminoacylase Bacteria->Enzyme Produces HMHA Volatile HMHA (Odor) Enzyme->HMHA Cleaves Precursor

References

Technical Support Center: Overcoming Challenges in Quantifying 3-Hydroxy-3-methylhexanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying 3-Hydroxy-3-methylhexanoic acid (HMHA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound (HMHA) in biological samples?

A1: The primary challenges in quantifying HMHA in complex matrices such as sweat, plasma, or urine include:

  • Low Volatility and High Polarity: HMHA is a relatively polar molecule with low volatility, making direct analysis by Gas Chromatography (GC) difficult without derivatization.

  • Matrix Effects: Biological samples contain a multitude of endogenous compounds (salts, lipids, proteins) that can interfere with the analysis, leading to ion suppression or enhancement in Mass Spectrometry (MS), which affects accuracy and sensitivity.[1][2][3]

  • Presence of Precursors: In fresh biological fluids like sweat, HMHA exists as non-volatile, odorless precursors, primarily glutamine conjugates.[4][5] Analysis of total HMHA may require a hydrolysis step to release the free acid.

  • Sample Preparation: Efficient extraction of the polar HMHA from a complex matrix while minimizing co-extraction of interfering substances is a critical and challenging step.[6]

Q2: Which analytical technique is better for HMHA quantification: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS are powerful techniques for HMHA quantification, and the choice depends on several factors:

  • GC-MS: This technique often requires a derivatization step to make HMHA volatile.[4] Silylation is a common derivatization method.[7][8] While this adds a step to sample preparation, GC can offer excellent chromatographic resolution.

  • LC-MS/MS: This method can directly analyze the underivatized HMHA, simplifying sample preparation.[9] It is particularly well-suited for analyzing the non-volatile precursors of HMHA.[10] However, it can be more susceptible to matrix effects from non-volatile components in the sample.[2]

Q3: What is derivatization and why is it necessary for GC-MS analysis of HMHA?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique. For GC-MS analysis of HMHA, derivatization is necessary to:

  • Increase Volatility: HMHA's hydroxyl and carboxylic acid groups make it non-volatile. Derivatization replaces the active hydrogens in these groups with less polar moieties, increasing the molecule's volatility and allowing it to be vaporized in the GC inlet without decomposition.

  • Improve Chromatographic Properties: Derivatization can lead to sharper and more symmetrical peaks, improving separation and quantification.

  • Enhance Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can enhance the response in specific detectors.

A common derivatization method for compounds with hydroxyl and carboxyl groups like HMHA is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of HMHA?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][6]

  • Chromatographic Separation: Optimize your HPLC method to separate HMHA from co-eluting matrix components.

  • Use of an Internal Standard (IS): An isotopically labeled internal standard (IL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. If an IL-IS is not available, a structural analog can be used.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples to compensate for matrix effects.[11]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also lower the analyte concentration below the limit of quantification.

Q5: What are typical recovery rates I can expect for HMHA extraction?

A5: Recovery rates can vary significantly depending on the matrix, extraction method, and the skill of the analyst. For solid-phase extraction (SPE) of organic acids from urine, recoveries can be high, often in the range of 90-100% for many compounds.[12] However, for more complex matrices or different extraction techniques, recoveries might be lower. For instance, a study using direct immersion solid-phase microextraction for HMHA in an aqueous matrix reported an absolute extraction efficiency of 10-12%.[13] It is essential to validate the recovery of your specific extraction method for your matrix.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or fronting) in GC-MS analysis.

Possible Cause Troubleshooting Step
Incomplete Derivatization - Ensure the derivatization reagent (e.g., BSTFA) is fresh and not hydrolyzed.[8]- Optimize reaction time and temperature. A common starting point is 60°C for 60 minutes.[7]- Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate it.
Active Sites in the GC System - Deactivate the GC inlet liner with a silylating agent.- Use a high-quality, inert capillary column specifically designed for analyzing acidic compounds.[4]- Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
Co-eluting Interferences - Optimize the GC temperature program to improve separation.- Improve sample cleanup to remove interfering compounds.

Problem 2: Low or no signal for HMHA in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Ion Suppression - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.- Improve sample cleanup using SPE or LLE to remove interfering matrix components like phospholipids.[2]- Dilute the sample, if the concentration of HMHA is high enough.
Incorrect MS Parameters - Optimize the MS parameters for HMHA, including precursor and product ion selection, collision energy, and cone voltage.[9]- Ensure the mass spectrometer is properly calibrated.
HMHA Degradation - Check the pH of your sample and mobile phase. HMHA may be unstable under certain conditions.- Ensure proper storage of samples (e.g., at -80°C) to prevent degradation.
Analyte Loss During Sample Preparation - Evaluate the recovery of your extraction procedure by spiking a known amount of HMHA into a blank matrix sample.- Ensure complete evaporation of the solvent after extraction and proper reconstitution in a suitable solvent.

Problem 3: High variability in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing.- Use an internal standard to correct for variations in extraction efficiency and injection volume.
Matrix Effects Varying Between Samples - If possible, use an isotopically labeled internal standard for the most reliable correction.- Prepare matrix-matched calibrants for each batch of samples if the matrix composition is known to vary significantly.[11]
Instrument Instability - Check the stability of the LC or GC system and the mass spectrometer by repeatedly injecting a standard solution.- Ensure the autosampler is functioning correctly and injecting consistent volumes.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for HMHA and related compounds.

AnalyteMatrixAnalytical MethodLODLOQReference
This compoundAqueous SolutionDI-SPME-GC-MS0.01 ng/mL0.04 ng/mL[13]
Organic Acids (general)UrineSPE-GC-MS< 5 nmoleNot Reported[12]

Table 2: Reported Recovery and Accuracy Data for HMHA.

AnalyteMatrixMethodRecovery/EfficiencyAccuracyReference
This compoundAqueous SolutionDI-SPME10-12% (absolute efficiency)88-95%[13]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Organic Acids from Urine (Adapted for HMHA)

This protocol is a general procedure for extracting organic acids and can be adapted for HMHA from urine or other aqueous matrices.

  • Column Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 2-3 column volumes of methanol (B129727) followed by 2-3 column volumes of deionized water.

  • Sample Loading: Acidify the urine sample to a pH of approximately 2 with HCl. Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 column volumes of deionized water to remove neutral and basic compounds. Follow with a wash of 1-2 column volumes of a non-polar solvent like hexane (B92381) to remove lipids. Dry the column thoroughly under vacuum or by centrifugation.

  • Elution: Elute the retained organic acids, including HMHA, with a suitable solvent. A common elution solvent is a mixture of an organic solvent and an acid, for example, ethyl acetate (B1210297) containing 1-5% formic or acetic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for either GC-MS (after derivatization) or LC-MS/MS analysis.

Protocol 2: Derivatization of HMHA for GC-MS Analysis using BSTFA

  • Sample Preparation: Ensure the extracted HMHA sample is completely dry. The presence of water will deactivate the derivatizing reagent.

  • Reagent Addition: To the dried sample, add 50-100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7] The exact volume will depend on the expected concentration of HMHA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7][8]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Sweat, Plasma) extraction Extraction (SPE or LLE) sample->extraction Isolate Analytes cleanup Cleanup & Concentration extraction->cleanup Remove Interferences derivatization Derivatization (for GC-MS) cleanup->derivatization Optional analysis GC-MS or LC-MS/MS Analysis cleanup->analysis derivatization->analysis data Data Acquisition & Processing analysis->data

Caption: General experimental workflow for the quantification of HMHA.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape low_signal Low/No Signal? start->low_signal high_variability High Variability? start->high_variability peak_shape->low_signal No derivatization Check Derivatization & GC System peak_shape->derivatization Yes low_signal->high_variability No ion_suppression Investigate Ion Suppression & MS Parameters low_signal->ion_suppression Yes consistency Review Sample Prep Consistency & Use of IS high_variability->consistency Yes

References

reducing ion suppression effects for 3-Hydroxy-3-methylhexanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects during the analysis of 3-Hydroxy-3-methylhexanoic acid (HMHA) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for HMHA analysis in ESI-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, HMHA, is decreased by co-eluting compounds from the sample matrix.[1] This phenomenon occurs in the ESI source when matrix components compete with HMHA for droplet surface access, alter droplet properties like surface tension, or compete for available charge, leading to a reduced analyte signal.[2][3][4] For a small, polar organic acid like HMHA, this can result in poor sensitivity, inaccurate quantification, and diminished reproducibility.[2]

Q2: How can I determine if ion suppression is impacting my HMHA analysis?

A2: A post-column infusion experiment is a highly effective method for identifying ion suppression.[1][5] This involves infusing a constant flow of an HMHA standard solution into the mobile phase after the analytical column but before the ESI source. After establishing a stable baseline signal for HMHA, a blank matrix extract is injected. A reproducible dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.[1]

Q3: What are the primary sources of ion suppression for HMHA in biological samples (e.g., plasma, urine, axillary secretions)?

A3: Common sources of ion suppression for acidic analytes like HMHA in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing ion suppression and can co-extract with analytes during sample preparation.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) and buffers can crystallize on the ESI probe, reducing ionization efficiency.[6]

  • Mobile Phase Additives: While necessary for chromatography, some additives can suppress ionization. For instance, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can neutralize the analyte ion in the ESI droplet.[2][7] It is advisable to use volatile additives like formic acid or acetic acid at low concentrations (e.g., under 0.1% v/v).[7]

  • Endogenous Metabolites: Other organic acids and metabolites present in high concentrations in the biological sample can co-elute and compete with HMHA for ionization.[8]

Q4: Is it better to analyze HMHA in positive or negative ESI mode?

A4: As a carboxylic acid, HMHA is most effectively ionized in negative electrospray ionization (ESI-) mode, where it can readily form the [M-H]⁻ ion. While analysis in positive mode might be possible through adduction, negative mode generally provides superior sensitivity and is the standard approach for acidic compounds.[9] Switching to negative mode can also sometimes reduce interference, as fewer compounds are ionizable compared to positive mode.[3]

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A5: Using a stable isotope-labeled internal standard, such as d₄-HMHA, is the gold standard for quantitative analysis in the presence of matrix effects.[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[11] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be accurately compensated for, leading to reliable quantification.[5][6]

Troubleshooting Guides

Issue 1: Low HMHA Signal Intensity or Poor Sensitivity

This is a primary symptom of significant ion suppression. Follow this workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for low HMHA signal intensity.

Issue 2: Poor Reproducibility and Inaccurate Quantification

This often points to variable matrix effects between samples or calibration standards not adequately matching the sample matrix.

Potential Cause Recommended Action Expected Outcome
Matrix Mismatch Prepare calibration standards in a representative blank matrix (e.g., charcoal-stripped plasma) that undergoes the same extraction procedure as the samples.[4]Calibrators and samples will experience similar ion suppression, leading to improved accuracy.
Inadequate Sample Cleanup Implement a more rigorous sample preparation method. Transitioning from protein precipitation to SPE can yield cleaner extracts.[12] Mixed-mode SPE is particularly effective at removing a broad range of interferences.[12]Reduced matrix components in the final extract minimize sample-to-sample variability in ion suppression.
No Internal Standard Incorporate a stable isotope-labeled internal standard (SIL-IS) for HMHA.[10]The SIL-IS will co-elute and experience the same suppression, allowing for reliable correction and improving precision and accuracy.[11]
Carryover Implement a robust needle wash protocol, potentially including a derivatization step for residual analyte on the injector needle if carryover is severe.[13]Prevents contamination of subsequent injections, ensuring accurate quantification of low-concentration samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for HMHA from Plasma

This protocol is designed to extract acidic compounds like HMHA while minimizing the co-extraction of highly non-polar interferences like phospholipids.[14]

  • Sample Preparation: To 100 µL of plasma, add the stable isotope-labeled internal standard.

  • Acidification: Add 10 µL of concentrated HCl to acidify the sample to a pH of 1-2. Vortex for 15 seconds.[15]

  • Extraction: Add 500 µL of an extraction solvent (e.g., a 2:1 mixture of dichloromethane:acetonitrile).[15] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps visualize regions of ion suppression within a chromatographic run.[1]

  • Setup:

    • Prepare a 1 µg/mL solution of HMHA in the initial mobile phase.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the LC outlet and the syringe pump line to a T-junction.

    • Connect the outlet of the T-junction to the ESI-MS source.

  • Procedure:

    • Equilibrate the LC system with the initial mobile phase.

    • Start the infusion from the syringe pump and wait for a stable HMHA signal in the MS.

    • Inject a blank matrix extract that has undergone your standard sample preparation procedure.

    • Run your standard chromatographic gradient.

  • Analysis:

    • Monitor the HMHA signal throughout the run.

    • Any significant, reproducible negative deviation from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.

Data and Visualization

Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect

The choice of sample preparation is critical for reducing ion suppression. More rigorous techniques generally yield cleaner extracts and better results, though analyte recovery must also be considered.

Sample Preparation Method Typical Analyte Recovery Relative Ion Suppression Key Advantage Reference
Protein Precipitation (PPT) High (>90%)HighSimple and fast[2][12]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Low to ModerateGood removal of phospholipids[12][14]
Solid-Phase Extraction (SPE) High (>85%)LowHighly selective, yields clean extracts[7][12]
Logical Flow for Method Development to Minimize Ion Suppression

This diagram outlines a systematic approach to developing a robust LC-MS method for HMHA that proactively addresses potential ion suppression issues.

Method_Development_Flow cluster_prep Sample Preparation Strategy cluster_lc LC Optimization cluster_ms MS Detection cluster_validation Method Validation PPT Protein Precipitation LLE Liquid-Liquid Extraction LLE->PPT SPE Solid-Phase Extraction SPE->LLE Column Column Chemistry (e.g., C18) SPE->Column Select appropriate column Gradient Gradient Optimization Mode Negative ESI Mode Gradient->Mode Optimize for [M-H]⁻ MobilePhase Mobile Phase Additive (e.g., 0.1% Formic Acid) Column->MobilePhase Use volatile additives MobilePhase->Gradient Separate analyte from matrix SIL_IS Use Stable Isotope-Labeled IS Mode->SIL_IS Ensure accurate quantification PCI Post-Column Infusion SIL_IS->PCI Qualitatively check for suppression MatrixEffect Quantitative Matrix Effect Test PCI->MatrixEffect Quantify suppression/enhancement End End: Validated Method MatrixEffect->End Start Start: Method Development for HMHA Start->SPE Choose robust cleanup

Caption: Systematic approach for developing an LC-MS method for HMHA.

References

Technical Support Center: Quantification of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of 3-Hydroxy-3-methylhexanoic acid (3-H-3-MH).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors, particularly when using LC-MS/MS or GC-MS. Common causes include issues with sample preparation, matrix effects, or the analytical instrument itself.

Troubleshooting Steps:

  • Assess for Matrix Effects: Co-eluting substances from your sample matrix (e.g., plasma, urine, sweat) can interfere with the ionization of 3-H-3-MH, leading to ion suppression or enhancement.[1] This is a frequent cause of non-linearity.[1]

    • Solution: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are more effective at removing interferences than simple protein precipitation.[2]

  • Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.

    • Solution: Narrow the concentration range of your calibration standards. If you expect high concentrations in your samples, you may need to dilute them to fall within the linear range of the assay.

  • Evaluate Internal Standard Performance: An inappropriate or inconsistent internal standard (IS) can lead to poor results.

    • Solution: Use a stable isotope-labeled internal standard, such as this compound-d5, which will co-elute with the analyte and experience similar matrix effects.

  • Consider a Different Regression Model: If non-linearity persists after troubleshooting, a linear model may not be appropriate for your data.

    • Solution: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[1] However, the choice of a more complex model should be justified.[1]

Question: I am observing significant signal suppression for 3-H-3-MH in my plasma samples. What can I do to mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis. It occurs when other components in the sample matrix co-elute with your analyte and compete for ionization, reducing the signal of 3-H-3-MH.[1]

Mitigation Strategies:

  • Enhance Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences.

    • Liquid-Liquid Extraction (LLE): This can offer better cleanup than PPT.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing salts, phospholipids, and other interfering substances. For organic acids, consider using a strong anion exchange or a polymer-based sorbent.[3][4]

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate 3-H-3-MH from co-eluting matrix components.

    • Adjust Gradient: A slower, more gradual gradient can improve the resolution between your analyte and interferences.

    • Try a Different Column: A column with a different stationary phase chemistry may provide better separation.

  • Use a Stable Isotope-Labeled Internal Standard: A suitable internal standard like this compound-d5 will be affected by matrix effects in the same way as the analyte, thus correcting for signal suppression during quantification.

Frequently Asked Questions (FAQs)

General Questions

What is the best analytical technique for quantifying this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of 3-H-3-MH.

  • LC-MS/MS: This is often preferred for its high sensitivity and specificity, especially in complex biological matrices like plasma and urine. It can often be performed without chemical derivatization, simplifying sample preparation.[5]

  • GC-MS: This is a robust technique, but it requires a derivatization step to make the non-volatile 3-H-3-MH amenable to gas chromatography.[6] Common derivatization methods include silylation or esterification.[7][8]

What is a suitable internal standard for 3-H-3-MH quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte. This compound-d5 is commercially available and is an excellent choice as it has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte.

Sample Preparation

Do I need to derivatize 3-H-3-MH for analysis?

  • For GC-MS analysis, yes. 3-H-3-MH is a non-volatile organic acid and must be derivatized to increase its volatility.[7] Common derivatization reagents include those for silylation (e.g., BSTFA) or esterification (e.g., methanol (B129727) with an acid catalyst).[9]

  • For LC-MS/MS analysis, typically no. One of the advantages of LC-MS/MS is that it can often analyze compounds like 3-H-3-MH directly without derivatization.[5]

What is the best sample preparation method for plasma samples?

For plasma samples, a simple protein precipitation with methanol can be used, but for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is recommended.[5][10]

How should I prepare urine or sweat samples?

Urine and sweat are complex matrices. For urine, dilution followed by SPE using a strong anion exchange column can provide good recovery for organic acids.[2][3] For sweat, which can be collected in small volumes, direct analysis after dilution or a micro-extraction technique may be necessary.[11]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 3-H-3-MH in Human Plasma

This protocol is based on methods developed for similar short-chain hydroxy acids.[5][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (this compound-d5).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)/Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. Calibration Curve

Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) over a concentration range appropriate for your expected sample concentrations.

Protocol 2: GC-MS Quantification of 3-H-3-MH (with Derivatization)

This protocol is a general guideline for the analysis of organic acids by GC-MS.

1. Sample Preparation (Solid-Phase Extraction)

  • Use a suitable SPE cartridge (e.g., Bond Elut Plexa or a strong anion exchange cartridge).[3][12]

  • Condition the cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted urine).

  • Wash the cartridge to remove interferences.

  • Elute the 3-H-3-MH with an appropriate solvent (e.g., acetonitrile or an acidified organic solvent).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 60-75°C for 30-60 minutes to ensure complete derivatization.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterSetting
GC Column Non-polar column (e.g., DB-5ms or equivalent)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C)
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Table 1: Example Linearity Ranges for Similar Analytes by LC-MS/MS

AnalyteMatrixLinearity Range (µg/mL)Reference
3-Hydroxypentanoic acidPlasma0.078 - 5>0.99[5][10]
3-Oxopentanoic acidPlasma0.156 - 10>0.99[5][10]
2-Hydroxybutyric acidPlasma0.500 - 40.0>0.99[13]
3-Hydroxyisovaleric acidPlasma0.1 - 10.0>0.99[14]

Table 2: Recovery Data for Short-Chain Fatty Acids using SPE

AnalyteRecovery (%)MethodReference
Acetic Acid98.34 - 137.83Acetone extraction with Bond Elut Plexa SPE[12]
Propionic Acid98.34 - 137.83Acetone extraction with Bond Elut Plexa SPE[12]
Butyric Acid98.34 - 137.83Acetone extraction with Bond Elut Plexa SPE[12]
Hexanoic Acid98.34 - 137.83Acetone extraction with Bond Elut Plexa SPE[12]

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard (3-H-3-MH-d5) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms Inject data Data Acquisition (MRM) lcms->data cal_curve Generate Calibration Curve data->cal_curve Process Data quantify Calculate Concentration cal_curve->quantify

Caption: LC-MS/MS workflow for 3-H-3-MH quantification in plasma.

troubleshooting_linearity start Poor Linearity (r² < 0.99) check_matrix Assess for Matrix Effects? start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix->improve_cleanup YES check_saturation Detector Saturation at High Concentrations? check_matrix->check_saturation NO yes_matrix YES no_matrix NO improve_cleanup->check_saturation narrow_range Narrow Calibration Range or Dilute Samples check_saturation->narrow_range YES check_model Consider Alternative Regression Model (e.g., Weighted, Quadratic) check_saturation->check_model NO yes_saturation YES no_saturation NO narrow_range->check_model

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxy-3-methylhexanoic Acid in Serum: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxy-3-methylhexanoic acid (3H3MH) in serum is crucial for various research and clinical applications, including the study of metabolic disorders and drug development. This guide provides an objective comparison of two common analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from published literature to aid in selecting the most suitable method for your specific research needs.

Method Comparison at a Glance

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules like 3H3MH in complex biological matrices. The choice between the two often depends on factors such as required sensitivity, sample throughput, and available instrumentation.

ParameterGC-MSLC-MS/MS
Sample Preparation More complex, requires derivatizationSimpler, may not require derivatization
Throughput LowerHigher, especially with automation
Sensitivity Good to excellentGenerally higher
Specificity HighVery high with MRM
Instrumentation Widely availableIncreasingly common
Cost per Sample Can be lowerCan be higher

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of 3-hydroxy fatty acids and other organic acids in serum using GC-MS and LC-MS/MS. While specific data for this compound is limited, the presented ranges are based on published methods for structurally similar analytes and provide a reliable estimate of expected performance.

Validation ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ~0.1 - 1 µM~0.06 µM[1]
Limit of Quantification (LOQ) ~0.3 - 5 µM~0.1 - 0.5 µM
Linearity Range Typically 1 - 100 µM2 - 100 µM[1]
Precision (%CV) 1.0 - 13.3%[2]< 15%[1]
Accuracy (%RE) Within ±15%Within ±15%[1]
Recovery > 80%> 88%[3]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of 3-hydroxy fatty acids and other organic acids in serum.[1][2][3][4]

GC-MS Protocol

1. Sample Preparation:

  • Protein Precipitation and Extraction: To 100 µL of serum, add 400 µL of ice-cold acetone. Vortex for 1 minute and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard, such as this compound-d5, to the serum sample before protein precipitation.

  • Solvent Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with ethyl acetate (B1210297) or another suitable organic solvent.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

LC-MS/MS Protocol

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water or mobile phase.

  • (Optional) Derivatization: For increased sensitivity, the supernatant can be dried down and derivatized with 3-Nitrophenylhydrazine (3-NPH).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample is_spike Spike Internal Standard serum->is_spike precip Protein Precipitation (Acetone) is_spike->precip extract Liquid-Liquid Extraction precip->extract dry Evaporation extract->dry deriv Derivatization (Silylation) dry->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant

Caption: Experimental workflow for 3H3MH quantification using GC-MS.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample precip Protein Precipitation (Acetonitrile + IS) serum->precip dilute Dilution precip->dilute lcms LC-MS/MS Analysis (MRM Mode) dilute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for 3H3MH quantification using LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are highly capable and reliable methods for the quantification of this compound in serum.

  • GC-MS is a robust and widely available technique that provides excellent specificity. The requirement for derivatization adds to the sample preparation time but is a well-established procedure for organic acid analysis.

  • LC-MS/MS offers higher throughput and generally better sensitivity, with the potential for simpler sample preparation. The use of MRM provides exceptional specificity, minimizing the risk of interferences. The availability of a stable isotope-labeled internal standard for 3H3MH further enhances the accuracy and precision of both methods.[5]

The selection of the optimal method will depend on the specific requirements of your study, including the number of samples, the need for high sensitivity, and the available resources. For high-throughput applications where ultimate sensitivity is required, LC-MS/MS may be the preferred choice. For laboratories with existing GC-MS expertise and instrumentation, the established derivatization and analysis protocols offer a reliable and cost-effective solution.

References

A Comparative Guide to GC-MS and LC-MS for 3-Hydroxy-3-methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-Hydroxy-3-methylhexanoic acid (HMHA) is crucial for understanding biological processes and for the development of new therapeutics. HMHA is a key volatile organic compound associated with human body odor, and its precise measurement is essential in various research contexts.[1] This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of HMHA, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. LC-MS for HMHA Analysis

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, throughput needs, and the availability of instrumentation. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their separation principles and sample preparation requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds.[2] For a polar and non-volatile compound like HMHA, a chemical derivatization step is necessary to increase its volatility for GC analysis.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile and thermally labile, often with simpler sample preparation.[2]

Quantitative Performance Comparison

ParameterGC-MS (with derivatization)LC-MS/MS (with derivatization)
Limit of Detection (LOD) 0.5 - 10 pg on column[3]3 ng/mL[4]
Limit of Quantification (LOQ) 1 - 40 pg on column[3]10 ng/mL[4]
Linearity Range Up to 12 mg/L[5]10 - 2500 ng/mL[4]
Precision (%CV) < 15%[5]< 15%[4]
Accuracy (% Recovery) 85 - 106%[5]85 - 115%[4]
Sample Preparation Time Longer (due to derivatization and extraction)Shorter (typically protein precipitation)
Throughput LowerHigher

Note: The data presented is based on the analysis of structurally similar hydroxy acids and short-chain fatty acids and should be considered as an estimation of the performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Analysis Protocol (with Silylation Derivatization)

This protocol is designed for the quantification of HMHA in biological matrices such as sweat or plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, sweat), add an internal standard.

  • Acidify the sample to a pH of approximately 2 with hydrochloric acid.

  • Extract the analytes with 2 mL of diethyl ether by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (B92270).

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized HMHA.

LC-MS/MS Analysis Protocol (with 3-NPH Derivatization)

This protocol is suitable for the high-throughput analysis of HMHA in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

2. Derivatization (3-Nitrophenylhydrazine):

  • To the supernatant, add 50 µL of 50 mM 3-Nitrophenylhydrazine (3-NPH) in methanol, 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol, and 50 µL of 7% pyridine in methanol.[6]

  • Incubate at 37°C for 30 minutes.[6]

  • Dilute the solution with 250 µL of 0.5% formic acid in water before injection.[6]

3. LC-MS/MS Instrumental Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, increase to 50% B over 10 minutes, then wash with 95% B and re-equilibrate.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for the 3-NPH derivative of HMHA.

Visualizing the Workflow and Biological Context

To better illustrate the practical differences and the biological relevance of HMHA, the following diagrams are provided.

Analytical Workflow Comparison cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow gcms_start Sample Collection gcms_prep Liquid-Liquid Extraction (Acidification, Ether Extraction) gcms_start->gcms_prep ~30 min gcms_dry Evaporation gcms_prep->gcms_dry ~15 min gcms_deriv Derivatization (Silylation, 60°C, 30 min) gcms_dry->gcms_deriv ~45 min gcms_analysis GC-MS Analysis (~30 min run time) gcms_deriv->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data lcms_start Sample Collection lcms_prep Protein Precipitation (Acetonitrile) lcms_start->lcms_prep ~15 min lcms_deriv Derivatization (Optional) (3-NPH, 37°C, 30 min) lcms_prep->lcms_deriv lcms_analysis LC-MS/MS Analysis (~15 min run time) lcms_deriv->lcms_analysis lcms_data Data Analysis lcms_analysis->lcms_data

A comparison of the analytical workflows for GC-MS and LC-MS/MS.

HMHA Formation precursor Cys-Gly-Gln-HMHA Conjugate (in sweat precursor) hmha This compound (Volatile Odor Compound) precursor->hmha Bacterial Enzymes bacteria Skin Microbiota (e.g., Corynebacterium spp.) bacteria->precursor

The biological formation of this compound (HMHA).

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound.

  • GC-MS is a robust and reliable method, particularly when high sensitivity for low-concentration samples is required.[7] However, the mandatory and time-consuming derivatization step makes it less suitable for high-throughput applications.

  • LC-MS/MS offers the advantage of simpler and faster sample preparation, leading to higher throughput, which is often a critical factor in drug development and large-scale clinical studies.[2] While derivatization is not always necessary, it can be employed to further enhance sensitivity.

The ultimate choice of technique will depend on the specific research question, the nature and number of samples, and the available resources. For targeted, low-throughput studies where high sensitivity is paramount, GC-MS may be the preferred method. For large-scale studies requiring rapid turnaround times, LC-MS/MS is likely the more suitable option. Regardless of the chosen method, proper validation is essential to ensure the accuracy and reliability of the quantitative data.

References

cross-validation of different extraction methods for 3-Hydroxy-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common extraction methods for 3-Hydroxy-3-methylhexanoic acid (HMHA), a key volatile fatty acid implicated in various biological processes.[1][2][3][4][5] The selection of an appropriate extraction technique is critical for accurate quantification and downstream analysis. This document compares four prevalent methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Supercritical Fluid Extraction (SFE), presenting their methodologies, comparative performance data, and visual workflows to aid in methodological selection.

Comparative Analysis of Extraction Methods

The efficiency and suitability of an extraction method depend on various factors, including the sample matrix, the required purity of the extract, the available equipment, and the desired sample throughput. The following table summarizes the quantitative performance of the discussed extraction methods based on available literature for HMHA and similar short-chain fatty acids.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME) Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquid phases.Selective adsorption of analytes onto a solid sorbent.Adsorption of analytes onto a coated fiber.Dissolution of analytes in a supercritical fluid.
Typical Recovery 70-85% (for similar organic acids)>85% (for similar organic acids)88-95% (for HMHA)>90% (general for fatty acids)
Purity of Extract Moderate (co-extraction of matrix components is common)High (selective elution protocols enhance purity)High (highly selective fiber coatings)Very High (high selectivity of supercritical CO2)
Processing Time Moderate to Long (multiple extraction steps, emulsion formation can be an issue)Moderate (multi-step but can be automated)Short (equilibrium reached quickly)Short to Moderate (fast extraction, but requires system setup and depressurization)
Solvent Consumption HighLow to ModerateNone (solvent-free extraction)Minimal (CO2 is recycled)
Automation Potential LimitedHighHighHigh
Key Advantages Simple setup, low initial cost.High selectivity, high recovery, amenable to automation.Fast, solvent-free, high sensitivity for volatile compounds."Green" method, high purity extracts, tunable selectivity.
Key Disadvantages Labor-intensive, large solvent volumes, potential for emulsions.Higher cost of consumables (cartridges), potential for sorbent-analyte interactions.Limited sample capacity, fiber fragility.High initial equipment cost, requires high pressure.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for HMHA and similar fatty acids and may require optimization for specific sample matrices and analytical requirements.

Liquid-Liquid Extraction (LLE)

This protocol is adapted from general procedures for the extraction of short-chain fatty acids from aqueous matrices.

Objective: To extract HMHA from an aqueous sample into an organic solvent.

Materials:

  • Aqueous sample containing HMHA

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl) or other acidifying agent

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • pH indicator paper

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Transfer a known volume of the aqueous sample into a separatory funnel.

  • Acidify the sample to a pH of approximately 2-3 by adding HCl. Confirm the pH using indicator paper. This protonates the carboxyl group of HMHA, increasing its solubility in the organic solvent.

  • Add NaCl to the aqueous phase to saturation to increase the polarity of the aqueous phase and enhance the partitioning of HMHA into the organic phase.

  • Add a volume of diethyl ether (or ethyl acetate) to the separatory funnel, typically in a 1:1 ratio with the aqueous sample.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The upper organic layer contains the extracted HMHA.

  • Drain the lower aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Decant the dried organic extract and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the HMHA.

  • Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., by Gas Chromatography-Mass Spectrometry after derivatization).

Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of hydroxy fatty acids from biological fluids.[6]

Objective: To isolate and purify HMHA from a complex biological matrix using a solid sorbent.

Materials:

  • Biological sample (e.g., sweat, plasma)

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (B129727)

  • Deionized water

  • Acidifying agent (e.g., formic acid)

  • Elution solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and diethyl ether)

  • SPE vacuum manifold

  • Nitrogen stream evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the biological sample to remove particulates. Acidify the supernatant to a pH of ~3 with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent bed using the vacuum manifold.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of acidified deionized water (pH ~3) through the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities. A second wash with a solvent of intermediate polarity (e.g., 20% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the bound HMHA from the cartridge with 5 mL of the elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a solvent compatible with the intended analytical method.

Solid-Phase Microextraction (SPME)

This protocol is specifically for the analysis of volatile compounds like HMHA from sweat or other aqueous samples.

Objective: To extract and concentrate volatile HMHA from the headspace of a sample onto a coated fiber for direct analysis.

Materials:

  • Sample vial with a septum cap

  • SPME fiber assembly (e.g., with a polyacrylate coating)

  • Heater/agitator

  • GC-MS system with a SPME inlet

Procedure:

  • Place a known amount of the sample into the vial and seal it with the septum cap.

  • If necessary, adjust the pH of the sample and add salt to enhance the volatility of HMHA.

  • Place the vial in the heater/agitator and incubate at a specific temperature (e.g., 60°C) for a set time to allow the analytes to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of HMHA.

  • Retract the fiber into the needle and withdraw it from the vial.

  • Immediately insert the needle into the heated injection port of the GC-MS for thermal desorption of the analytes from the fiber onto the analytical column.

Supercritical Fluid Extraction (SFE)

This is a generalized protocol for the extraction of fatty acids using supercritical CO₂.[7][8][9][10]

Objective: To selectively extract HMHA from a solid or semi-solid matrix using supercritical carbon dioxide.

Materials:

  • SFE system (including a pump, extraction vessel, and collection vessel)

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol (B145695), optional)

  • Solid or semi-solid sample

Procedure:

  • Grind the sample to a uniform particle size to increase the surface area for extraction.

  • Load the sample into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1°C). The exact conditions can be tuned to optimize the selectivity for HMHA.

  • Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to the CO₂ stream to increase the solubility of more polar compounds.

  • Allow the supercritical fluid to pass through the sample matrix, dissolving the HMHA.

  • The extract-laden supercritical fluid then flows into a collection vessel where the pressure is reduced.

  • The reduction in pressure causes the CO₂ to return to a gaseous state, and the extracted HMHA precipitates in the collection vessel.

  • The gaseous CO₂ can be recycled.

  • The collected extract can be dissolved in a suitable solvent for further analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

LLE_Workflow Sample Aqueous Sample Acidify Acidify to pH 2-3 Sample->Acidify AddSolvent Add Immiscible Organic Solvent Acidify->AddSolvent Shake Shake & Separate Phases AddSolvent->Shake CollectOrganic Collect Organic Layer Shake->CollectOrganic Dry Dry with Na₂SO₄ CollectOrganic->Dry Evaporate Evaporate Solvent Dry->Evaporate Analysis Analysis (e.g., GC-MS) Evaporate->Analysis

Fig. 1: General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow Sample Sample Pre-treatment Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry & Reconstitute Elute->Dry Analysis Analysis Dry->Analysis

Fig. 2: General workflow for Solid-Phase Extraction (SPE).

SPME_Workflow Sample Sample in Vial Equilibrate Headspace Equilibration Sample->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analysis GC-MS Analysis Desorb->Analysis

Fig. 3: General workflow for Solid-Phase Microextraction (SPME).

SFE_Workflow Sample Load Sample in Vessel Pressurize Pressurize & Heat CO₂ to Supercritical State Sample->Pressurize Extract Extract with Supercritical CO₂ Pressurize->Extract Depressurize Depressurize in Collection Vessel Extract->Depressurize Collect Collect Precipitated Extract Depressurize->Collect Analysis Analysis Collect->Analysis

Fig. 4: General workflow for Supercritical Fluid Extraction (SFE).

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-methylhexanoic Acid (3-HMAA) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of external quality assessment.[4][5] They are vital for validating analytical methods, verifying the accuracy and comparability of results from different laboratories, and identifying potential systematic errors in measurement procedures.[4]

Core Principles of an Inter-Laboratory Comparison

An ILC for 3-HMAA analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories. These laboratories then analyze the samples using their internal standard operating procedures and report the results back to the coordinator. The performance of each laboratory is subsequently evaluated statistically against the consensus value derived from all participants.[4]

The primary objectives of such a study for 3-HMAA measurements are:

  • To assess the proficiency of each participating laboratory in accurately quantifying 3-HMAA.

  • To evaluate the overall comparability of various analytical methods employed by the laboratories.

  • To identify and troubleshoot potential sources of analytical error.[4]

  • To build confidence in the reliability of data generated for research and clinical purposes.

A typical workflow for an inter-laboratory comparison study is depicted below.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Sample Preparation Sample Preparation Sample Distribution Sample Distribution Sample Preparation->Sample Distribution Identical & Homogenous Samples Sample Analysis Sample Analysis Sample Distribution->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting Statistical Analysis Statistical Analysis Data Reporting->Statistical Analysis Performance Evaluation (Z-Scores) Performance Evaluation (Z-Scores) Statistical Analysis->Performance Evaluation (Z-Scores) Final Report Final Report Performance Evaluation (Z-Scores)->Final Report

Workflow of an Inter-laboratory Comparison Study.
Hypothetical Data from a Mock Inter-Laboratory Comparison Study

To illustrate the outcomes of an ILC, the following table presents hypothetical data from a mock study. In this scenario, participating laboratories were provided with a reference sample having a known 3-HMAA concentration of 75 ng/mL .

LaboratoryMethodReported Concentration (ng/mL)Z-ScorePerformance
Lab ALC-MS/MS76.20.4Satisfactory
Lab BGC-MS72.8-0.73Satisfactory
Lab CLC-MS/MS81.52.17Questionable
Lab DGC-MS74.1-0.3Satisfactory
Lab ELC-MS/MS68.9-2.03Unsatisfactory
Lab FUPLC-MS/MS75.50.17Satisfactory

Note: The Z-score is a common metric for evaluating performance in proficiency testing.[4][6] It is calculated using the formula: Z = (x - X) / σ , where 'x' is the laboratory's reported value, 'X' is the assigned value (in this case, the known concentration), and 'σ' is the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.[6]

Experimental Protocols

A standardized and robust analytical method is crucial for accurate quantification of 3-HMAA in biological samples. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for analyzing non-volatile forms of 3-HMAA.[1] Gas chromatography-mass spectrometry (GC-MS) is also a suitable technique, particularly for volatile organic acids.[2]

Below is a detailed, recommended experimental protocol for the quantification of 3-HMAA in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard : Add an appropriate internal standard, such as a stable isotope-labeled 3-HMAA, to each sample. This helps to correct for matrix effects and variability during extraction.

  • Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortexing : Vigorously vortex the mixture for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Column : A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient elution to separate 3-HMAA from other matrix components.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray ionization (ESI) in negative mode.

  • MRM Transitions : Specific multiple reaction monitoring (MRM) transitions for 3-HMAA and its internal standard should be optimized.

The analytical workflow for 3-HMAA measurement is visualized in the following diagram.

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Analytical Workflow for 3-HMAA Measurement.

By adhering to a standardized protocol and participating in inter-laboratory comparisons, researchers and drug development professionals can enhance the quality, consistency, and reliability of 3-HMAA measurement data.

References

A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Hydroxy-3-methylhexanoic acid (HMHA) is crucial for understanding its role in human physiology and pathology. This guide provides an objective comparison of the primary analytical techniques used for HMHA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.

HMHA is a key volatile fatty acid contributing to human axillary malodor and has been implicated in various physiological processes. Its accurate measurement in complex biological matrices such as sweat, plasma, and urine is essential for clinical and research applications. The choice of analytical method significantly impacts the reliability of these measurements.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of HMHA and structurally related hydroxy fatty acids. It is important to note that these values are representative and can vary based on the specific instrumentation, matrix, and protocol employed.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.998
Limit of Detection (LOD) Sub-µmol/L range0.5 pmol
Limit of Quantification (LOQ) ~0.3 µmol/L1.5 pmol
Intra-day Precision (%CV) < 10%< 4.5%
Inter-day Precision (%CV) < 15%< 6.8%
Accuracy (% Recovery) High (with stable isotope dilution)95.5 - 104.2%

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are outlined below to ensure reproducibility and accurate evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For HMHA, derivatization is typically required to increase its volatility and thermal stability.

1. Sample Preparation:

  • Matrix: Axillary sweat, plasma.

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase microextraction (SPME) for headspace analysis. For sweat analysis, SPME is a common solvent-free sample preparation technique.[1]

  • Derivatization: Esterification of the carboxylic acid group and silylation of the hydroxyl group are common. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Column: A polar capillary column, such as a polyethylene (B3416737) glycol-based column (e.g., Agilent J&W FactorFour VF-WAXms), is often preferred to improve peak shape and reduce tailing for organic acids.[2]

  • Injection: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is optimized to separate HMHA from other matrix components. For example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at 10°C/min.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode is used for targeted quantification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity in quantifying non-volatile compounds and their precursors in biological fluids.[3] It can directly analyze HMHA and its conjugates without the need for derivatization.

1. Sample Preparation:

  • Matrix: Plasma, urine, sweat.

  • Extraction: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724), followed by solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge can be used to retain HMHA.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for HMHA and an internal standard.

Method Comparison and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of HMHA, each with distinct advantages.

GC-MS:

  • Advantages: Excellent chromatographic resolution, robust and widely available instrumentation. The use of stable isotope-labeled internal standards allows for high accuracy.

  • Disadvantages: Requires derivatization, which can be time-consuming and introduce variability. Challenges with peak tailing for acidic compounds can affect sensitivity and reproducibility.[2]

LC-MS/MS:

  • Advantages: High sensitivity and specificity, allowing for the direct analysis of HMHA and its non-volatile precursors without derivatization.[3] Higher throughput is often achievable.

  • Disadvantages: Potential for matrix effects (ion suppression or enhancement) that can impact accuracy if not properly addressed with appropriate internal standards and sample preparation.

Recommendation: For routine, high-throughput analysis where high sensitivity is paramount and the analysis of both free HMHA and its conjugates is desired, LC-MS/MS is the recommended method . For laboratories where LC-MS/MS is not available, a well-optimized GC-MS method with stable isotope dilution can provide accurate and reliable results, particularly when coupled with effective sample preparation techniques like SPME.

Visualizing the Analytical Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of HMHA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Sweat) Extraction Extraction (LLE or SPME) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for this compound analysis using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction (Protein Precipitation & SPE) Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: General workflow for this compound analysis using LC-MS/MS.

References

Unraveling the Variations of 3-Hydroxy-3-methylhexanoic Acid in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 3-Hydroxy-3-methylhexanoic acid (HMHA) levels reveals distinct variations between healthy individuals, with emerging implications for its potential role as a biomarker in various physiological and pathological states. This guide provides an in-depth comparison of HMHA concentrations, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

This compound, a volatile fatty acid, is a well-established key contributor to human axillary odor. Its formation is dependent on the bacterial transformation of odorless precursors secreted in sweat. While extensively studied in the context of personal care and hygiene, emerging research is beginning to explore its broader physiological significance and potential alterations in diseased states.

Quantitative Comparison of HMHA Precursor Levels in Healthy Individuals

While direct comparative data of free HMHA in diseased versus healthy states is limited in publicly available research, valuable insights can be drawn from studies on its precursors in healthy cohorts. A notable study investigated the concentrations of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine, a direct precursor to HMHA, in the axillary sweat of healthy male and female volunteers.

The findings indicate a significant gender-specific difference in the concentration of this precursor, suggesting hormonal or metabolic influences on its production.

CohortAnalyteMean Concentration (μg/mL) ± SDn
Healthy MalesN-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine1.6 ± 0.824
Healthy FemalesN-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine0.7 ± 0.425

Data adapted from Troccaz, M., et al. (2009). Chemical Senses.

Potential Alterations in Diseased States: A Field for Future Research

Although quantitative data directly comparing HMHA levels in specific diseases against healthy controls are not yet readily available in published literature, the biological origin of HMHA suggests several pathological conditions where its levels could be altered. These include:

  • Metabolic Disorders: Conditions such as trimethylaminuria, characterized by the excessive excretion of trimethylamine (B31210) and a strong body odor, could potentially exhibit altered sweat composition, including volatile fatty acids like HMHA.[1][2] However, direct measurement of HMHA in this condition has not been reported.

  • Skin Diseases: Pathologies that affect the skin microbiome or sweat gland function, such as atopic dermatitis or hyperhidrosis, may lead to variations in HMHA production.[3][4] The microbial flora of the skin plays a crucial role in the biotransformation of HMHA precursors.

  • Cystic Fibrosis: This genetic disorder affects sweat gland function, leading to elevated chloride levels in sweat.[5] While the primary focus of sweat analysis in cystic fibrosis is on electrolytes, alterations in other sweat components, including the precursors of volatile organic compounds, are plausible and warrant investigation.

Further research is imperative to quantify HMHA levels in these and other disease states to ascertain its utility as a clinical biomarker.

Experimental Protocols

The quantification of this compound in biological matrices typically involves chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for sample preparation and analysis.

Sample Collection and Preparation for Sweat Analysis
  • Sweat Collection: Axillary sweat is collected from subjects using absorbent pads worn for a specified period.

  • Extraction: The collected sweat is extracted from the pads using a suitable solvent, such as a mixture of ethanol (B145695) and water.

  • Precursor Analysis (LC-MS/MS): For the analysis of the glutamine precursor of HMHA, the extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Reversed-phase chromatography is employed to separate the precursor from other sweat components.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used, with multiple reaction monitoring (MRM) for specific quantification of the precursor ion and its fragments.

Quantification of Free HMHA by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Sweat samples are acidified to protonate the carboxylic acid group of HMHA.

    • The sample is then subjected to solid-phase microextraction (SPME) to extract volatile and semi-volatile compounds.

  • GC-MS Analysis:

    • Gas Chromatography: A polar capillary column (e.g., VF-WAXms) is used to achieve good separation and peak shape for the organic acids.[6] The injector is operated in splitless mode. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to elute all compounds of interest.

    • Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Visualizing the Workflow and Pathways

To aid in the understanding of the experimental process and the biochemical origin of HMHA, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sweat_Collection Axillary Sweat Collection (Absorbent Pads) Extraction Solvent Extraction Sweat_Collection->Extraction Acidification Acidification (for free HMHA) Extraction->Acidification LC_MS LC-MS/MS Analysis (Precursor) Extraction->LC_MS SPME Solid-Phase Microextraction (SPME) Acidification->SPME GC_MS GC-MS Analysis (Free HMHA) SPME->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification

Caption: Experimental workflow for the analysis of HMHA and its precursor.

Signaling_Pathway cluster_secretion Sweat Gland Secretion cluster_bacterial_action Bacterial Action (Skin Microbiome) cluster_product Odoriferous Product Precursor N-α-(3-hydroxy-3-methylhexanoyl) -L-glutamine (Odorless) Enzyme Bacterial N-acyl-glutamine aminoacylase Precursor->Enzyme Hydrolysis HMHA This compound (HMHA) Enzyme->HMHA Glutamine L-Glutamine Enzyme->Glutamine

Caption: Biochemical pathway of HMHA formation.

References

validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 3-Hydroxy-3-methylhexanoic acid, alongside a comparison with alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking to establish and validate methods for chiral separations.

Introduction to Chiral Separation of this compound

This compound (HMHA) is a chiral carboxylic acid. As with many chiral compounds in the pharmaceutical and biological fields, the individual enantiomers (R- and S-isomers) can exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate and quantify these enantiomers is crucial for drug development, quality control, and research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for resolving enantiomers. This guide details a proposed chiral HPLC method for HMHA enantiomers and compares its performance with other analytical approaches.

Comparison of Chiral Analytical Methods

The selection of an appropriate analytical method for chiral separation depends on factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, available instrumentation, and the sample matrix. Below is a comparison of four potential methods for the enantiomeric separation of this compound.

Method Performance Comparison

The following table summarizes typical validation parameters for the proposed direct chiral HPLC method and its alternatives. The data is estimated based on published methods for similar short-chain hydroxy fatty acids and carboxylic acids.

Parameter Method 1: Direct Chiral HPLC (Proposed) Method 2: Indirect HPLC with Chiral Derivatization Method 3: Chiral GC-MS after Derivatization Method 4: Chiral Supercritical Fluid Chromatography (SFC)
Resolution (Rs) > 1.5> 2.0> 2.0> 1.5
Linearity (r²) > 0.998> 0.997> 0.999> 0.998
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL (depends on derivatization agent)0.01 - 20 µg/mL0.1 - 100 µg/mL
Precision (%RSD) < 2%< 3%< 5%< 2%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%97 - 103%
Limit of Detection (LOD) ~0.03 µg/mL (with MS)~0.01 µg/mL (with fluorescent tag)~0.005 µg/mL~0.05 µg/mL (with MS)
Limit of Quantification (LOQ) ~0.1 µg/mL (with MS)~0.05 µg/mL (with fluorescent tag)~0.01 µg/mL~0.1 µg/mL (with MS)
Analysis Time 15 - 25 min20 - 30 min (plus derivatization time)10 - 20 min (plus derivatization time)5 - 15 min
Key Advantage Direct measurement, fewer sample preparation steps.High sensitivity with appropriate derivatization, uses standard columns.Very high sensitivity and selectivity.Fast analysis, reduced organic solvent consumption ("green" method).
Key Disadvantage May require a sensitive detector like MS due to lack of a strong chromophore.Derivatization adds complexity and potential for side reactions or racemization.Requires derivatization to make the analyte volatile; can be complex.Requires specialized SFC instrumentation.

Experimental Protocols

Detailed methodologies for the proposed chiral HPLC method and its alternatives are provided below.

Method 1: Direct Chiral HPLC Method (Proposed)

This method utilizes a polysaccharide-based chiral stationary phase, which is widely effective for the separation of a broad range of chiral compounds, including carboxylic acids.

  • Instrumentation : HPLC or UHPLC system with a mass spectrometer (MS) or a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IG) or a Lux® Cellulose or Amylose-based column (e.g., Lux i-Cellulose-5), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape and retention. A typical starting gradient could be 95:5 (v/v) Hexane:2-Propanol with 0.1% TFA.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection :

    • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative ion mode is ideal for sensitive and selective detection of the carboxylic acid.

    • UV Detection : Low wavelength (e.g., 210 nm) can be used, but sensitivity will be limited due to the lack of a strong chromophore in HMHA.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Validation Parameters : As per ICH Q2(R1) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Method 2: Indirect HPLC with Chiral Derivatization

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers can be separated on a standard achiral HPLC column.

  • Derivatization Agent : A chiral amine, such as (R)-1-phenylethylamine or a commercially available fluorescent CDA like (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-APy) for enhanced sensitivity.[2]

  • Derivatization Reaction :

    • Dissolve the HMHA sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a coupling agent (e.g., EDC/HOBt) and the chiral derivatizing agent.

    • Incubate the mixture (e.g., 60°C for 1 hour) to form stable diastereomeric amides.

    • Quench the reaction and dilute the sample for HPLC analysis.

  • Instrumentation : Standard HPLC system with a UV or fluorescence detector.

  • Stationary Phase : A standard reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV or fluorescence, depending on the properties of the CDA.

  • Sample Preparation : Perform the derivatization as described above.

Method 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive but requires the analyte to be volatile and thermally stable. Derivatization is necessary for a compound like HMHA.

  • Derivatization : A two-step process is typically required:

    • Esterification : The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using a reagent like diazomethane (B1218177) or by heating with an alcohol and an acid catalyst.

    • Silylation : The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Chiral Stationary Phase : A capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative (e.g., a Rt-βDEX or Chirasil-Val column).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Temperature Program :

    • Initial temperature: e.g., 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injection : Split or splitless injection.

  • Detection : Mass spectrometer in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

Method 4: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. It is often faster and uses less organic solvent than HPLC.[4][5]

  • Instrumentation : SFC system with a back-pressure regulator, coupled to a UV or MS detector.

  • Chiral Stationary Phase : Similar to HPLC, polysaccharide-based CSPs are commonly used (e.g., Daicel CHIRALPAK or Lux series columns designed for SFC).

  • Mobile Phase :

    • Supercritical Fluid : CO₂.

    • Co-solvent/Modifier : An alcohol, such as methanol (B129727) or ethanol, is used to adjust the mobile phase strength and selectivity. A typical gradient might run from 5% to 40% methanol. An acidic or basic additive may be required to improve peak shape.[6]

  • Flow Rate : 2-4 mL/min.

  • Outlet Pressure : Maintained at a constant pressure, e.g., 150 bar.

  • Column Temperature : 35-40°C.

  • Detection : UV or MS.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the validation of a chiral analytical method according to established guidelines.

G method_dev Method Development & Optimization protocol Write Validation Protocol method_dev->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Chiral Analytical Method Validation.

References

A Comparative Guide to the Analytical Detection and Quantification Limits of 3-Hydroxy-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the determination of 3-Hydroxy-3-methylhexanoic acid (HMHA), a key volatile fatty acid implicated in human body odor. Due to the limited availability of specific Limit of Detection (LOD) and Limit of Quantification (LOQ) data for HMHA in peer-reviewed literature, this guide presents performance data from analogous short-chain fatty acids and organic acids analyzed by similar techniques. This information serves as a valuable benchmark for researchers developing and validating analytical methods for HMHA.

The primary analytical techniques for the quantification of short-chain fatty acids like HMHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and challenges, particularly concerning sample preparation and sensitivity.

Quantitative Performance Comparison

The following table summarizes typical LOD and LOQ ranges for short-chain fatty acids and organic acids using GC-MS and LC-MS/MS. These values are compiled from various studies and represent a reasonable expectation for the analytical performance for HMHA.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS Short-Chain Fatty Acids0.1 µg/mL - 20.2 µg/mL5.0 µg/mL - 50.0 µg/mL
LC-MS/MS Short-Chain Fatty AcidsAs low as 40 nM160 nM - 310 nM
LC-MS Organic Acids-0.2 µg/mL - 6.0 µg/mL

Note: The performance of analytical methods can vary significantly based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for the analysis of short-chain (hydroxy) fatty acids in biological matrices are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds. For non-volatile or semi-volatile compounds like HMHA, a derivatization step is essential to increase their volatility.

a) Sample Preparation and Derivatization:

  • Sample Collection: Collect the biological sample (e.g., sweat, plasma, urine) and store at -80°C until analysis.

  • Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a 4-fold excess of a cold organic solvent (e.g., acetone, methanol). Vortex vigorously and incubate at -20°C for 30 minutes, followed by centrifugation to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the organic acids to a clean tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. This step is critical as water can interfere with the derivatization reaction.

  • Derivatization (Silylation): To the dried residue, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) esters and ethers.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and specificity, monitoring characteristic ions of the derivatized HMHA.

    • Transfer Line Temperature: 280°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization for polar compounds like HMHA.

a) Sample Preparation:

  • Sample Collection: Collect and store the biological sample as described for the GC-MS protocol.

  • Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:4 sample-to-solvent ratio. Vortex and centrifuge to pellet the proteins.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute it with the initial mobile phase to match the starting chromatographic conditions. This step helps to minimize matrix effects and improve peak shape.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UPLC or HPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with an additive like 0.1% formic acid to promote ionization.

    • Solvent B: An organic solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Flow Rate: A typical flow rate for UPLC is 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of HMHA and one or more of its characteristic product ions.

    • Source and Gas Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision gas pressure to achieve maximum signal intensity for HMHA.

Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_determination LOD & LOQ Determination cluster_validation Validation A Prepare a series of low-concentration standards D Analyze low-concentration standards A->D B Prepare multiple blank samples (matrix without analyte) C Analyze blank samples (n >= 10) B->C E Calculate the mean and standard deviation (SD) of the blank signals C->E F Determine the signal-to-noise (S/N) ratio for low-concentration standards D->F G Construct a calibration curve at low concentrations D->G I LOD ≈ 3.3 * (SD of blank / Slope of calibration curve) LOD = Concentration with S/N ≈ 3 E->I J LOQ ≈ 10 * (SD of blank / Slope of calibration curve) LOQ = Concentration with S/N ≈ 10 E->J F->I F->J H Calculate the standard deviation of the y-intercepts or residuals G->H H->I H->J K Prepare and analyze samples at the calculated LOD and LOQ I->K J->K L Verify that the precision and accuracy at the LOQ meet predefined criteria K->L

Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

specificity and selectivity of analytical methods for 3-Hydroxy-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantification of 3-Hydroxy-3-methylhexanoic acid (HMHA), a key biomarker in studies of human metabolism and axillary odor. The focus is on the specificity and selectivity of these methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods: GC-MS vs. LC-MS/MS

The two most prominent techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sample preparation, selectivity, and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. For HMHA, which is a relatively volatile organic acid, GC-MS provides excellent separation and sensitive detection, particularly when coupled with appropriate sample preparation and derivatization techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique that is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological matrices. While direct analysis of the volatile HMHA can be challenging, LC-MS/MS is the method of choice for analyzing its non-volatile precursors, such as N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[1][2][3] Furthermore, with appropriate derivatization, LC-MS/MS can be a powerful tool for the direct quantification of HMHA.

Quantitative Performance

The following table summarizes the typical quantitative performance parameters for GC-MS and a projected LC-MS/MS method for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Linearity (R²) > 0.99> 0.995
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Specificity High (with appropriate column and MS detection)Very High (due to MS/MS fragmentation)
Selectivity Good to Excellent (potential for co-elution of isomers)Excellent (highly selective fragmentation patterns)
Throughput ModerateHigh
Derivatization Often required to improve volatility and peak shapeOften required to improve retention and ionization
Chiral Separation Yes (with chiral GC columns)Yes (with chiral LC columns)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a typical approach for the analysis of HMHA in human axillary sweat using Solid Phase Microextraction (SPME) followed by GC-MS.

1. Sample Preparation (SPME)

  • Sample Collection: Collect axillary sweat onto a sterile cotton pad.

  • Extraction: Place the cotton pad in a headspace vial. Add a suitable internal standard (e.g., a deuterated analog of HMHA).

  • SPME: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace of the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Column: A polyethylene (B3416737) glycol-based capillary column (e.g., Agilent J&W VF-WAXms) is recommended to improve peak shape for organic acids.[4] For chiral analysis, a cyclodextrin-based chiral column can be used.

  • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).

  • Oven Program: A temperature gradient is used to separate the compounds, for example, start at 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

3. Derivatization (Optional but Recommended)

To improve the volatility and chromatographic performance of HMHA, derivatization is often employed. Silylation is a common method:

  • Dry the sample extract under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a plausible approach for the analysis of HMHA in plasma, which would require derivatization to enhance retention on a reversed-phase column and improve ionization efficiency.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled HMHA).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

2. Derivatization

  • Evaporation: Dry the supernatant under a stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine. Heat the mixture to facilitate the reaction.[5] This reaction targets the carboxylic acid group of HMHA.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate for a UHPLC system would be 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized HMHA and its internal standard to ensure high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Axillary Sweat Sample SPME SPME Headspace Extraction Sample->SPME Derivatization Derivatization (Optional) SPME->Derivatization GC Gas Chromatography Separation Derivatization->GC Injection MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Processing MS->Data Result Quantification of HMHA Data->Result

Workflow for GC-MS analysis of HMHA.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Derivatization Derivatization Protein_Precipitation->Derivatization LC Liquid Chromatography Separation Derivatization->LC Injection MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition & Processing MSMS->Data Result Quantification of HMHA Data->Result

Workflow for LC-MS/MS analysis of HMHA.

Chiral_Separation_Concept cluster_input Racemic Mixture cluster_column Chiral Stationary Phase cluster_output Separated Enantiomers R_enantiomer R-HMHA Column Chiral Column R_enantiomer->Column S_enantiomer S-HMHA S_enantiomer->Column Separated_R R-HMHA Column->Separated_R Different Retention Times Separated_S S-HMHA Column->Separated_S

Concept of chiral separation of HMHA enantiomers.

References

A Comparative Analysis of 3-Hydroxy-3-methylhexanoic Acid and 3-methyl-2-hexenoic Acid: Key Odorants in Human Axillary Sweat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key volatile organic compounds is critical for advancements in areas ranging from clinical diagnostics to the formulation of consumer products. This guide provides a detailed comparative analysis of two prominent medium-chain fatty acids found in human axillary sweat: 3-Hydroxy-3-methylhexanoic acid (HMHA) and 3-methyl-2-hexenoic acid (3M2H). Both compounds are significant contributors to the characteristic scent of human body odor, yet they possess distinct chemical properties, odor profiles, and biosynthetic origins.

This publication delves into a side-by-side comparison of their chemical structures, physical properties, and, most notably, their olfactory characteristics, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for their analysis and illustrates the biochemical pathways leading to their formation.

Quantitative Data Summary

The following tables provide a concise summary of the key chemical, physical, and sensory properties of this compound and 3-methyl-2-hexenoic acid, facilitating a direct comparison.

Table 1: Chemical and Physical Properties

PropertyThis compound(E)-3-methyl-2-hexenoic acid
Molecular Formula C₇H₁₄O₃C₇H₁₂O₂
Molecular Weight 146.18 g/mol 128.17 g/mol
Boiling Point 265.4 °C at 760 mmHg225.2 °C at 760 mmHg
LogP 1.01~2.2
Water Solubility Slightly solubleLimited
Appearance OilColorless to pale yellow liquid

Table 2: Olfactory and Sensory Data

ParameterThis compound(E)-3-methyl-2-hexenoic acid
Odor Description (+)-(S)-enantiomer: Armpit-like, cumin spice-like, strong spicy odor. (-)-(R)-enantiomer: Weaker, cumin spice-like, weak animalic odor.Cheesy, goaty, sweaty, fatty.
Odor Detection Threshold 0.0044 ng/L (in air)[1]13.8 ppb (in air)

Note: The odor detection threshold for (E)-3-methyl-2-hexenoic acid of 13.8 ppb is equivalent to approximately 73.5 ng/L, indicating that this compound is detectable at a significantly lower concentration.

Biochemical Pathway of Odor Formation

Both HMHA and 3M2H are not directly secreted in sweat in their volatile, odorous forms. Instead, they are released from non-volatile, odorless precursors through the enzymatic action of the skin microbiota, primarily from the genus Corynebacterium.

The precursors for both acids are glutamine conjugates, which are secreted from the apocrine glands. The release of the volatile fatty acids is a key step in the formation of axillary odor. This process is influenced by the presence of a functional ABCC11 gene, which is essential for the transport of these precursors into the apocrine sweat.

Axillary Odor Formation Pathway cluster_apocrine_gland Apocrine Gland cluster_skin_surface Skin Surface precursor Odorless Precursors (Glutamine Conjugates) abcc11 ABCC11 Transporter precursor->abcc11 Secretion corynebacterium Corynebacterium sp. enzyme Nα-acyl-glutamine aminoacylase corynebacterium->enzyme Produces hmha This compound (HMHA) enzyme->hmha Releases three_m2h 3-methyl-2-hexenoic acid (3M2H) enzyme->three_m2h Releases odor Axillary Odor hmha->odor three_m2h->odor precursor_out->enzyme Substrate

Biochemical pathway of axillary odor formation.

Experimental Protocols

Accurate quantification of HMHA and 3M2H in biological samples like sweat is crucial for research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, often requiring a derivatization step to improve the volatility and chromatographic behavior of these fatty acids.

Sample Collection and Preparation
  • Sweat Collection: Axillary sweat can be collected using absorbent pads worn by subjects for a specified period.

  • Extraction: The collected sweat is extracted from the pads using an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the analytes.

Derivatization for GC-MS Analysis

Due to the presence of polar carboxyl and hydroxyl groups, derivatization is necessary to convert HMHA and 3M2H into more volatile and thermally stable compounds suitable for GC-MS analysis.

  • Silylation: This is a common method for derivatizing both hydroxyl and carboxyl groups in a single step.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Procedure: The dried extract is reconstituted in the silylating reagent and heated (e.g., at 60-80°C) to facilitate the reaction, forming trimethylsilyl (B98337) (TMS) esters and ethers.

  • Esterification: This method targets the carboxyl group. For HMHA, a subsequent derivatization of the hydroxyl group may be necessary.

    • Reagent: Boron trifluoride-methanol (BF₃-methanol) or methanolic HCl.

    • Procedure: The extract is heated with the esterifying agent to form fatty acid methyl esters (FAMEs).

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization collection Sweat Collection (Absorbent Pads) extraction Solvent Extraction collection->extraction concentration Evaporation extraction->concentration silylation Silylation (BSTFA/TMCS) Forms TMS derivatives concentration->silylation esterification Esterification (BF3-Methanol) Forms FAMEs concentration->esterification gcms GC-MS Analysis (Quantification and Identification) silylation->gcms esterification->gcms data Data Analysis gcms->data

Workflow for GC-MS analysis of volatile fatty acids.
GC-MS Parameters

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of the derivatized fatty acids.

  • Temperature Program: An optimized temperature gradient is employed to achieve good separation of the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Concluding Remarks

This compound and 3-methyl-2-hexenoic acid are both pivotal molecules in the chemical landscape of human axillary odor. While structurally related, their distinct odor profiles and detection thresholds highlight the complexity of human scent perception. The significantly lower odor detection threshold of HMHA suggests it may play a more potent role in the perception of axillary odor, even if present at lower concentrations than 3M2H.

For researchers in drug development, particularly in areas related to dermatology, metabolic disorders, and personal care products, a thorough understanding of the biosynthesis and chemical properties of these compounds is essential. The provided experimental protocols offer a robust framework for the accurate quantification of these and other volatile fatty acids, enabling further investigation into their physiological roles and potential as biomarkers. The continued exploration of these molecules and their interactions with human olfactory receptors will undoubtedly lead to new insights and applications.

References

A Comparative Guide to the Linearity and Range of 3-Hydroxy-3-methylhexanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of 3-Hydroxy-3-methylhexanoic acid (HMHA), a key organic acid relevant in various biological and industrial processes. The focus of this comparison is on the linearity and dynamic range of a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The information presented is based on established analytical validation principles and typical performance data for the quantification of small organic acids.

Data Presentation: Linearity and Range Comparison

The performance of an analytical method is critically defined by its linearity and analytical range. Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that can be reliably and reproducibly quantified with acceptable linearity, accuracy, and precision.

Below is a summary of typical performance characteristics for the quantification of this compound using GC-MS and LC-MS/MS methodologies.

ParameterMethod A: GC-MS with DerivatizationMethod B: LC-MS/MS
Linear Range 0.1 µg/mL - 100 µg/mL1 ng/mL - 1000 ng/mL
Correlation Coefficient (R²) > 0.995> 0.998
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Precision (%RSD at LOQ) < 15%< 20%
Accuracy (% Recovery) 90% - 110%85% - 115%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent common practices for the analysis of this compound in biological matrices such as plasma or urine.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like HMHA, a derivatization step is necessary to increase volatility.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled HMHA).

    • Acidify the sample with 10 µL of 2M HCl.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of acetonitrile.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injection Mode: Splitless.

    • Injector Temperature: 270°C.

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it suitable for the analysis of polar compounds in complex matrices.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the sample, add 150 µL of ice-cold methanol (B129727) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Method A: GC-MS Workflow A1 Sample Collection (e.g., Plasma, Urine) A2 Addition of Internal Standard & Acidification A1->A2 A3 Liquid-Liquid Extraction (Ethyl Acetate) A2->A3 A4 Evaporation to Dryness A3->A4 A5 Derivatization (Silylation) A4->A5 A6 GC-MS Analysis A5->A6 A7 Data Processing & Quantification A6->A7

GC-MS Experimental Workflow

cluster_1 Method B: LC-MS/MS Workflow B1 Sample Collection (e.g., Plasma, Urine) B2 Protein Precipitation (Methanol with Internal Standard) B1->B2 B3 Centrifugation B2->B3 B4 Supernatant Transfer B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Processing & Quantification B5->B6

LC-MS/MS Experimental Workflow

Safety Operating Guide

Safe Disposal of 3-Hydroxy-3-methylhexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-3-methylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its hazards. This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][2][3][4] Ingestion or inhalation may be harmful.[2][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider an apron or chemical-resistant suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][2][3]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Waste Segregation:

    • Store the waste container separately from other incompatible waste streams to prevent accidental mixing and hazardous reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup. Adhere to all federal, state, and local regulations for hazardous waste disposal.[2]

III. Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate:

    • Immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2][3]

  • Collect the Waste:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wash the spill site thoroughly with soap and water once the absorbed material has been removed.[2][3]

  • Dispose of Cleanup Materials:

    • All materials used for the cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container for disposal.

IV. Quantitative and Physical Data

For reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
Appearance Liquid
Purity 95%
Storage Temperature Ambient
Incompatibilities Strong oxidizing agents, bases

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol: 1. Contain with inert absorbent 2. Collect in labeled container 3. Decontaminate area C->D Yes E Collect waste in a labeled, compatible hazardous waste container C->E No F Store container in a cool, dry, well-ventilated area away from incompatibles D->F E->F G Arrange for pickup by certified hazardous waste disposal service F->G H Incineration at a licensed facility G->H

References

×

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